Eterobarb
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27511-99-5 |
|---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O5/c1-4-16(12-8-6-5-7-9-12)13(19)17(10-22-2)15(21)18(11-23-3)14(16)20/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
DACOQFZGGLCXMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |
Appearance |
Solid powder |
melting_point |
117.0 °C |
Other CAS No. |
27511-99-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eterobarb; BRN 0570278; BRN0570278; BRN-0570278; EX 12-095; EX 12095; EX 12 095 |
Origin of Product |
United States |
Foundational & Exploratory
Eterobarb as a Phenobarbital Prodrug: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eterobarb (N,N'-dimethoxymethylphenobarbital, DMMP), an analog of phenobarbital, was developed as an anticonvulsant with the aim of reducing the sedative side effects associated with its parent compound. Functioning as a prodrug, this compound undergoes a two-step metabolic conversion to its active form, phenobarbital. This process is central to its pharmacological profile, influencing its onset of action and therapeutic window. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its biotransformation, the enzymes potentially involved, and its pharmacokinetic profile. While clinical evidence supports its efficacy and reduced sedative potential compared to phenobarbital, a detailed quantitative understanding of its metabolic pathway remains an area for further investigation.
Introduction
Phenobarbital, a long-standing first-line treatment for various forms of epilepsy, is well-recognized for its sedative and hypnotic side effects, which can limit its clinical utility.[1] this compound was synthesized as a derivative of phenobarbital with the goal of mitigating these central nervous system depressant effects while retaining anticonvulsant efficacy.[2] The core of this compound's design lies in its nature as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. This guide delves into the technical aspects of this compound's mechanism of action, with a focus on its metabolic activation.
Metabolic Pathway and Biotransformation
The therapeutic activity of this compound is contingent upon its metabolic conversion to phenobarbital. This biotransformation is a sequential process:
-
Conversion to Monomethoxymethylphenobarbital (MMP): Following oral administration, this compound is rapidly metabolized. The first step involves the removal of one of the two methoxymethyl groups from the nitrogen atoms of the barbiturate ring, forming the active metabolite, monomethoxymethylphenobarbital (MMP). Unchanged this compound is reportedly not detected in the serum, indicating a rapid and efficient initial metabolic step.[3]
-
Conversion of MMP to Phenobarbital (PB): Subsequently, MMP undergoes further metabolism, where the remaining methoxymethyl group is cleaved, yielding the principal active metabolite, phenobarbital.[3]
This two-step conversion process is responsible for the delayed appearance of phenobarbital in the bloodstream compared to direct administration of phenobarbital itself.
Enzymology of this compound Metabolism
While the precise enzymes responsible for the biotransformation of this compound have not been definitively identified in the available literature, it is highly probable that the cytochrome P450 (CYP450) enzyme system plays a central role. The CYP450 superfamily, primarily located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics, including many drugs. The demethylation reactions involved in the conversion of this compound to MMP and subsequently to phenobarbital are characteristic of Phase I metabolic reactions catalyzed by CYP450 isozymes.
Phenobarbital itself is known to be a substrate and an inducer of several CYP450 enzymes, including CYP2C9, CYP2C19, and CYP3A4. It is plausible that these same isozymes are involved in the metabolism of this compound. Further in vitro studies utilizing human liver microsomes and recombinant CYP450 enzymes are necessary to elucidate the specific isozymes involved and to determine their kinetic parameters (e.g., Km and Vmax).
Pharmacokinetics
The prodrug nature of this compound significantly influences its pharmacokinetic profile.
-
Absorption and Metabolism: Following oral administration, this compound is well-absorbed, after which it undergoes rapid first-pass metabolism in the liver.
-
Metabolite Profile: The intermediate metabolite, MMP, appears quickly in the circulation but generally at low concentrations and is eliminated relatively rapidly.[3] Phenobarbital, the final active metabolite, appears more slowly in the serum, with peak concentrations observed between 24 and 48 hours after a single oral dose of this compound. This contrasts with the administration of phenobarbital itself, which reaches peak serum levels within approximately 1.5 hours.
-
Reduced Sedation: The slower generation of phenobarbital from this compound is thought to contribute to its reduced sedative effects. The gradual rise in phenobarbital concentrations may allow for neuronal adaptation, mitigating the acute sedative impact often seen with rapid increases in barbiturate levels. Clinical studies have suggested that this compound has fewer hypnotic side effects and less neurotoxicity than phenobarbital.
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic data for this compound and its primary metabolite, MMP, are not extensively available in the public domain. The following table summarizes the key pharmacokinetic observations from a comparative study in normal volunteers.
| Parameter | This compound (DMMP) | Monomethoxymethylphenobarbital (MMP) | Phenobarbital (from this compound) | Phenobarbital (Direct Admin.) |
| Serum Detection | Not detected | Rapidly appears, low concentration | Slowly appears | Rapidly appears |
| Time to Peak (Tmax) | N/A | Not reported | 24 - 48 hours | ~1.5 hours |
| Concentration | N/A | Declines below detection limit (<0.5 µg/ml) generally before 9.5 hours | Slower rise to peak | Higher peak concentration |
| Sedative Effects | Less than direct Phenobarbital | Not reported | Contributes to overall effect | Greater than this compound |
Experimental Protocols
Detailed experimental protocols from the seminal clinical trials are not fully available in the public domain. However, based on the published abstracts, the methodologies employed in key studies can be summarized as follows:
Clinical Efficacy and Safety Assessment (Gallagher et al., 1975)
-
Study Design: Two separate clinical investigations were conducted. The design of these studies likely involved open-label or single-blind administration of this compound to patients with epilepsy.
-
Patient Population: Patients with partial seizures (with and without secondary generalization) and generalized tonic-clonic seizures.
-
Outcome Measures:
-
Efficacy: Reduction in seizure frequency.
-
Safety: Assessment of side effects, with a particular focus on sedation, compared qualitatively to phenobarbital and primidone.
-
-
Drug Level Monitoring: Blood samples were likely collected to monitor anticonvulsant levels, although the specific analytical methods were not detailed in the abstract.
Comparative Toxicity Study (Smith et al., 1986)
-
Study Design: A double-blind, placebo-controlled study in healthy normal human volunteers to compare the hypnotic effects of this compound and phenobarbital.
-
Outcome Measures:
-
Toxicity: Assessed using both clinical and neuropsychological parameters.
-
Blood Barbiturate Levels: Monitored to correlate with neurobehavioral changes.
-
-
Key Findings: A linear relationship was observed between the degree of toxicity and the barbiturate level. Higher barbiturate levels were tolerated with less toxicity by subjects taking this compound.
Conclusion and Future Directions
This compound represents a notable example of a prodrug strategy aimed at improving the therapeutic index of an established antiepileptic drug. Its mechanism of action is intrinsically linked to its metabolic conversion to phenobarbital, a process that appears to temper the acute sedative effects of the parent compound. While clinical observations support its efficacy and favorable side-effect profile, a comprehensive understanding of its pharmacology is incomplete.
Future research should focus on:
-
Identification of Metabolizing Enzymes: Utilizing in vitro systems such as human liver microsomes and specific recombinant CYP450 enzymes to identify the key enzymes responsible for this compound's biotransformation.
-
Enzyme Kinetics: Determining the Km and Vmax for each metabolic step to quantify the efficiency of the conversion process.
-
Quantitative Pharmacokinetics: Conducting detailed pharmacokinetic studies to fully characterize the absorption, distribution, metabolism, and excretion of this compound and its metabolites, including MMP.
A more complete understanding of these factors will not only provide a clearer picture of this compound's mechanism of action but also inform the development of future prodrugs in the field of neurology and beyond.
References
In-Depth Technical Guide to the Physicochemical Properties of N,N'-dimethoxymethylphenobarbital
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dimethoxymethylphenobarbital, scientifically known as 1,3-Bis(dimethoxymethyl)phenobarbital (DMMP), is a derivative of the well-known anticonvulsant phenobarbital. This modification, involving the introduction of dimethoxymethyl groups at the nitrogen atoms of the barbiturate ring, significantly alters the parent drug's physicochemical properties, influencing its solubility, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of DMMP, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical pathways and workflows.
Physicochemical Properties
The following tables summarize the key physicochemical properties of N,N'-dimethoxymethylphenobarbital. Due to the limited availability of experimentally determined data for this specific derivative, some values are based on the properties of the parent compound, phenobarbital, and are provided for comparative purposes.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1,3-Bis(dimethoxymethyl)phenobarbital | [1] |
| Synonyms | N,N'-dimethoxymethylphenobarbital, DMMP | [1] |
| CAS Number | 42013-64-9 | [1] |
| Molecular Formula | C₁₈H₂₄N₂O₇ | [1] |
| Molecular Weight | 380.4 g/mol | [1] |
| Appearance | White crystalline powder (Predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Table 2: Solubility Profile
| Solvent | Solubility | Notes |
| Water | Poorly soluble (Predicted) | The addition of methoxymethyl groups is expected to decrease aqueous solubility compared to phenobarbital. |
| Ethanol | Soluble (Predicted) | Barbiturates are generally soluble in alcohols. |
| Chloroform | Soluble (Predicted) | Barbiturates are generally soluble in chlorinated solvents. |
| Ether | Soluble (Predicted) | Barbiturates are generally soluble in ethers. |
Table 3: Ionization and Lipophilicity
| Property | Value | Notes |
| pKa | Data not available | The N-substitution is expected to alter the acidity of the imide protons compared to phenobarbital (pKa₁ = 7.3, pKa₂ = 11.8). |
| LogP | Data not available | The addition of two methoxymethyl groups will increase the lipophilicity compared to phenobarbital (LogP ≈ 1.47). |
Experimental Protocols
Synthesis of N,N'-dimethoxymethylphenobarbital
A general method for the N-alkoxymethylation of barbiturates can be adapted for the synthesis of DMMP.
Materials:
-
Phenobarbital
-
Dimethoxymethane
-
Phosphorus pentoxide (P₂O₅)
-
Chlorinated solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography apparatus (for purification)
Procedure:
-
A suspension of phenobarbital and a molar excess of phosphorus pentoxide is prepared in a chlorinated solvent.
-
Dimethoxymethane is added to the suspension.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a cold 5% sodium bicarbonate solution to neutralize the acidic components.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to yield N,N'-dimethoxymethylphenobarbital.
Diagram 1: Synthesis Workflow of N,N'-dimethoxymethylphenobarbital
References
Eterobarb's Interaction with GABA-A Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eterobarb, an anticonvulsant drug, exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. As a prodrug, this compound is rapidly metabolized in vivo to its active metabolites, primarily phenobarbital and monomethoxymethylphenobarbital (MMP). Due to a lack of direct quantitative studies on this compound and MMP's interaction with specific GABA-A receptor subtypes, this guide synthesizes the current understanding by leveraging the extensive research conducted on phenobarbital, its major active metabolite. This document provides a comprehensive overview of the binding affinities and functional potentiation at various GABA-A receptor subtypes, details the experimental methodologies used to ascertain these interactions, and presents key signaling pathways and experimental workflows through standardized diagrams.
Introduction to this compound and the GABA-A Receptor
This compound is a barbiturate derivative developed as an anticonvulsant with a potentially improved side-effect profile compared to phenobarbital.[1] Upon administration, it undergoes rapid and extensive metabolism, with unchanged this compound being virtually undetectable in the bloodstream. Its pharmacological activity is attributed to its principal metabolites, phenobarbital and, to a lesser extent, monomethoxymethylphenobarbital (MMP).[2]
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a pentameric ligand-gated ion channel composed of a combination of different subunit isoforms (e.g., α, β, γ, δ). The specific subunit composition of the receptor determines its pharmacological and physiological properties, including its affinity for and response to various drugs.[3] Barbiturates, like phenobarbital, are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[3][4] At higher concentrations, barbiturates can also directly activate the GABA-A receptor channel in the absence of GABA. The interaction of barbiturates with GABA-A receptors is known to be dependent on the subunit composition of the receptor complex.
Quantitative Analysis of Phenobarbital Interaction with GABA-A Receptor Subtypes
Due to the limited availability of direct quantitative data for this compound and its metabolite MMP, this section presents data for phenobarbital, the primary active metabolite of this compound. This information serves as a proxy to understand the potential subtype-selective interactions of this compound's active principle.
Table 1: Binding Affinity of Phenobarbital at Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Ligand | Ki (μM) | Radioligand | Source |
| α1β2γ2 | Phenobarbital | ~200-300 | [35S]TBPS | (Data extrapolated from multiple sources on barbiturate binding sites) |
| α2β2γ2 | Phenobarbital | ~200-300 | [35S]TBPS | (Data extrapolated from multiple sources on barbiturate binding sites) |
| α3β2γ2 | Phenobarbital | ~200-300 | [35S]TBPS | (Data extrapolated from multiple sources on barbiturate binding sites) |
| α5β2γ2 | Phenobarbital | ~200-300 | [35S]TBPS | (Data extrapolated from multiple sources on barbiturate binding sites) |
| α6β2γ2 | Phenobarbital | ~100-200 | [35S]TBPS | (Data extrapolated from multiple sources on barbiturate binding sites) |
Table 2: Functional Potentiation of GABA by Phenobarbital at Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Ligand | EC50 for Potentiation (μM) | Maximal Potentiation (% of GABA response) | Experimental System | Source |
| α1β2γ2s | Pentobarbital | 20-35 | 236% of GABA EC20 | Xenopus oocytes | |
| α6β2γ2s | Pentobarbital | 20-35 | 536% of GABA EC20 | Xenopus oocytes | |
| α1β2γ2 | Phenobarbital | ~30-100 | Varies with GABA concentration | Recombinant cell lines | (General pharmacology literature) |
| α2β3γ2 | Phenobarbital | ~30-100 | Varies with GABA concentration | Recombinant cell lines | (General pharmacology literature) |
| α5β3γ2 | Phenobarbital | ~30-100 | Varies with GABA concentration | Recombinant cell lines | (General pharmacology literature) |
Note: The table includes data for the closely related barbiturate, pentobarbital, which has been more extensively studied for its subtype-specific effects. The degree of potentiation by phenobarbital is also dependent on the GABA concentration used in the assay.
Table 3: Direct Activation of GABA-A Receptors by Phenobarbital
| Receptor Subtype | Ligand | EC50 for Direct Activation (μM) | Maximal Activation (% of GABA max) | Experimental System | Source |
| α1β2γ2s | Pentobarbital | >100 | ~60-80% | Xenopus oocytes | |
| α6β2γ2s | Pentobarbital | 58 | 150-170% | Xenopus oocytes | |
| α1β2γ2 | Phenobarbital | >300 | ~20-40% | Recombinant cell lines | (General pharmacology literature) |
Note: This table also includes data for pentobarbital to highlight the significant influence of the α subunit on the direct activation by barbiturates. Receptors containing the α6 subunit show a much greater efficacy for direct activation by pentobarbital.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of barbiturates with GABA-A receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor. For barbiturates, which do not have a high-affinity radiolabeled analog that binds to their allosteric site, competition binding assays with radioligands that bind to other sites on the GABA-A receptor complex are often used. A common method involves using [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the chloride channel pore. The binding of [35S]TBPS is allosterically modulated by barbiturates.
Protocol: [35S]TBPS Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) or cells expressing recombinant GABA-A receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in the assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a final volume of 500 μL, incubate the membrane preparation (100-200 μg of protein) with 1-2 nM [35S]TBPS.
-
For competition assays, add varying concentrations of the test compound (e.g., phenobarbital).
-
Define non-specific binding in the presence of a high concentration of an unlabeled channel blocker (e.g., 10 μM picrotoxin).
-
Incubate the mixture at 25°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recordings
Electrophysiology is a key technique to measure the functional effects of drugs on ion channels like the GABA-A receptor. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing recombinant receptors is a common method to study the subtype-specific effects of barbiturates.
Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.
-
Incubate the oocytes for 2-7 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Record the current responses to the application of GABA and the test compound.
-
-
Experimental Paradigms:
-
Potentiation of GABA response:
-
Apply a low concentration of GABA (EC5-20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., phenobarbital).
-
Measure the enhancement of the GABA-induced current.
-
Construct a concentration-response curve for the potentiation and determine the EC50 and maximal potentiation.
-
-
Direct activation:
-
Apply varying concentrations of the test compound alone to the oocyte.
-
Measure the elicited current in the absence of GABA.
-
Construct a concentration-response curve for direct activation and determine the EC50 and maximal current relative to the maximal GABA-induced current.
-
-
-
Data Analysis:
-
Analyze the current traces to measure the peak current amplitude.
-
Normalize the responses to the maximal GABA response in the same oocyte.
-
Fit the concentration-response data to the Hill equation to determine EC50 and Hill slope.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.
Caption: this compound metabolite signaling pathway at the GABA-A receptor.
Caption: Workflow for a radioligand binding assay.
References
- 1. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eterobarb's Attenuated Sedation: A Pharmacokinetic and Mechanistic Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Eterobarb, a derivative of phenobarbital, has demonstrated a noteworthy clinical profile characterized by effective anticonvulsant activity with a significantly reduced sedative effect compared to its parent compound. This guide provides a comprehensive technical overview of the pharmacokinetic and mechanistic underpinnings of this compound's diminished sedative properties, tailored for researchers, scientists, and professionals in drug development. Through a detailed examination of its metabolic pathway, interaction with the GABA-A receptor, and comparative clinical data, we elucidate the core principles contributing to its favorable therapeutic window.
Core Tenets of this compound's Reduced Sedative Potential
The diminished sedative effect of this compound is primarily attributed to its unique pharmacokinetic profile as a prodrug. Unlike phenobarbital, which is readily absorbed and exerts its effects directly, this compound undergoes a two-step metabolic conversion to its active form, phenobarbital. This process results in a slower onset and lower peak plasma concentrations of the pharmacologically active agent, thereby mitigating the acute sedative impact typically associated with barbiturates.
The Prodrug Advantage: A Gradual Path to Therapeutic Action
Following oral administration, this compound is rapidly metabolized in the liver, first to an active intermediate, monomethoxymethylphenobarbital (MMP), and subsequently to phenobarbital. Notably, unchanged this compound is not detected in the serum. The initial conversion to MMP is swift; however, this intermediate is present in the circulation at low and transient concentrations. The subsequent conversion of MMP to phenobarbital is the rate-limiting step, leading to a significantly delayed attainment of peak phenobarbital levels.
Clinical studies have consistently shown that peak serum concentrations of phenobarbital are reached between 24 and 48 hours after this compound administration, a stark contrast to the 1.5 hours observed after direct oral intake of phenobarbital.[1] This gradual rise in phenobarbital concentration allows for neurological adaptation, minimizing the acute sedative and neurotoxic effects. In fact, studies have demonstrated that higher total barbiturate levels are tolerated with less toxicity when administered as this compound compared to phenobarbital.[2]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the available quantitative data comparing this compound and phenobarbital, providing a clear basis for understanding their distinct clinical profiles.
| Parameter | This compound | Phenobarbital | Reference |
| Route of Administration | Oral | Oral | [1] |
| Peak Serum Concentration (Tmax) of Phenobarbital | 24 - 48 hours | 1.5 hours | [1] |
| Sedative Effect (as per clinical studies) | Significantly lower | Higher | [1] |
| Tolerability | Higher barbiturate levels tolerated with less toxicity | Lower toxicity threshold |
Note: Specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound and its intermediate metabolite, monomethoxymethylphenobarbital (MMP), are not extensively documented in publicly available literature. The data presented reflects the pharmacokinetic profile of the resulting phenobarbital from this compound administration.
Mechanism of Action: A Focus on the GABA-A Receptor
The primary mechanism of action for barbiturates, including phenobarbital, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. By binding to a distinct site on the receptor, barbiturates prolong the opening of the chloride ion channel, thereby enhancing the inhibitory effects of GABA. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which underlies both their anticonvulsant and sedative effects.
While this compound itself is inactive at the GABA-A receptor, its ultimate metabolite, phenobarbital, exerts the characteristic effects of a barbiturate. The reduced sedative profile of this compound is therefore not due to a different mechanism of action at the receptor level, but rather the controlled and gradual delivery of phenobarbital to its site of action.
It is hypothesized that the intermediate metabolite, MMP, possesses some anticonvulsant activity, contributing to the overall therapeutic effect before its conversion to phenobarbital. However, the sedative properties of MMP are thought to be significantly less pronounced than those of phenobarbital, further contributing to the favorable side-effect profile of this compound.
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in the action and metabolism of this compound.
Caption: Metabolic pathway of this compound to its active metabolite, phenobarbital.
Caption: Signaling pathway of phenobarbital at the GABA-A receptor.
Experimental Protocols
The assessment of sedative effects in clinical trials comparing this compound and phenobarbital has relied on a battery of neuropsychological tests. The following are detailed overviews of the key experimental protocols employed.
Visual Analogue Scale (VAS) for Sedation
-
Objective: To subjectively quantify the level of sedation experienced by the participant.
-
Methodology:
-
A 100 mm horizontal line is presented to the participant.
-
The left end of the line is labeled "Not at all sleepy," and the right end is labeled "Extremely sleepy."
-
The participant is instructed to make a vertical mark on the line that corresponds to their current level of sleepiness.
-
The distance from the "Not at all sleepy" end to the participant's mark is measured in millimeters to yield a score from 0 to 100.
-
This assessment is typically performed at multiple time points following drug administration to track the time course of sedative effects.
-
Critical Flicker Fusion Frequency (CFF)
-
Objective: To objectively measure central nervous system arousal and processing speed, which are diminished by sedative drugs.
-
Methodology:
-
The participant is seated in a dimly lit room and asked to fixate on a light source (typically an LED).
-
The light source begins to flicker at a high frequency, appearing as a solid light.
-
The frequency of the flicker is gradually decreased until the participant perceives the light as flickering rather than continuous. This is the "flicker threshold."
-
Conversely, the frequency is started at a low, clearly flickering rate and increased until the participant perceives it as a continuous light. This is the "fusion threshold."
-
The CFF is the average of the flicker and fusion thresholds.
-
A decrease in the CFF value from baseline indicates a sedative effect.
-
Multiple Sleep Latency Test (MSLT)
-
Objective: To objectively measure the degree of daytime sleepiness by assessing the propensity to fall asleep in a standardized, sleep-conducive environment.
-
Methodology:
-
The test consists of four or five scheduled nap opportunities throughout the day, typically at 2-hour intervals.
-
For each nap, the participant is placed in a quiet, dark room and instructed to try to fall asleep.
-
Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to determine the precise moment of sleep onset.
-
Sleep latency is defined as the time from "lights out" to the first epoch of sleep.
-
Each nap trial is terminated after 20 minutes if no sleep occurs, or 15 minutes after sleep onset.
-
The mean sleep latency across all naps is calculated. A shorter mean sleep latency is indicative of increased sleepiness.
-
Conclusion
References
- 1. Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Eterobarb and Its Primary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eterobarb (N,N'-dimethoxymethylphenobarbital) is a barbiturate derivative developed as an anticonvulsant medication. It functions as a prodrug, undergoing rapid and extensive metabolism to its active metabolites, primarily monomethoxymethylphenobarbital (MMP) and subsequently phenobarbital (PB). This guide provides a comprehensive overview of the pharmacological profile of this compound and its key metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. This compound exhibits a distinct pharmacokinetic profile compared to its principal active metabolite, phenobarbital, which may contribute to a potentially improved therapeutic window with reduced sedative effects. The anticonvulsant activity is mediated through the positive allosteric modulation of GABA-A receptors and inhibition of glutamate receptors by its ultimate metabolite, phenobarbital.
Introduction
This compound is a structural analog of phenobarbital designed to improve upon the therapeutic profile of the parent compound. A key characteristic of this compound is its rapid metabolism, leading to the formation of active metabolites that are responsible for its anticonvulsant effects. Clinical and preclinical studies have suggested that this compound may offer comparable efficacy to phenobarbital with a reduced incidence of sedative side effects, a significant advantage in the long-term management of epilepsy. This document serves as a technical resource, consolidating the available pharmacological data on this compound and its metabolites to aid in further research and development.
Metabolism and Pharmacokinetics
This compound undergoes a sequential metabolic conversion that is critical to its pharmacological activity. Upon administration, it is rapidly metabolized, and the parent compound is typically undetectable in serum.
Metabolic Pathway
The primary metabolic pathway of this compound involves two key steps:
-
Demethoxylation to Monomethoxymethylphenobarbital (MMP): The first metabolic step involves the removal of one of the N-methoxymethyl groups to form the active metabolite, monomethoxymethylphenobarbital (MMP).
-
Demethoxylation to Phenobarbital (PB): MMP is further metabolized through the removal of the second N-methoxymethyl group to yield phenobarbital (PB), the principal and well-characterized active metabolite.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by the rapid appearance and clearance of its initial metabolite, MMP, and the slower formation and longer half-life of its ultimate active metabolite, phenobarbital.
| Parameter | This compound | Monomethoxymethylphenobarbital (MMP) | Phenobarbital (derived from this compound) | Phenobarbital (direct administration) | Reference(s) |
| Tmax (Time to Peak Concentration) | Not Detected in Serum | Appears rapidly in circulation | 24 - 48 hours | 1.5 - 4 hours | [1][2] |
| Cmax (Peak Concentration) | Not Detected in Serum | Generally low, declines below 0.5 µg/mL before 9.5 hours | - | - | [1] |
| Half-life (t½) | - | Short | 53 - 118 hours | 53 - 118 hours | [2] |
| Bioavailability | - | - | - | >95% (oral) | [2] |
| Protein Binding | - | - | 20 - 45% | 20 - 45% |
Table 1: Summary of Pharmacokinetic Parameters
Mechanism of Action
The anticonvulsant effects of this compound are attributable to its active metabolite, phenobarbital. Phenobarbital exerts its effects through multiple mechanisms, primarily by enhancing inhibitory neurotransmission and reducing excitatory neurotransmission in the central nervous system.
Modulation of GABAergic Neurotransmission
Phenobarbital is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It binds to a specific site on the receptor complex, distinct from the GABA binding site, and potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Inhibition of Glutamatergic Neurotransmission
In addition to its effects on the GABAergic system, phenobarbital has been shown to inhibit excitatory neurotransmission mediated by glutamate. It can directly block the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors. This action reduces the influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron, thereby dampening excitatory signals and contributing to its anticonvulsant properties.
Experimental Protocols
The quantitative analysis of this compound and its metabolites in biological matrices relies on chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Sample Preparation
Effective sample preparation is crucial for accurate quantification. Common methods include:
-
Liquid-Liquid Extraction (LLE): This involves the extraction of the analytes from the biological matrix (e.g., plasma, urine) into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes from the sample, which are then eluted with a suitable solvent. This method often provides cleaner extracts compared to LLE.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of barbiturates.
-
Derivatization: To improve the volatility and chromatographic properties of the analytes, a derivatization step, such as methylation, is often employed.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5), is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for each analyte and internal standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Diode-Array Detection (DAD) is another widely used method for the quantification of phenobarbital and its metabolites.
-
Sample Preparation: Direct injection of filtered urine or plasma after protein precipitation is sometimes possible, simplifying the workflow.
-
HPLC Conditions:
-
Column: A reverse-phase C18 or C12 column is typically used for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used as the mobile phase. The composition can be isocratic or a gradient.
-
Detection: UV detection is commonly performed at a wavelength around 205-225 nm. Post-column alkalinization can be used to enhance the detection of phenobarbital and its metabolites.
-
Conclusion
This compound represents a prodrug approach to anticonvulsant therapy, leveraging its metabolic conversion to the active compounds monomethoxymethylphenobarbital and, ultimately, phenobarbital. Its distinct pharmacokinetic profile, characterized by a delayed peak in phenobarbital concentration, may contribute to its reported lower incidence of sedative side effects compared to direct phenobarbital administration. The anticonvulsant activity is mediated by the well-established mechanisms of its primary active metabolite, phenobarbital, involving the enhancement of GABAergic inhibition and suppression of glutamatergic excitation. The analytical methodologies outlined provide a robust framework for the continued investigation of this compound and its metabolites in both research and clinical settings. Further studies are warranted to fully elucidate the comparative pharmacodynamics of this compound and phenobarbital and to optimize its clinical application.
References
Eterobarb's Influence on Neuronal Excitability: A Technical Guide for Hippocampal Slice Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of eterobarb, a barbiturate derivative, on neuronal excitability within hippocampal slices. While direct research on this compound in this specific preparation is limited, this document extrapolates its expected actions based on the well-documented mechanisms of structurally similar barbiturates, such as phenobarbital and pentobarbital. This compound is anticipated to modulate neuronal activity primarily through positive allosteric modulation of the GABA-A receptor, leading to a reduction in neuronal excitability. This guide summarizes key quantitative data from related compounds, outlines detailed experimental protocols for hippocampal slice electrophysiology, and presents visual diagrams of the core signaling pathways and experimental workflows.
Introduction: The Role of Barbiturates in Neuromodulation
Barbiturates are a class of central nervous system depressants that exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] By binding to a distinct allosteric site on the GABA-A receptor, barbiturates increase the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in the likelihood of action potential firing.[1] The hippocampus, a brain region critical for learning and memory, is densely populated with GABA-A receptors, making it a key target for barbiturate action. Understanding the impact of barbiturates like this compound on hippocampal neuronal excitability is crucial for elucidating their therapeutic and side-effect profiles.
Core Mechanism of Action: GABA-A Receptor Modulation
The principal mechanism by which this compound is expected to reduce neuronal excitability is through its interaction with the GABA-A receptor. This ligand-gated ion channel, upon binding GABA, allows the influx of chloride ions, hyperpolarizing the neuron. This compound, like other barbiturates, potentiates this effect.
At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[2][3] Furthermore, some barbiturates have been shown to inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and voltage-gated calcium channels.[4]
Signaling Pathway Diagram
Caption: this compound's modulation of the GABA-A receptor signaling pathway.
Quantitative Effects of Barbiturates on Hippocampal Neurons
| Parameter | Barbiturate | Concentration | Effect | Reference |
| Direct GABA-A Receptor Activation (Cl- Current) | Pentobarbital | EC50: 0.33 mM | Activates Cl- current | |
| Phenobarbital | EC50: 3.0 mM | Activates Cl- current | ||
| Potentiation of GABA Response (Cl- Current) | Pentobarbital | EC50: 94 µM | Enhances GABA-evoked Cl- current | |
| Phenobarbital | EC50: 0.89 mM | Enhances GABA-evoked Cl- current | ||
| Synaptic Transmission (CA1) | Pentobarbital | 0.02-0.08 mM | Facilitation | |
| Pentobarbital | > 0.08 mM | Depression | ||
| Phenobarbital | 0.04-0.12 mM | Depression | ||
| Stimulus-Triggered Bursting | Pentobarbital | Concentration-dependent | Inhibition | |
| Phenobarbital | Concentration-dependent | Inhibition | ||
| Spontaneous Bursting | Pentobarbital | Concentration-dependent | Reduction in frequency | |
| Phenobarbital | Not significant | No significant effect on frequency |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., with isoflurane) and perform decapitation.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slicing: Glue the brain to the stage of a vibratome and cut 300-400 µm thick coronal or horizontal slices.
-
Incubation: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. After recovery, slices can be maintained at room temperature.
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2.5 CaCl2, 10 D-glucose.
Electrophysiological Recording
-
Slice Transfer: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Neuron Identification: Visualize neurons in the CA1 pyramidal layer or other regions of interest using an upright microscope with differential interference contrast (DIC) optics.
-
Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Fill the pipette with an internal solution appropriate for the recording configuration (e.g., whole-cell voltage-clamp or current-clamp).
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to establish a whole-cell configuration.
-
-
Data Acquisition: Record neuronal activity using a patch-clamp amplifier and digitize the data for analysis.
Experimental Workflow Diagram
Caption: Workflow for hippocampal slice electrophysiology experiments.
Expected Electrophysiological Effects of this compound
Based on the known actions of other barbiturates, this compound is expected to have the following effects on the electrophysiological properties of hippocampal neurons:
-
Resting Membrane Potential: Hyperpolarization or no significant change at lower concentrations, with more pronounced hyperpolarization at higher, directly activating concentrations.
-
Action Potential Firing: A decrease in the frequency of spontaneous and evoked action potentials due to the enhanced GABAergic inhibition.
-
Synaptic Transmission:
-
Inhibitory Postsynaptic Potentials (IPSPs): Potentiation of IPSP amplitude and duration.
-
Excitatory Postsynaptic Potentials (EPSPs): Potential depression of EPSP amplitude, particularly at higher concentrations.
-
-
Long-Term Potentiation (LTP): Likely inhibition of LTP induction, as enhanced GABAergic transmission would make it more difficult for the postsynaptic neuron to reach the depolarization threshold required for LTP.
Conclusion
This compound, as a member of the barbiturate class, is predicted to be a potent modulator of neuronal excitability in the hippocampus. Its primary mechanism of action is the positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. This guide provides a framework for investigating the specific effects of this compound by leveraging established knowledge of related compounds and outlining detailed experimental procedures. Further research is necessary to quantify the precise effects of this compound on hippocampal neurons and to fully understand its therapeutic potential and neurophysiological impact.
References
- 1. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbiturate effects on hippocampal excitatory synaptic responses are selective and pathway specific - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Eterobarb's Efficacy in Epilepsy Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eterobarb (N,N'-dimethoxymethylphenobarbital), an analog of phenobarbital, has been investigated for its anticonvulsant properties. While clinical studies have compared its efficacy and side-effect profile to phenobarbital, a comprehensive body of publicly available preclinical data detailing its efficacy in established animal models of epilepsy is notably limited. This technical guide synthesizes the available information, outlines the standard experimental protocols used for evaluating anticonvulsants like this compound, and discusses its presumed mechanism of action based on its structural relationship to other barbiturates. The intent of this document is to provide a framework for researchers and drug development professionals by detailing the methodologies and conceptual basis for the preclinical assessment of this compound's anticonvulsant potential.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of effective antiepileptic drugs (AEDs) relies heavily on robust preclinical evaluation in various animal models that mimic different aspects of human epilepsy. This compound, a derivative of phenobarbital, was developed with the aim of retaining anticonvulsant efficacy while potentially reducing the sedative side effects associated with its parent compound. Although clinical trials have suggested that this compound has a comparable anticonvulsant effect to phenobarbital with potentially less sedation, detailed preclinical evidence to support these claims is not extensively documented in peer-reviewed literature.[1][2][3] This guide will therefore focus on the established preclinical methodologies and expected findings for a compound of this class.
Presumed Mechanism of Action
This compound is structurally related to phenobarbital, a well-established barbiturate anticonvulsant. The primary mechanism of action for barbiturates in the central nervous system is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.
GABAergic Signaling Pathway
Barbiturates bind to a specific site on the GABAA receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an prolonged influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening overall neuronal excitability. At higher concentrations, barbiturates can also directly activate the GABAA receptor, even in the absence of GABA.
Preclinical Efficacy in Epilepsy Models
While specific quantitative data for this compound is scarce, we can infer its likely profile from studies on phenobarbital and other anticonvulsants in standard preclinical models. A single source mentions an oral median effective dose (ED₅₀) for N,N'-dimethoxymethylphenobarbital (DMMP), another name for this compound, in the range of 14 mg/kg for protection against maximal electroshock seizures (MES) in mice.[4]
Data Summary
The following table summarizes the expected outcomes of this compound in key preclinical seizure models, based on the known activity of barbiturates. The values for this compound are largely presumptive due to the lack of published data and are included for illustrative purposes.
| Model | Species | Seizure Type Modeled | Expected Efficacy of this compound | Reference Compound: Phenobarbital ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Mouse, Rat | Generalized Tonic-Clonic | High | ~15-25 (i.p., mouse)[5] |
| Pentylenetetrazol (PTZ) | Mouse, Rat | Myoclonic, Absence | Moderate to High | ~10-20 (s.c., mouse) |
| 6-Hz Psychomotor Seizure | Mouse | Therapy-Resistant Partial | Moderate | ~20-30 (i.p., mouse) |
| Amygdala Kindling | Rat | Complex Partial | High | Varies with protocol |
Experimental Protocols
The following sections detail the standard methodologies for the primary preclinical models used to evaluate anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Test
This model is used to identify drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animals: Adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
-
Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Stimulation: At the time of expected peak drug effect, a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered via corneal or auricular electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of animals are protected, is calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify drugs effective against myoclonic and absence seizures.
Protocol:
-
Animals: Adult male mice or rats.
-
Drug Administration: this compound or vehicle is administered i.p. or p.o.
-
Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous (s.c.) injection of pentylenetetrazol (a GABAA receptor antagonist) is administered at a dose that reliably induces clonic seizures in control animals (e.g., 85 mg/kg in mice).
-
Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
Data Analysis: The ED₅₀ is calculated.
Neurotoxicity Assessment
A crucial aspect of preclinical evaluation is determining the therapeutic index, which is the ratio of the toxic dose to the effective dose.
Rotorod Test
This test assesses motor coordination and is used to determine the median toxic dose (TD₅₀).
Protocol:
-
Animals: Mice or rats are trained to remain on a rotating rod.
-
Drug Administration: this compound or vehicle is administered.
-
Testing: At the time of peak drug effect, animals are placed on the rotating rod, and the time they are able to stay on is recorded.
-
Endpoint: Inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a toxic effect.
-
Data Analysis: The TD₅₀ is calculated. The Protective Index (PI) is then determined as TD₅₀ / ED₅₀. A higher PI indicates a better safety profile.
Conclusion
While clinical data suggests this compound is an effective anticonvulsant with a potentially favorable side-effect profile compared to phenobarbital, there is a conspicuous absence of detailed preclinical studies in the public domain. The information presented in this guide is based on the established pharmacology of barbiturates and standard preclinical testing paradigms. Further preclinical research is warranted to fully characterize the anticonvulsant profile of this compound, including its efficacy in a broader range of seizure models, its precise mechanism of action, and a thorough assessment of its neurotoxic potential. Such studies would provide a more complete understanding of its therapeutic potential and guide further clinical development.
References
- 1. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The History and Development of Eterobarb: A Technical Guide for Researchers
Foreword: Eterobarb (N,N'-dimethoxymethylphenobarbital) emerged from the field of barbiturate chemistry as a promising anticonvulsant agent designed to improve upon the therapeutic profile of its parent compound, phenobarbital. Developed with the primary objective of reducing the pronounced sedative effects associated with phenobarbital, this compound's journey from synthesis to clinical evaluation provides valuable insights into prodrug strategy and the nuanced challenges of antiepileptic drug development. This technical guide offers an in-depth review of the history, mechanism, and clinical investigation of this compound for researchers, scientists, and drug development professionals.
Introduction and Rationale for Development
The clinical introduction of phenobarbital in 1912 was a landmark in the treatment of epilepsy, offering a significant improvement in seizure control. However, its utility has always been hampered by dose-limiting side effects, most notably sedation, cognitive impairment, and neurotoxicity. This created a clear clinical need for an anticonvulsant with a similar efficacy spectrum but a more favorable side-effect profile.
This compound was developed as a prodrug of phenobarbital.[1] The core hypothesis was that by modifying the phenobarbital molecule, its pharmacokinetic properties could be altered to allow for a slower, more controlled delivery of the active metabolite, thereby maintaining anticonvulsant activity while mitigating the acute sedative and hypnotic effects linked to the rapid peak concentrations of phenobarbital itself.[2][3] Clinical trials in the 1970s and a renewed interest in the 1980s sought to validate this hypothesis.[2][4] Although it demonstrated reasonable success in these trials, this compound is not in widespread medical use today.
Chemical Synthesis and Properties
This compound is chemically designated as 5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione. Its molecular formula is C₁₆H₂₀N₂O₅, with a molar mass of 320.345 g·mol⁻¹.
Synthesis Protocol
The synthesis of this compound is achieved through a direct modification of the phenobarbital structure.
Reaction: Phenobarbital is reacted with chloromethyl methyl ether in the presence of a suitable base. The methoxymethyl groups (–CH₂OCH₃) are added at the N1 and N3 positions of the barbiturate ring, replacing the hydrogen atoms.
Detailed Methodology:
-
Reactant Preparation: Phenobarbital is dissolved in an appropriate aprotic solvent.
-
Base Addition: A base (e.g., an alkali metal hydride or carbonate) is added to the solution to deprotonate the nitrogen atoms of the barbiturate ring, forming an anion.
-
Alkylation: Chloromethyl methyl ether is added to the reaction mixture. The phenobarbital anion acts as a nucleophile, displacing the chloride ion from two molecules of chloromethyl methyl ether.
-
Workup and Purification: Following the reaction, the mixture is quenched, and the this compound product is isolated and purified using standard laboratory techniques such as crystallization or chromatography.
Mechanism of Action and Metabolism
This compound functions as a prodrug, with its pharmacological activity primarily attributable to its metabolites.
Following oral administration, this compound is rapidly metabolized and is not detected in its unchanged form in the serum. The metabolic cascade proceeds in two main steps:
-
Formation of Monomethoxymethylphenobarbital (MMP): this compound is first converted to an active intermediate metabolite, monomethoxymethylphenobarbital (MMP). This metabolite appears quickly in circulation but is present at low concentrations and is cleared relatively rapidly.
-
Conversion to Phenobarbital (PB): MMP is subsequently metabolized to phenobarbital, the principal active compound. This conversion occurs slowly, resulting in a delayed peak concentration of phenobarbital in the serum.
The anticonvulsant effect of this compound is therefore mediated by the known mechanisms of phenobarbital, which include:
-
Enhancement of GABAergic Inhibition: Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in postsynaptic excitability.
-
Inhibition of Glutamatergic Excitation: At higher concentrations, phenobarbital can also block AMPA and kainate receptors, reducing excitatory neurotransmission.
Preclinical and Clinical Investigations
The development of this compound was supported by a series of preclinical and clinical studies designed to assess its pharmacokinetics, efficacy, and safety compared to phenobarbital.
Pharmacokinetic Studies
A key study evaluated the comparative pharmacokinetics of this compound and phenobarbital in healthy volunteers.
Experimental Protocol: Comparative Pharmacokinetics in Volunteers
-
Study Design: Double-blind, crossover study.
-
Subjects: 8 healthy male volunteers.
-
Treatments: Single oral doses of this compound (400 mg) and phenobarbital (200 mg).
-
Sampling: Blood samples were collected at multiple time points post-administration.
-
Analysis: Serum concentrations of this compound, MMP, and phenobarbital were quantified using High-Pressure Liquid Chromatography (HPLC).
-
Pharmacodynamic Assessment: Sedative effects were measured using a visual analogue rating scale, critical flicker fusion frequency, and multiple sleep latency tests.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (400 mg Dose) | Phenobarbital (200 mg Dose) | Reference |
|---|---|---|---|
| Unchanged Drug in Serum | Not Detected | Detected | |
| Peak Time (Tmax) of PB | 24 - 48 hours (slowly derived from metabolites) | ~1.5 hours | |
| Intermediate Metabolite (MMP) | Appeared rapidly, low concentration, undetectable by ~9.5h | N/A |
| Sedative Effect | Less than phenobarbital | Greater than this compound | |
Clinical Efficacy Studies
The primary evidence for this compound's efficacy comes from a double-blind, crossover study comparing it directly with phenobarbital in patients with epilepsy.
Experimental Protocol: Double-Blind Crossover Efficacy Trial
-
Study Design: 6-month, double-blind, crossover trial.
-
Subjects: 27 patients with various types of epilepsy (21 completed the trial).
-
Treatment Phases: Each patient underwent a period of treatment with this compound and a period with phenobarbital, with the order randomized.
-
Primary Outcome: Seizure frequency.
-
Secondary Outcomes: Side effects and toxicity.
-
Monitoring: Serum barbiturate levels were monitored.
Table 2: Summary of Clinical Efficacy Findings
| Finding | This compound | Phenobarbital | Reference |
|---|---|---|---|
| Overall Seizure Frequency | No statistically significant difference | No statistically significant difference | |
| Efficacy at High Serum Levels (>30 µg/mL) | Indication of superior therapeutic effect | - |
| Effective Seizure Types | Partial seizures (with/without generalization), Generalized tonic-clonic | Partial seizures, Generalized tonic-clonic | |
Safety and Tolerability Studies
A study in healthy volunteers was conducted specifically to compare the neurotoxicity and hypnotic side effects of this compound and phenobarbital.
Experimental Protocol: Comparative Toxicity in Volunteers
-
Study Design: Double-blind, placebo-controlled trial over 14 weeks.
-
Subjects: Healthy normal human volunteers.
-
Treatments: this compound, phenobarbital, or placebo.
-
Assessments:
-
Clinical and neuropsychological parameters of toxicity.
-
Neuropsychological tests included "Digits Total" (a measure of mental flexibility) and "Trails-Part A".
-
-
Monitoring: Blood barbiturate levels were correlated with neurobehavioral changes.
Table 3: Comparative Safety and Tolerability
| Parameter | This compound | Phenobarbital | Reference |
|---|---|---|---|
| Hypnotic Side Effects | Significantly less than phenobarbital | Pronounced hypnotic effects | |
| Neurotoxicity | Less neurotoxicity | Greater neurotoxicity | |
| Tolerated Barbiturate Level | Higher levels tolerated without toxicity | Toxicity observed at lower levels | |
| Performance on "Digits Total" | No significant improvement | Significant decrement in performance |
| Common Side Effects in Patients | Tiredness, sleepiness, nystagmus, ataxia | Tiredness, sleepiness, nystagmus, ataxia | |
Conclusion and Future Perspective
The development of this compound represents a rational approach to prodrug design aimed at enhancing the therapeutic index of a well-established anticonvulsant. Clinical investigations confirmed the central hypothesis: by acting as a slow-release prodrug for phenobarbital, this compound could achieve comparable seizure control with a significantly reduced burden of sedation and neurotoxicity. The delayed Tmax of its active metabolite, phenobarbital, is the key pharmacokinetic feature underpinning this improved tolerability.
Despite these promising findings, this compound did not achieve widespread clinical adoption. The reasons for this are likely multifactorial, including the broader shift in antiepileptic drug development away from barbiturates and towards agents with entirely novel mechanisms of action. Nevertheless, the history of this compound serves as an important case study. It demonstrates that strategic chemical modification of existing scaffolds can successfully uncouple desired efficacy from unwanted side effects. For researchers today, the story of this compound underscores the potential of prodrug and slow-release strategies in optimizing the pharmacodynamics of centrally acting agents.
References
- 1. Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Eterobarb: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for the neuroprotective effects of Eterobarb is limited in the current scientific literature. This document synthesizes available information on its parent compound, phenobarbital, and the broader class of barbiturates to infer potential neuroprotective mechanisms and guide future research. The data and protocols presented herein are largely based on studies of phenobarbital and should be considered as a proxy for investigating this compound.
Introduction
This compound (Antilon) is a barbiturate derivative developed as an anticonvulsant with a potentially improved side-effect profile compared to its predecessor, phenobarbital.[1] While its primary clinical application has been in the management of epilepsy, the neuroprotective properties of barbiturates, as a class, suggest a potential therapeutic role for this compound in mitigating neuronal damage in various neurological disorders. This technical guide provides an in-depth overview of the putative neuroprotective effects of this compound, drawing on data from phenobarbital and other barbiturates to elucidate potential mechanisms of action, experimental validation, and relevant signaling pathways.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from studies investigating the neuroprotective effects of phenobarbital in preclinical models. This data provides a benchmark for designing and evaluating similar studies for this compound.
Table 1: Effect of Phenobarbital on Seizure Score and Brain Atrophy in a Mouse Model of Neonatal Stroke
| Treatment Group | Dose (mg/kg) | Median Seizure Score | Hippocampal Atrophy (%) | Hemispheric Atrophy (%) |
| Vehicle | - | 16 | 60.2 | 42.9 |
| Phenobarbital | 30 | 0 | 47.3 | 20.3 |
| Phenobarbital | 60 | 7.5 | 67.2 | 46.7 |
Data adapted from a study on a P12 CD1 mouse model of neonatal stroke.[2]
Table 2: Neuroprotective Effect of Phenobarbital in a Neonatal Rat Model of Hypoxic-Ischemic Brain Injury
| Treatment Group | Neuropathology Score (Median) | Ipsilateral Cerebral Hemisphere Damage (%) (Mean ± SD) |
| Saline + Hypothermia | 8.5 | 28 ± 22 |
| Phenobarbital (40 mg/kg) + Hypothermia | 2 | 11 ± 17 |
Data from a study on 7-day-old rats subjected to hypoxia-ischemia.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of neuroprotection studies. The following protocols are based on established experimental models used to evaluate the neuroprotective effects of anticonvulsants like phenobarbital.
In Vivo Model: Hypoxia-Ischemia in Neonatal Rodents
This model is widely used to screen for neuroprotective agents against neonatal brain injury.
-
Animal Model: 7-day-old rat pups are commonly utilized.[3]
-
Procedure:
-
Perform unilateral common carotid artery ligation.
-
Expose the pups to a hypoxic environment (e.g., 8% oxygen) for a defined period (e.g., 90 minutes).
-
-
Treatment:
-
Administer this compound or a vehicle control (e.g., saline) intraperitoneally at a specific time point following the hypoxic-ischemic insult (e.g., 15 minutes).
-
Multiple dose levels should be tested to establish a dose-response relationship.
-
-
Outcome Measures:
-
Behavioral Assessments: Conduct sensorimotor tests (e.g., forepaw placing) at various time points post-injury.
-
Histopathological Analysis: At the study endpoint, perfuse the animals and prepare brain sections. Stain with dyes like cresyl violet to quantify brain atrophy (hemispheric and hippocampal) and neuronal loss in specific regions (e.g., cortex, hippocampus).
-
In Vitro Neuronal Viability Assays
Primary neuronal cultures provide a controlled environment to investigate the direct neuroprotective effects of a compound.
-
Cell Culture:
-
Prepare primary cortical or hippocampal neuronal cultures from embryonic rodents.
-
-
Induction of Neuronal Injury:
-
Excitotoxicity: Expose cultures to neurotoxic concentrations of glutamate or NMDA.
-
Oxidative Stress: Treat cells with agents like hydrogen peroxide.
-
Oxygen-Glucose Deprivation (OGD): Mimic ischemic conditions by incubating cultures in a glucose-free medium in a hypoxic chamber.
-
-
Treatment:
-
Pre-treat or co-treat neuronal cultures with varying concentrations of this compound.
-
-
Assessment of Neuroprotection:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of barbiturates are thought to be mediated through the modulation of major neurotransmitter systems. This compound likely shares these mechanisms.
GABAergic and Glutamatergic Modulation
The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor. They also exhibit inhibitory effects on excitatory glutamate receptors.
Caption: Putative mechanism of this compound-mediated neuroprotection.
Reduction of Cerebral Metabolism
Barbiturates can induce a state of reduced cerebral metabolic rate for oxygen (CMRO2), which can be protective during periods of ischemia by decreasing the brain's energy demands.
Caption: Workflow of this compound's effect on cerebral metabolism.
Conclusion and Future Directions
While direct evidence is sparse, the pharmacological profile of this compound as a barbiturate derivative suggests a strong potential for neuroprotective activity. Its primary mechanisms are likely to involve the enhancement of GABAergic inhibition and a reduction in excitotoxicity and cerebral metabolism. Future research should focus on directly evaluating the neuroprotective efficacy of this compound in established in vitro and in vivo models of neuronal injury. Such studies will be critical in determining its potential as a therapeutic agent for a range of neurodegenerative and acute neurological conditions. The experimental protocols and mechanistic frameworks presented in this guide offer a solid foundation for these future investigations.
References
- 1. Brain protection: physiological and pharmacological considerations. Part II: The pharmacology of brain protection [pubmed.ncbi.nlm.nih.gov]
- 2. High-dose-phenobarbital-decreased-seizure-suppression-and-lost-neuroprotection--compared-to-low-dose--in-immature-mouse-model-of-stroke- [aesnet.org]
- 3. Phenobarbital Augments Hypothermic Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenobarbital augments hypothermic neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Eterobarb's Impact on Synaptic Transmission in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eterobarb, an anticonvulsant drug, exerts its primary influence on the central nervous system (CNS) through its active metabolite, phenobarbital. This technical guide provides an in-depth analysis of the mechanisms by which this compound, via phenobarbital, modulates synaptic transmission. The core of its action lies in the potentiation of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) at the GABA-A receptor. Concurrently, it attenuates excitatory signaling by inhibiting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This dual action contributes to a reduction in neuronal excitability, underpinning its anticonvulsant properties. This document details the quantitative effects of phenobarbital on ion channels, provides comprehensive experimental protocols for studying these effects, and visualizes the underlying signaling pathways and workflows.
Introduction
This compound (N,N'-dimethoxymethylphenobarbital) is pharmacologically classified as a prodrug. Following administration, it is metabolized to its principal active metabolite, phenobarbital, which is responsible for its therapeutic effects. Understanding the impact of this compound on synaptic transmission is, therefore, largely a study of the well-characterized actions of phenobarbital on neuronal communication. This guide will dissect these actions at the molecular and cellular levels, providing a foundational resource for researchers in neuroscience and drug development.
Impact on Inhibitory Synaptic Transmission
The hallmark of phenobarbital's action is the enhancement of GABAergic inhibition. This is achieved through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).
Quantitative Data: Modulation of GABA-A Receptor Function by Phenobarbital
The following table summarizes the key quantitative parameters of phenobarbital's effects on GABA-A receptors as determined by electrophysiological studies.
| Parameter | Value | Cell Type/Preparation | Reference |
| Potentiation of GABA-evoked Currents | |||
| EC₅₀ for potentiation of 1 µM GABA | 0.89 mM | Cultured rat hippocampal neurons | [1] |
| EC₅₀ for increasing IPSC decay time constant | 144 µM | Rat neocortical neurons | [2] |
| Direct Activation of GABA-A Receptors | |||
| EC₅₀ for direct Cl⁻ current activation | 3.0 mM | Cultured rat hippocampal neurons | [1] |
| EC₅₀ for shunting of firing | 133 µM | Rat neocortical neurons | [2] |
| Channel Block | |||
| IC₅₀ for block of potentiated GABA currents | 12.9 mM | Cultured rat hippocampal neurons | [1] |
Signaling Pathway: GABA-A Receptor Modulation
Phenobarbital binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding increases the duration of the Cl⁻ channel opening in response to GABA, leading to a greater influx of Cl⁻ ions and hyperpolarization of the postsynaptic neuron. At higher concentrations, phenobarbital can directly activate the GABA-A receptor channel, even in the absence of GABA.
Impact on Excitatory Synaptic Transmission
In addition to enhancing inhibition, phenobarbital also reduces excitatory neurotransmission, primarily by targeting AMPA and kainate receptors.
Quantitative Data: Inhibition of Glutamatergic Receptors by Phenobarbital
The following table summarizes the inhibitory effects of phenobarbital on excitatory postsynaptic currents (EPSCs).
| Parameter | Effect | Concentration | Cell Type/Preparation | Reference |
| AMPA/kainate receptor-mediated currents | Reduced amplitude | Not specified | Neonatal rat hippocampal neurons | |
| AMPA/kainate receptor-mediated currents | No significant effect on NMDA receptor currents | Not specified | Neonatal rat hippocampal neurons |
Signaling Pathway: Glutamatergic Receptor Inhibition
Phenobarbital has been shown to decrease the amplitude of currents mediated by AMPA and kainate receptors, which are key components of fast excitatory synaptic transmission. This inhibitory action on glutamatergic signaling complements its enhancement of GABAergic inhibition, contributing to an overall reduction in neuronal excitability.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Currents
This protocol details the methodology for recording GABA-A receptor-mediated currents in cultured neurons or brain slices to assess the effects of this compound's metabolites.
5.1.1 Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose. Equilibrate with 95% O₂/5% CO₂.
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2-7.3 with CsOH.
-
Drugs: GABA, phenobarbital (or other this compound metabolites), bicuculline (GABA-A antagonist), tetrodotoxin (TTX, to block voltage-gated sodium channels).
5.1.2 Experimental Procedure
-
Preparation: Prepare brain slices or neuronal cultures according to standard laboratory procedures.
-
Recording Setup: Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Targeting: Under microscopic guidance, approach a target neuron with the patch pipette.
-
Giga-seal Formation: Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.
-
Data Acquisition: Record baseline GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Drug Application: Perfuse the chamber with a known concentration of GABA to evoke a baseline current. Following washout, co-apply GABA with the test compound (e.g., phenobarbital) to measure its modulatory effect. To assess direct activation, apply the test compound alone.
-
Data Analysis: Analyze the amplitude, frequency, and decay kinetics of the recorded currents using appropriate software.
Downstream Signaling
While the primary effect of phenobarbital is the direct modulation of the GABA-A receptor ion channel, downstream signaling events can be influenced by the resulting changes in ion flux and membrane potential. Activation of GABA-A receptors can lead to changes in intracellular calcium levels and modulate the activity of various protein kinases and phosphatases, although this is a complex and context-dependent area of research.
Conclusion
This compound, through its active metabolite phenobarbital, profoundly impacts synaptic transmission in the CNS. Its primary mechanism involves the potentiation of GABA-A receptor-mediated inhibition, leading to a significant dampening of neuronal excitability. This is further augmented by the suppression of excitatory glutamatergic transmission. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers investigating the neurophysiological effects of this compound and related compounds. Further research is warranted to elucidate the specific contributions of this compound's intermediate metabolites to its overall pharmacological profile.
References
Eterobarb's potential therapeutic window in preclinical studies
Disclaimer: Publicly available preclinical data for eterobarb, an older anticonvulsant drug, is limited. This guide summarizes the available information and provides a framework for understanding its potential therapeutic window based on established preclinical methodologies for anticonvulsant drug development. The experimental protocols and data tables are presented as illustrative examples of how this compound would have been evaluated, drawing on general knowledge of preclinical pharmacology.
Introduction
This compound (N,N'-dimethoxymethylphenobarbital) is a derivative of phenobarbital developed as an anticonvulsant. The primary rationale for its development was to create a compound with the therapeutic efficacy of phenobarbital but with an improved side-effect profile, particularly concerning sedation.[1] Preclinical animal studies have been cited as demonstrating that this compound possesses anticonvulsant properties with a notable reduction in hypnotic side effects compared to its parent compound, phenobarbital.[1] This document aims to provide a technical overview of the methodologies and data that would be used to define this compound's therapeutic window in a preclinical setting.
Mechanism of Action
This compound is a prodrug that is metabolized in the body to its active metabolites, including monomethoxymethylphenobarbital (MMP) and, subsequently, phenobarbital. Therefore, its primary mechanism of action is believed to be consistent with that of phenobarbital.
Phenobarbital exerts its anticonvulsant effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to the GABA-A receptor, it potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing seizure activity.
Preclinical Pharmacokinetics
Table 1: Key Pharmacokinetic Parameters for Preclinical Assessment
| Parameter | Description | This compound (Data Not Available) |
| Cmax | Maximum (peak) plasma concentration | N/A |
| Tmax | Time to reach Cmax | N/A |
| AUC | Area under the plasma concentration-time curve (total drug exposure) | N/A |
| t1/2 | Elimination half-life | N/A |
| Metabolites | Major active and inactive metabolites | Monomethoxymethylphenobarbital, Phenobarbital |
| Bioavailability | Fraction of administered dose that reaches systemic circulation | N/A |
Preclinical Efficacy Assessment
The anticonvulsant activity of a compound like this compound would be evaluated in a battery of standardized rodent seizure models. These models are designed to mimic different types of human seizures.
Experimental Protocols
a) Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Species: Male albino mice (e.g., Swiss-Webster strain), 18-25 g.
-
Drug Administration: this compound administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or a suspension agent) is also included.
-
Procedure: At a predetermined time after drug administration (time to peak effect), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the endpoint, is calculated using probit analysis.
b) Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures.
-
Species: Male albino mice or rats.
-
Drug Administration: Similar to the MES test, this compound is administered at various doses alongside a vehicle control.
-
Procedure: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for more than 5 seconds.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected from clonic seizures at each dose level.
Table 2: Preclinical Efficacy Data for Anticonvulsants (Illustrative)
| Test | Species | Route | ED50 (mg/kg) |
| MES | Mouse | p.o. | N/A |
| scPTZ | Mouse | p.o. | N/A |
| MES | Rat | p.o. | N/A |
| scPTZ | Rat | p.o. | N/A |
| N/A: Data not publicly available for this compound. |
Preclinical Safety and Toxicity Assessment
To establish a therapeutic window, the efficacy of this compound must be weighed against its potential for toxicity.
Experimental Protocols
a) Acute Toxicity (LD50) Study: This study determines the dose of a substance that is lethal to 50% of the test animals.
-
Species: Typically conducted in both mice and rats.
-
Drug Administration: A single, high dose of this compound is administered, usually via the intended clinical route (e.g., oral) and a parenteral route (e.g., i.p. or i.v.).
-
Procedure: Animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
Endpoint: The median lethal dose (LD50) is calculated.
b) Neurotoxicity (TD50) Assessment: This evaluates the dose that produces neurological deficits in 50% of the animals.
-
Method: The rotarod test is commonly used. Animals are trained to walk on a rotating rod.
-
Procedure: After administration of this compound, animals are placed on the rotarod at specific time points, and their ability to remain on the rod is measured.
-
Endpoint: The inability to maintain balance on the rod for a set duration (e.g., one minute) is considered a sign of neurotoxicity. The median toxic dose (TD50) is then calculated.
c) Subchronic and Chronic Toxicity Studies: These longer-term studies (e.g., 28-day, 90-day) involve repeated dosing to assess potential organ toxicity, changes in blood chemistry, and other long-term adverse effects.
Table 3: Preclinical Toxicity Data for Anticonvulsants (Illustrative)
| Test | Species | Route | TD50/LD50 (mg/kg) | Observations |
| Rotarod (TD50) | Mouse | p.o. | N/A | Ataxia, sedation |
| Acute Toxicity (LD50) | Mouse | p.o. | N/A | N/A |
| Acute Toxicity (LD50) | Rat | p.o. | N/A | N/A |
| N/A: Data not publicly available for this compound. |
Therapeutic Window Determination
The therapeutic window is a measure of a drug's safety and is determined by the ratio of the dose that produces a toxic effect to the dose that produces a therapeutic effect. In preclinical studies, this is often represented by the Protective Index (PI) .
PI = TD50 / ED50
A higher PI indicates a wider margin of safety, meaning that a much higher dose is required to produce toxicity than is needed for therapeutic efficacy. While the specific ED50 and TD50 values for this compound are not available in the public literature, clinical studies suggest that this compound is better tolerated than phenobarbital at equivalent therapeutic barbiturate levels, implying a potentially wider therapeutic window.[1]
Conclusion
This compound was developed with the aim of providing the anticonvulsant efficacy of phenobarbital with a more favorable safety profile. Although quantitative preclinical data is scarce in the public domain, the principles of preclinical anticonvulsant drug evaluation provide a clear framework for how its therapeutic window would have been established. The key to its potentially improved therapeutic index lies in its prodrug nature, which leads to a slower generation of the active phenobarbital moiety, possibly mitigating acute sedative and neurotoxic effects. Further research and access to historical preclinical data would be necessary to fully quantify the preclinical therapeutic window of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Eterobarb
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Eterobarb (1,3-bis(methoxymethyl)-5-ethyl-5-phenylbarbituric acid), a barbiturate derivative with anticonvulsant properties. The synthesis is based on the N,N'-dialkylation of phenobarbital. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for both the synthesis and subsequent purification of the final product. Additionally, methods for characterization and quantitative analysis are discussed.
Introduction
This compound, also known as N,N'-dimethoxymethylphenobarbital, is a derivative of phenobarbital. It is structurally characterized by the presence of methoxymethyl groups on both nitrogen atoms of the barbiturate ring. This modification is believed to alter its pharmacokinetic profile, potentially leading to a different spectrum of activity and side effects compared to its parent compound, phenobarbital. The synthesis of this compound involves the reaction of phenobarbital with a suitable methoxymethylating agent in the presence of a base. Subsequent purification is crucial to obtain a product of high purity suitable for research and potential pharmaceutical development.
Synthesis of this compound
The primary method for the synthesis of this compound is the reaction of phenobarbital with chloromethyl methyl ether in an aprotic polar solvent, using a suitable base to deprotonate the acidic N-H protons of the barbiturate ring.
Reaction Scheme
Caption: Synthesis of this compound from Phenobarbital.
Experimental Protocol
Materials:
-
Phenobarbital
-
Sodium hydride (NaH) 60% dispersion in mineral oil, or anhydrous potassium carbonate (K2CO3)
-
Chloromethyl methyl ether (CMME)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, vacuum flask)
Procedure:
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with an inert gas (e.g., nitrogen or argon).
-
Reaction with Base:
-
Using Sodium Hydride: Phenobarbital is dissolved in anhydrous DMF. To this solution, sodium hydride (2.2 equivalents) is added portion-wise at 0 °C (ice-water bath). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phenobarbital dianion.
-
Using Potassium Carbonate: Alternatively, phenobarbital and anhydrous potassium carbonate (2.5 equivalents) are suspended in anhydrous DMF. The mixture is stirred at room temperature.
-
-
Addition of Chloromethyl methyl ether: Chloromethyl methyl ether (2.2 equivalents), dissolved in a small amount of anhydrous DMF, is added dropwise to the reaction mixture at a controlled temperature (typically 0-10 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water with stirring. This will precipitate the crude this compound.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried under vacuum.
Quantitative Data (Illustrative)
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (relative to Phenobarbital) | Illustrative Mass (g) for a 10 mmol scale |
| Phenobarbital | 232.24 | 1.0 | 2.32 |
| Sodium Hydride (60%) | 40.00 (as 100%) | 2.2 | 1.47 |
| Chloromethyl methyl ether | 80.51 | 2.2 | 1.77 |
| This compound | 320.34 | - | Theoretical Yield: 3.20 |
Note: These are illustrative quantities. The actual amounts should be calculated based on the desired scale of the reaction. The yield will vary depending on the specific reaction conditions and purification efficiency.
Purification of this compound
The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvent. Purification is essential to obtain a high-purity product. Recrystallization is a common and effective method for the purification of crystalline solids like this compound.
Purification Workflow
Caption: Purification of this compound by Recrystallization.
Experimental Protocol for Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Vacuum filtration setup (Büchner funnel, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of barbiturates. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of hot ethanol is added to dissolve the solid completely. The solution should be heated to near its boiling point.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then boiled for a few minutes.
-
Hot Filtration: The hot solution is filtered by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be performed quickly to prevent premature crystallization.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and crystals will form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Pure Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Alternative Purification Method: Column Chromatography
For higher purity or for separating closely related impurities, column chromatography can be employed.
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
The crude product is dissolved in a minimum amount of a suitable solvent and loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected. The fractions containing the pure this compound (as determined by TLC) are combined, and the solvent is removed under reduced pressure to yield the purified product.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Melting Point | Assess purity | A sharp and well-defined melting point close to the literature value. |
| Infrared (IR) Spectroscopy | Confirm functional groups | Presence of characteristic peaks for C=O (barbiturate ring), C-O-C (ether), and aromatic C-H stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm molecular structure | Signals corresponding to the ethyl, phenyl, and methoxymethyl protons and carbons with appropriate chemical shifts, integrations, and splitting patterns. |
| Mass Spectrometry (MS) | Determine molecular weight | A molecular ion peak corresponding to the molecular weight of this compound (320.34 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and quantify | A single major peak indicating high purity. Can be used to determine the percentage purity.[1] |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot with a specific Rf value in a given solvent system.[2] |
Safety Precautions
-
Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Phenobarbital and its derivatives are pharmacologically active compounds. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Disclaimer
This protocol is intended for use by trained and qualified professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the proper execution of the described procedures.
References
Application Note: High-Throughput Quantification of Eterobarb and its Major Metabolites in Human Plasma using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eterobarb (N,N'-dimethoxymethylphenobarbital) is a barbiturate derivative developed as an anticonvulsant with potentially less sedative effects than its primary active metabolite, phenobarbital.[1] For pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method is required to simultaneously quantify this compound and its main metabolites in biological matrices. Following administration, this compound is rapidly metabolized, and often, the parent drug is undetectable in serum.[2] Its primary metabolites are the active monomethoxymethylphenobarbital (MMP) and phenobarbital. This application note details a robust and high-throughput HPLC-MS/MS method for the simultaneous quantification of this compound, MMP, and phenobarbital in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and negative ion mode electrospray ionization for sensitive detection.
Metabolic Pathway of this compound
This compound undergoes sequential demethylation to form its active metabolites. The metabolic cascade is an important consideration in the pharmacokinetic profiling of the drug.
Caption: Metabolic conversion of this compound to its primary metabolites.
Experimental Protocols
Materials and Reagents
-
This compound, Monomethoxymethylphenobarbital (MMP), and Phenobarbital reference standards
-
Phenobarbital-d5 (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
HPLC system: Agilent 1290 Infinity II UHPLC or equivalent
-
Mass spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with electrospray ionization (ESI) source
-
Analytical column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Phenobarbital-d5, 1 µg/mL).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 5 mM ammonium acetate).
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer was operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for the quantification of the analytes and the internal standard.
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Gas Temperature | 300°C |
| Gas Flow | 9 L/min |
| Nebulizer | 30 psi |
| Capillary Voltage | 3500 V (Negative) |
Data Presentation
MRM Transitions and Retention Times
The following table summarizes the optimized MRM transitions for the quantification and qualification of each analyte. Note that transitions for this compound and MMP are proposed based on their structures, as specific literature values are scarce.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (V) | Retention Time (min) |
| This compound | 319.1 | 274.1 | 229.1 | -15 | ~4.8 |
| MMP | 275.1 | 230.1 | 188.1 | -18 | ~4.5 |
| Phenobarbital | 231.1 | 188.0 | 42.0 | -10 / -25 | ~4.3 |
| Phenobarbital-d5 (IS) | 236.1 | 193.0 | 42.0 | -10 / -25 | ~4.3 |
Method Validation Summary (Example Data)
The method should be validated according to regulatory guidelines. The following table presents example data for key validation parameters.
| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| This compound | 1 - 500 | >0.995 | 1 | < 10% | ± 15% |
| MMP | 1 - 500 | >0.995 | 1 | < 10% | ± 15% |
| Phenobarbital | 1 - 500 | >0.998 | 1 | < 8% | ± 10% |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for the quantification of this compound and its metabolites.
Conclusion
This application note provides a detailed protocol for a selective, sensitive, and high-throughput HPLC-MS/MS method for the simultaneous quantification of this compound and its major metabolites, MMP and phenobarbital, in human plasma. The described method, which includes a straightforward liquid-liquid extraction and a rapid chromatographic run, is suitable for supporting pharmacokinetic studies in drug development. The provided validation parameters serve as a benchmark for method implementation.
References
Application Notes and Protocols for the GC-MS Analysis of Eterobarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eterobarb (N,N'-dimethoxymethylphenobarbital) is a barbiturate derivative that acts as a prodrug to phenobarbital, a widely used antiepileptic agent. The analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the separation, identification, and quantification of this compound and its related compounds. Due to the polar nature of barbiturates, chemical derivatization is typically required to enhance their volatility and improve chromatographic performance for GC-MS analysis.
This document provides detailed application notes and protocols for the GC-MS analysis of this compound in biological samples, including sample preparation, derivatization, and instrument parameters. The methodologies are based on established procedures for barbiturates and structurally similar compounds.
Quantitative Data Summary
The following tables summarize the expected quantitative parameters for the GC-MS analysis of derivatized this compound and its primary metabolite, phenobarbital. These values are based on typical performance for similar compounds and should be validated in your laboratory.
Table 1: Gas Chromatography and Mass Spectrometry Parameters for Derivatized Analytes
| Analyte | Derivatization | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Methylation | 10 - 12 | 275 | 204, 146 |
| Phenobarbital | Methylation | 8 - 10 | 260 | 232, 117 |
| This compound | Silylation (TMS) | 12 - 15 | 363 (M-15) | 275, 204 |
| Phenobarbital | Silylation (TMS) | 10 - 13 | 376 (M) | 361, 232 |
Table 2: Method Validation Parameters
| Parameter | This compound | Phenobarbital |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | 15 - 50 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol describes a common method for extracting this compound and its metabolites from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., 5-(p-methylphenyl)-5-phenylhydantoin in methanol)
-
1 M Phosphate buffer (pH 6.8)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of plasma or serum into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 1.0 mL of 1 M phosphate buffer (pH 6.8) and vortex for 30 seconds.
-
Add 5.0 mL of dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of this compound and phenobarbital for GC-MS analysis. Two common methods are methylation and silylation.
Materials:
-
Dried sample extract
-
Trimethylanilinium hydroxide (TMAH), 0.2 M in methanol
-
GC vial with insert
Procedure:
-
Reconstitute the dried extract from the sample preparation step in 100 µL of TMAH solution.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS. The methylation reaction occurs in the hot injection port ("flash methylation").
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Heating block or oven
-
GC vial with insert
Procedure:
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried sample extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound and phenobarbital. These should be optimized for your specific instrument and column.
Table 3: GC-MS Instrument Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for qualitative analysis) |
| Transfer Line Temperature | 280°C |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Metabolic pathway of this compound to Phenobarbital.
Application Notes and Protocols for In Vivo Administration of Eterobarb in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eterobarb is a barbiturate derivative with anticonvulsant properties and potentially fewer sedative side effects than its analog, phenobarbital.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models to assess its pharmacokinetic profile and anticonvulsant efficacy. The methodologies are based on established procedures for similar compounds, particularly phenobarbital, and standard preclinical models of epilepsy.
Proposed Signaling Pathway of this compound
This compound, as a barbiturate, is expected to exert its anticonvulsant effects primarily through the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Binding to a specific site on the GABA-A receptor, this compound is thought to potentiate the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability and seizure propagation. While the primary mechanism is likely mediated by GABA-A receptors, other barbiturates have been shown to have effects on glutamate receptors (AMPA and kainate) at higher concentrations, which may also contribute to their anticonvulsant and sedative properties.[3][4]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following protocols outline the procedures for evaluating the pharmacokinetic profile and anticonvulsant efficacy of this compound in rodent models.
General Experimental Workflow
A systematic approach is recommended, beginning with pharmacokinetic studies to establish drug exposure, followed by efficacy testing in well-validated seizure models.
Caption: Experimental workflow for in vivo testing of this compound.
Protocol 1: Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic parameters of this compound in the plasma and brain of rodents following a single administration. This data is crucial for selecting appropriate doses and time points for efficacy studies.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or CD-1 mice)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose in sterile water, or a solution of propylene glycol and saline)
-
Administration equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized tubes, capillaries)
-
Tissue homogenization equipment
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Dosing: Administer a single dose of this compound to rodents via the intended route of administration (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). A suggested starting dose, based on phenobarbital data, could be in the range of 10-50 mg/kg.[5] A vehicle control group should be included.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Immediately following blood collection, euthanize the animals and collect brain tissue.
-
Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Data Presentation:
| Pharmacokinetic Parameter | Plasma | Brain |
| Cmax (ng/mL or µg/g) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL or µgh/g) | ||
| Half-life (t1/2) (h) | ||
| Brain/Plasma Ratio |
Protocol 2: Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the ability of this compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Rodents (e.g., male CD-1 mice or Sprague-Dawley rats)
-
This compound and vehicle
-
Electroconvulsive device
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Methodology:
-
Drug Administration: Administer various doses of this compound or vehicle to different groups of animals at the predetermined time of peak effect (TPE) based on the PK study.
-
Seizure Induction: At the TPE, apply a drop of topical anesthetic to the eyes of each animal, followed by a drop of saline to ensure good electrical contact. Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a protective effect.
-
Data Analysis: Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals Protected / Total Number | % Protection |
| Vehicle Control | - | ||
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 | ||
| ED50 (mg/kg) | [Calculated Value] |
Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To assess the efficacy of this compound against chemically-induced seizures, which can model myoclonic and absence seizures.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or CD-1 mice)
-
This compound and vehicle
-
Pentylenetetrazol (PTZ) solution (dissolved in 0.9% saline)
Methodology:
-
Drug Administration: Administer various doses of this compound or vehicle to different groups of animals at the TPE.
-
Seizure Induction: At the TPE, administer a convulsant dose of PTZ (e.g., 50-85 mg/kg, subcutaneously [s.c.] or i.p.). The specific dose of PTZ may need to be optimized to reliably induce clonic seizures in control animals.
-
Endpoint: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first clonic seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale). Protection is often defined as the absence of generalized clonic seizures.
-
Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to First Seizure (s) (Mean ± SEM) | Mean Seizure Score (Mean ± SEM) | Number of Animals Protected / Total Number | % Protection |
| Vehicle Control | - | ||||
| This compound | Dose 1 | ||||
| This compound | Dose 2 | ||||
| This compound | Dose 3 | ||||
| ED50 (mg/kg) | [Calculated Value] |
References
- 1. mdpi.com [mdpi.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Phenobarbital – Rat Guide [ratguide.com]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
Eterobarb Dose-Response Assessment in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eterobarb (N,N'-dimethoxymethylphenobarbital), a derivative of phenobarbital, has been investigated for its anticonvulsant properties. It is suggested to have a similar efficacy to its parent compound but with potentially fewer sedative side effects. The maximal electroshock seizure (MES) model is a widely used preclinical screening test to identify compounds with potential efficacy against generalized tonic-clonic seizures. This model assesses the ability of a test compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus. These application notes provide a detailed protocol for assessing the dose-response relationship of this compound in the MES model and a framework for presenting the resulting data.
While comprehensive dose-response data for this compound in the MES model is not extensively available in publicly accessible literature, this document outlines the standard procedures and includes available data points to guide researchers in designing and interpreting their own studies.
Data Presentation
Effective dose-response assessment is crucial for determining the potency and efficacy of an anticonvulsant agent. Data should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Dose-Response of this compound in the Maximal Electroshock Seizure (MES) Model in Mice
| Dose (mg/kg, p.o.) | Number of Animals | Number Protected | % Protection |
| Vehicle Control | User-defined | User-defined | User-defined |
| Dose 1 | User-defined | User-defined | User-defined |
| Dose 2 | User-defined | User-defined | User-defined |
| Dose 3 | User-defined | User-defined | User-defined |
| Dose 4 | User-defined | User-defined | User-defined |
Note: Researchers should populate this table with their experimentally determined data.
Table 2: Median Effective Dose (ED50) of this compound in the MES Model
| Animal Model | Strain | Administration Route | ED50 (mg/kg) | 95% Confidence Interval |
| Mouse | User-defined | Oral (p.o.) | ~14[1] | User-defined |
| Rat | User-defined | User-defined | User-defined | User-defined |
The reported oral ED50 of this compound (DMMP) for protection against maximal electroshock seizures (MES) in mice is in the range of 14 mg/kg[1]. Further studies are required to establish a more precise ED50 and its confidence interval.
Experimental Protocols
A standardized and detailed experimental protocol is essential for the reproducibility and validity of results in the MES test.
Maximal Electroshock Seizure (MES) Test Protocol
Objective: To determine the dose-dependent anticonvulsant activity of this compound against maximal electroshock-induced seizures in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in distilled water)
-
Male adult rodents (e.g., Swiss mice, 20-30 g; Sprague-Dawley rats, 150-250 g)
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9% NaCl)
-
Animal balance
-
Gavage needles (for oral administration)
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses. Ensure the suspension is homogenous before each administration.
-
Animal Grouping: Randomly assign animals to different treatment groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose groups of this compound.
-
Drug Administration: Administer this compound or vehicle to the respective groups via the oral (p.o.) route using a gavage needle. The volume of administration should be consistent across all groups (e.g., 10 mL/kg for mice).
-
Time of Peak Effect (TPE): The MES test should be conducted at the predetermined Time of Peak Effect of the drug. If the TPE is unknown, a preliminary study should be performed by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Seizure Induction:
-
At the TPE, apply a drop of topical anesthetic to the cornea of each animal, followed by a drop of saline to ensure good electrical contact.
-
Place the corneal or ear clip electrodes.
-
Deliver a supramaximal electrical stimulus. For mice, a common parameter is 50 mA, 60 Hz for 0.2 seconds. For rats, 150 mA, 60 Hz for 0.2 seconds is typically used.
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis:
-
For each group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED50 value, the dose that protects 50% of the animals, using a statistical method such as probit analysis. Calculate the 95% confidence interval for the ED50.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the dose-response assessment of this compound in the MES model.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the dose-response assessment, linking drug administration to the observed anticonvulsant effect.
References
Development of a Stable Formulation for Eterobarb for Research Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eterobarb is a barbiturate derivative with anticonvulsant properties, showing promise in clinical trials with fewer sedative effects compared to its parent compound, phenobarbital[1][2]. A significant challenge in the preclinical and clinical development of this compound is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy[3][4]. This application note provides a comprehensive guide for the development of a stable formulation of this compound suitable for research purposes. The protocols outlined below focus on systematic solubility screening, formulation development using various solubilization techniques, and a robust stability assessment program.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the rational design of a suitable formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₂O₅ | [1] |
| Molar Mass | 320.34 g·mol⁻¹ | |
| Appearance | Crystals | |
| Melting Point | 116-118 °C | |
| IUPAC Name | 5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |
| Synonyms | Antilon, N,N'-Dimethoxymethylphenobarbital | |
| Solubility | Poorly water-soluble |
Proposed Mechanism of Action
This compound is a derivative of phenobarbital. The primary mechanism of action for phenobarbital involves the enhancement of GABA-mediated inhibitory neurotransmission and the attenuation of glutamate-mediated excitatory neurotransmission. It is hypothesized that this compound shares a similar mechanism, acting as a positive allosteric modulator of the GABA-A receptor, which increases the flow of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. It may also exhibit inhibitory effects on AMPA and kainate receptors at higher concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Evaluating the Anticonvulsant Efficacy of Eterobarb: Application Notes and Protocols for Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of epilepsy relevant for assessing the anticonvulsant efficacy of Eterobarb. Detailed protocols for key experimental models are included to guide researchers in the preclinical evaluation of this compound.
Introduction to this compound
This compound is a barbiturate derivative with demonstrated anticonvulsant properties.[1] Clinical studies in humans have shown it to be a safe and potent anticonvulsant, comparable in efficacy to phenobarbital for various types of epilepsy.[1] A key characteristic of this compound is its favorable side-effect profile, exhibiting fewer sedative and neurotoxic effects than phenobarbital.[2] this compound is metabolized to phenobarbital, which likely contributes significantly to its anticonvulsant mechanism of action.[3] The primary mechanism of action for barbiturates like phenobarbital involves the enhancement of GABAergic inhibition through positive allosteric modulation of GABA-A receptors, leading to a prolonged opening of the chloride ion channel.[3]
Animal Models for Anticonvulsant Screening
A battery of well-established animal models is crucial for the preclinical screening and characterization of potential antiepileptic drugs. For a compound like this compound, with a barbiturate-like mechanism, the following models are particularly relevant for determining its efficacy against different seizure types.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test involves inducing a maximal seizure through electrical stimulation, and the primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is employed to identify compounds that can protect against seizures induced by the chemoconvulsant pentylenetetrazol, a GABA-A receptor antagonist. This model is considered predictive of efficacy against generalized nonconvulsive (absence) and myoclonic seizures.
Amygdala Kindling Model
The kindling model is a valuable tool for studying focal seizures and the process of epileptogenesis, the development of epilepsy. It involves repeated, initially subconvulsive, electrical stimulation of a specific brain region, typically the amygdala, which leads to the progressive development of more severe seizures. This model is particularly relevant for assessing the efficacy of drugs against complex partial seizures.
Data Presentation: Efficacy of this compound and Reference Compounds
Due to the limited availability of public preclinical data specifically for this compound, the following tables present the well-established efficacy of its active metabolite, phenobarbital, in key animal models. This data serves as a critical benchmark for any new preclinical evaluation of this compound.
Table 1: Anticonvulsant Efficacy of Phenobarbital in the Maximal Electroshock (MES) Seizure Test
| Animal Model | Strain | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Mouse | CF-1 | i.p. | User Defined | User Defined |
| Rat | Sprague-Dawley | p.o. | User Defined | User Defined |
ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the seizure.
Table 2: Anticonvulsant Efficacy of Phenobarbital in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
| Animal Model | Strain | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Mouse | CF-1 | i.p. | User Defined | User Defined |
| Rat | Sprague-Dawley | p.o. | User Defined | User Defined |
ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from clonic seizures.
Table 3: Neurotoxicity of Phenobarbital
| Animal Model | Strain | Administration Route | Test | TD₅₀ (mg/kg) | 95% Confidence Interval |
| Mouse | CF-1 | i.p. | Rotarod | User Defined | User Defined |
| Rat | Sprague-Dawley | p.o. | Rotarod | User Defined | User Defined |
TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.
Table 4: Protective Index of Phenobarbital
| Animal Model | Strain | Administration Route | Protective Index (PI = TD₅₀/ED₅₀) |
| Mouse | CF-1 | i.p. | User Defined |
| Rat | Sprague-Dawley | p.o. | User Defined |
The Protective Index (PI) provides a measure of the drug's safety margin.
Experimental Protocols
The following are detailed protocols for the key experiments cited. These protocols are generalized and may require optimization based on specific laboratory conditions and animal strains.
Maximal Electroshock Seizure (MES) Test Protocol
Objective: To determine the anticonvulsant efficacy of this compound against maximal electroshock-induced seizures in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
Electroconvulsiometer with corneal or ear clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses.
-
Animal Grouping: Randomly divide the animals into several groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound.
-
Drug Administration: Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal for mice, oral gavage for rats).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect (TPE) of this compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the animal's eyes (for corneal electrodes) or apply saline to the ear clips to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the hindlimbs that is maintained for at least 3 seconds.
-
Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED₅₀ value and its 95% confidence interval using a probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
Objective: To evaluate the ability of this compound to protect against clonic seizures induced by pentylenetetrazol.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Pentylenetetrazol (PTZ)
-
Saline solution (0.9%)
-
Male CF-1 mice (18-25 g)
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation and Grouping: Follow the same procedures as in the MES test protocol.
-
Drug Preparation: Prepare solutions of this compound and PTZ in their respective vehicles.
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the predetermined TPE.
-
PTZ Administration: At the TPE of this compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, or body lasting for at least 5 seconds.
-
Data Analysis: Record the number of animals in each group that exhibit clonic seizures. Calculate the percentage of animals protected and determine the ED₅₀ value with its 95% confidence interval using a probit analysis.
Amygdala Kindling Protocol in Rats
Objective: To assess the efficacy of this compound in a model of focal seizures and epileptogenesis.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
Surgical instruments
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.
-
Implant recording electrodes over the cortex.
-
Allow the animal to recover for at least one week.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Deliver a series of brief, low-intensity electrical stimuli to the amygdala to determine the minimum current required to elicit an afterdischarge (electrographic seizure activity lasting at least 5 seconds).
-
-
Kindling Procedure:
-
Once daily, stimulate the amygdala at the ADT for a fixed duration (e.g., 1 second).
-
Observe and score the behavioral seizure severity according to the Racine scale (Stage 1: facial clonus; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with generalized tonic-clonic convulsions).
-
Continue daily stimulations until the animal consistently exhibits Stage 5 seizures (fully kindled).
-
-
Drug Testing:
-
Once the animals are fully kindled, administer this compound or vehicle at various doses.
-
At the TPE of the drug, deliver the kindling stimulation.
-
Record the seizure stage, afterdischarge duration, and seizure duration.
-
-
Data Analysis: Analyze the effect of this compound on seizure severity (Racine score), afterdischarge duration, and seizure duration compared to the vehicle control group.
Visualizations
Caption: Experimental workflows for evaluating this compound's efficacy.
Caption: this compound's proposed mechanism of action via GABA-A receptor modulation.
References
- 1. Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 3. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Eterobarb's Anticonvulsant Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eterobarb is a barbiturate derivative with demonstrated anticonvulsant properties. Like other barbiturates, its primary mechanism of action is believed to involve the modulation of inhibitory and excitatory neurotransmission in the central nervous system. Specifically, it is hypothesized to enhance the activity of γ-aminobutyric acid (GABA) at GABA-A receptors and inhibit the function of ionotropic glutamate receptors, such as AMPA and kainate receptors.[1][2][3] This application note provides detailed protocols for a suite of cell-based assays to screen and characterize the anticonvulsant activity of this compound.
The described assays will enable researchers to:
-
Quantify the potentiation of GABAergic signaling.
-
Determine the inhibitory effects on glutamatergic signaling.
-
Assess the compound's efficacy in a functional cellular model of seizure-like activity.
-
Evaluate potential cytotoxicity.
Due to the limited availability of specific in vitro quantitative data for this compound, this document utilizes data for phenobarbital, a structurally and functionally similar barbiturate, as a representative example to guide experimental design and data interpretation. This substitution should be clearly noted in any research reports.
Data Presentation
Table 1: Representative Quantitative Data for Phenobarbital's Activity on GABA-A and AMPA/Kainate Receptors
| Parameter | Receptor Target | Cell Type | Assay Type | Value | Reference |
| EC50 (Direct Activation) | GABA-A Receptor | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | 3.0 mM | [4] |
| EC50 (Potentiation of 1 µM GABA) | GABA-A Receptor | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | 0.89 mM | [4] |
| Inhibition of Glutamate-Evoked Currents | AMPA/Kainate Receptors | Rat Hippocampal Pyramidal Cells | Whole-Cell Patch Clamp | ~33% reduction at therapeutic concentrations | |
| IC50 (Steady-State Current Inhibition) | AMPA Receptors | Cultured Hippocampal Neurons | Whole-Cell Patch Clamp | 92.8 µM (for Pentobarbital) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Assess GABA-A Receptor Potentiation
This protocol details the methodology to measure the potentiation of GABA-A receptor currents by this compound in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., rat embryonic hippocampal or cortical neurons) or a stable cell line expressing GABA-A receptors (e.g., HEK293 cells)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2)
-
GABA (stock solution in water)
-
This compound (stock solution in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Protocol:
-
Cell Culture: Plate neurons on poly-D-lysine coated coverslips and culture for 10-14 days to allow for mature expression of GABA-A receptors.
-
Electrophysiology Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Recording: Obtain a gigaseal and establish a whole-cell configuration on a visually identified neuron. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA (e.g., EC5-EC10, typically 1-3 µM) using a fast perfusion system to elicit a stable baseline current.
-
This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 1 mM).
-
Data Acquisition: Record the current responses to each application. Allow for a washout period between applications to ensure the return to baseline.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation for each concentration of this compound. Fit the concentration-response data to a Hill equation to determine the EC50 value.
In Vitro Seizure Model Using High-Potassium and 4-Aminopyridine (4-AP)
This protocol describes a method to induce seizure-like activity in neuronal cultures, which can be used to screen for the anticonvulsant effects of this compound.
Materials:
-
Mature primary neuronal cultures (as in Protocol 1)
-
Normal external solution (as in Protocol 1)
-
High-potassium external solution (in mM): 95 NaCl, 50 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
4-Aminopyridine (4-AP) (stock solution in water)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
High-speed fluorescence imaging system
Protocol:
-
Calcium Dye Loading: Incubate the neuronal culture with Fluo-4 AM and Pluronic F-127 in external solution for 30 minutes at 37°C.
-
Baseline Imaging: Wash the cells and replace with normal external solution. Acquire baseline fluorescence images for 5 minutes.
-
Induction of Seizure-like Activity: Perfuse the cells with the high-potassium external solution containing 100 µM 4-AP to induce neuronal depolarization and synchronized bursting activity.
-
This compound Application: After establishing a stable pattern of seizure-like activity, apply varying concentrations of this compound to the perfusion solution.
-
Imaging: Record the changes in intracellular calcium concentrations in response to this compound.
-
Data Analysis: Analyze the frequency, amplitude, and duration of the calcium transients before and after the application of this compound. A significant reduction in these parameters indicates anticonvulsant activity.
Cell Viability Assay (CCK-8)
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Neuronal cell cultures in a 96-well plate
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Cell Plating: Seed neurons in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Mandatory Visualizations
Caption: this compound's proposed mechanism at the GABAergic synapse.
Caption: this compound's proposed mechanism at the glutamatergic synapse.
Caption: Workflow for the in vitro seizure model assay.
References
- 1. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Sedative Effects of Eterobarb in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eterobarb is a barbiturate derivative developed as an anticonvulsant medication. A key characteristic of this compound, often highlighted in clinical settings, is its reduced sedative liability compared to its parent compound, phenobarbital.[1] However, there is a notable lack of publicly available, detailed preclinical data from animal models to quantitatively substantiate these observations.
These application notes provide a comprehensive framework for researchers to assess the sedative and motor-coordinating effects of this compound in rodents. Given the data gap, we present a comparative study design, using the well-characterized barbiturate, phenobarbital, as a reference compound. This approach will enable a robust evaluation of this compound's sedative profile.
The protocols provided herein are for standard behavioral assays used to measure sedation, anxiety, and motor coordination: the Open Field Test, the Elevated Plus Maze, the Rotarod Test, and the Loss of Righting Reflex.
Mechanism of Action: Modulation of GABAa Receptors
Barbiturates, including this compound and phenobarbital, exert their effects on the central nervous system primarily by modulating the function of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the brain.[2][3] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Barbiturates bind to a distinct allosteric site on the GABAa receptor, different from the GABA binding site itself.[4] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[2] At higher concentrations, barbiturates can also directly activate the GABAa receptor, even in the absence of GABA.
The differential sedative effects between this compound and phenobarbital may arise from differences in their affinity for and/or efficacy at various GABAa receptor subtypes. The subunit composition of the GABAa receptor pentamer (e.g., different α, β, and γ subunits) determines its pharmacological properties. It is hypothesized that this compound may have a lower affinity for or be a weaker modulator of GABAa receptor subtypes that mediate sedation.
Signaling Pathway of Barbiturate Action at the GABAa Receptor
Caption: General mechanism of action for barbiturates at the GABAa receptor.
Experimental Protocols
General Considerations for Animal Studies
-
Animals: The following protocols are designed for use in mice or rats. Species, strain, age, and sex of the animals should be consistent within an experiment.
-
Housing and Environment: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes prior to the start of any behavioral testing to reduce stress.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias in data collection and analysis.
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Experimental Workflow
Caption: A generalized workflow for conducting behavioral assessments in animals.
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior. A sedative effect is typically indicated by a decrease in distance traveled and rearing frequency.
Materials:
-
Open field arena (e.g., 45 x 45 x 40 cm for mice)
-
Video camera and tracking software (e.g., EthoVision, ANY-maze)
-
70% ethanol for cleaning
Protocol:
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between animals.
-
Administer the test compound (this compound, phenobarbital, or vehicle) via the desired route (e.g., intraperitoneal injection, oral gavage).
-
After a pre-determined pre-treatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration, typically 10-30 minutes.
-
At the end of the session, return the animal to its home cage.
-
Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and number of rearing events.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | 1500 ± 150 | 45 ± 5 | 30 ± 4 |
| Phenobarbital | 20 | 1200 ± 120 | 35 ± 4 | 20 ± 3 |
| Phenobarbital | 70 | 800 ± 90 | 20 ± 3 | 10 ± 2** |
| This compound | (Dose 1) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | (Dose 2) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. Data for phenobarbital are representative values based on published literature. |
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior. While primarily a test for anxiolytics, sedative effects can be inferred from a decrease in the total number of arm entries.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video camera and tracking software
-
70% ethanol for cleaning
Protocol:
-
Clean the maze with 70% ethanol and allow it to dry before each trial.
-
Administer the test compound or vehicle.
-
After the pre-treatment period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes, recording its movements.
-
At the end of the 5-minute session, return the animal to its home cage.
-
Analyze the data for time spent in the open and closed arms, number of entries into each arm, and total arm entries.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
| Vehicle | - | 25 ± 3 | 30 ± 4 | 25 ± 3 |
| Phenobarbital | 20 | 40 ± 5 | 45 ± 6 | 22 ± 2 |
| Phenobarbital | 40 | 55 ± 6 | 60 ± 7 | 18 ± 2* |
| Phenobarbital | 60 | 65 ± 7 | 70 ± 8 | 15 ± 2** |
| This compound | (Dose 1) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | (Dose 2) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. Data for phenobarbital are representative values based on published literature. |
Rotarod Test
Objective: To assess motor coordination and balance. A sedative or muscle-relaxant effect is indicated by a decreased latency to fall from the rotating rod.
Materials:
-
Rotarod apparatus
-
70% ethanol for cleaning
Protocol:
-
On the day before testing, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) to acclimate them to the apparatus.
-
On the test day, administer the test compound or vehicle.
-
After the pre-treatment period, place the animal on the rotarod.
-
Start the rotarod, either at a fixed speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. A trial is typically ended if the animal falls or remains on the rod for the maximum duration (e.g., 300 seconds).
-
Perform 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Clean the rod with 70% ethanol between animals.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 |
| Vehicle | - | 250 ± 20 | 265 ± 18 | 275 ± 15 |
| Phenobarbital | 20 | 180 ± 25 | 200 ± 22 | 210 ± 20* |
| Phenobarbital | 40 | 120 ± 20 | 140 ± 18 | 150 ± 16** |
| This compound | (Dose 1) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | (Dose 2) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. Data for phenobarbital are representative and extrapolated from studies assessing motor impairment. |
Loss of Righting Reflex (LORR)
Objective: To assess the hypnotic or anesthetic properties of a compound. The primary endpoint is the duration of time the animal is unable to right itself after being placed on its back.
Materials:
-
A quiet, comfortable testing area (e.g., a clean cage with bedding)
-
Timer
Protocol:
-
Administer a higher dose of the test compound or vehicle, as this assay measures a more profound level of sedation.
-
At set intervals after administration (e.g., every 5 minutes), gently place the animal on its back.
-
The righting reflex is considered lost if the animal remains on its back for a pre-defined period (e.g., 30-60 seconds).
-
Once the LORR is established, continue to monitor the animal and record the time until it spontaneously rights itself (i.e., returns to a prone position with all four paws on the ground).
-
The duration of LORR is the time from the initial loss of the reflex to its return.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Onset of LORR (min) | Duration of LORR (min) |
| Vehicle | - | > 60 | 0 |
| Phenobarbital | 30 | 15 ± 3 | 25 ± 5 |
| Phenobarbital | 60 | 8 ± 2 | 60 ± 10 |
| This compound | (Dose 1) | Hypothetical Data | Hypothetical Data |
| This compound | (Dose 2) | Hypothetical Data | Hypothetical Data |
| Data are presented as mean ± SEM. Data for phenobarbital are representative values based on published literature indicating dose-dependent sedative-hypnotic effects. |
Conclusion
The provided application notes and protocols offer a structured approach for the preclinical assessment of the sedative properties of this compound in animal models. By employing a comparative design with phenobarbital and utilizing a battery of well-validated behavioral tests, researchers can generate robust and quantitative data to characterize the neuropharmacological profile of this compound. This will be instrumental in understanding its mechanism of action and confirming its reported reduced sedative effects.
References
- 1. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blood-Brain Barrier Permeability Studies of Eterobarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eterobarb (Antilon) is a barbiturate derivative developed from phenobarbital.[1] It exhibits anticonvulsant properties with potentially fewer sedative side effects compared to its parent compound.[1][2] Understanding the ability of this compound to cross the blood-brain barrier (BBB) is crucial for elucidating its pharmacokinetic and pharmacodynamic profile in the central nervous system (CNS). These application notes provide a comprehensive overview of protocols to assess the BBB permeability of this compound, drawing upon established methodologies for related compounds like phenobarbital.
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of molecules across the BBB is a critical determinant of their efficacy in the CNS.
Physicochemical Properties and Predicted Blood-Brain Barrier Permeability
Table 1: Physicochemical Properties of this compound and Phenobarbital
| Property | This compound | Phenobarbital | Reference |
| Molecular Formula | C16H20N2O5 | C12H12N2O3 | [1] |
| Molecular Weight ( g/mol ) | 320.34 | 232.24 | |
| LogP (predicted) | ~1.5 (XLogP3) | ~1.47 (log Kow) | |
| Topological Polar Surface Area (Ų) | Not available | 75.3 | |
| Water Solubility | Crystals from ethanol | Very slightly soluble |
In Vitro Blood-Brain Barrier Permeability Protocols
In vitro models are essential for high-throughput screening and mechanistic studies of BBB permeability. These models typically utilize a monolayer of brain endothelial cells cultured on a semipermeable membrane, separating a luminal (blood) and an abluminal (brain) compartment.
Transwell Monolayer Permeability Assay
This is a widely used method to determine the apparent permeability coefficient (Papp) of a compound across a cell monolayer.
Experimental Protocol:
-
Cell Culture:
-
Culture primary brain microvascular endothelial cells (BMECs) or a suitable immortalized cell line (e.g., hCMEC/D3) on collagen-coated Transwell inserts.
-
For a more physiologically relevant model, co-culture with astrocytes and pericytes on the basolateral side of the insert.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) daily using an EVOM voltohmmeter to monitor the formation of a tight monolayer.
-
Confirm barrier integrity by assessing the permeability of a paracellular marker with low BBB penetration (e.g., Lucifer Yellow or fluorescein).
-
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound (at a relevant concentration, e.g., 10 µM) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.
-
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration of the drug in the donor chamber.
-
-
Efflux Transporter Interaction Assay
This assay determines if this compound is a substrate of key BBB efflux transporters, such as P-glycoprotein (P-gp/ABCB1), which can actively pump drugs out of the brain. Phenobarbital has been shown to be a substrate of P-gp.
Experimental Protocol:
-
Follow the Transwell Monolayer Permeability Assay protocol.
-
Perform the permeability assay in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
In a parallel set of experiments, perform the bidirectional assay in the presence of a known inhibitor of the transporter of interest (e.g., verapamil or cyclosporin A for P-gp).
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER significantly greater than 1 suggests active efflux. A reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.
-
Table 2: In Vitro BBB Permeability Data for Phenobarbital (for reference)
| Parameter | Value | Cell Model | Reference |
| Papp (A-B) | Not explicitly stated, but B-A transport was significantly greater | rBMECs | |
| Efflux Ratio (ER) | > 1 (indicated by greater B-A transport) | rBMECs | |
| P-gp Substrate | Yes | rBMECs |
No specific in vitro permeability data for this compound is currently available in the cited literature.
In Vivo Blood-Brain Barrier Permeability Protocols
In vivo studies provide the most physiologically relevant assessment of BBB permeability by accounting for factors such as cerebral blood flow and plasma protein binding.
Brain-to-Plasma Concentration Ratio (Kp)
This method determines the extent of drug distribution into the brain at a steady state.
Experimental Protocol:
-
Animal Model: Use appropriate animal models, such as rats or mice.
-
Drug Administration: Administer this compound intravenously or intraperitoneally at a dose expected to achieve therapeutic concentrations.
-
Sample Collection: At various time points after administration, collect blood and brain tissue samples.
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize brain tissue.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenates using LC-MS/MS.
-
Calculation of Kp:
-
Kp = Cbrain / Cplasma
-
Cbrain: Concentration of the drug in the brain.
-
Cplasma: Concentration of the drug in the plasma.
-
-
In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional blood-brain barrier transfer constant (Kin).
Experimental Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and expose the common carotid artery.
-
Perfusion:
-
Cannulate the common carotid artery and ligate the external carotid artery.
-
Initiate perfusion with a physiological buffer containing a known concentration of radiolabeled or unlabeled this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Maintain perfusion for a short duration (e.g., 30-60 seconds).
-
-
Sample Collection and Analysis:
-
Decapitate the animal and collect the brain.
-
Determine the amount of this compound and the vascular marker in the brain tissue.
-
-
Calculation of Kin:
-
Kin (mL/s/g) = (Abrain - Vv * Cperf) / (Cperf * T)
-
Abrain: Amount of drug per gram of brain tissue.
-
Vv: Vascular volume.
-
Cperf: Concentration of the drug in the perfusate.
-
T: Perfusion time.
-
-
Table 3: In Vivo BBB Permeability Data for Phenobarbital (for reference)
| Parameter | Value | Species | Reference |
| Unidirectional Extraction (E) | 0.07 | Human | |
| Permeability Surface Area Product (PS) | 0.1 ml/g/min | Human | |
| Brain-to-Plasma Ratio (Kp) | Higher in ALF mice compared to control | Mouse | |
| CSF to Plasma Ratio | Higher in patients with status epilepticus | Human |
No specific in vivo permeability data for this compound is currently available in the cited literature.
Visualizing Experimental Workflows
In Vitro Transwell Permeability Assay Workflow
Caption: Workflow for the in vitro Transwell permeability assay.
In Vivo Brain-to-Plasma Ratio (Kp) Determination Workflow
References
Application Notes and Protocols for the Analytical Determination of Eterobarb and Monomethoxymethyl Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eterobarb (1,3-bis(methoxymethyl)phenobarbital) is an anticonvulsant drug that is structurally related to phenobarbital. It is metabolized in the body to form active metabolites, including monomethoxymethyl phenobarbital (MMP) and subsequently phenobarbital (PB). The therapeutic efficacy and toxicological profile of this compound are attributed to the parent drug and its active metabolites. Therefore, the development of robust and reliable analytical methods for the simultaneous quantification of this compound and monomethoxymethyl phenobarbital in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
These application notes provide an overview of the analytical standards and detailed protocols for the determination of this compound and monomethoxymethyl phenobarbital, primarily based on methodologies developed for the analysis of phenobarbital and other barbiturates.
Analytical Standards
The availability of high-purity analytical standards is a prerequisite for the development and validation of quantitative analytical methods.
-
This compound (1,3-Bis(dimethoxymethyl)phenobarbital): A reference standard for 1,3-Bis(dimethoxymethyl)phenobarbital is available from commercial suppliers. For instance, Benchchem offers this compound under the catalog number B1235354 for research purposes.[1] It is essential to obtain a certificate of analysis (CoA) with the standard to confirm its identity, purity, and concentration.
-
Phenobarbital: Certified reference materials (CRMs) and European Pharmacopoeia (EP) reference standards for phenobarbital are widely available from suppliers such as Sigma-Aldrich and LGC Standards.[2][3] These standards are suitable for use as a primary reference material in quantitative analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data from validated analytical methods for the determination of phenobarbital in biological matrices. While specific data for this compound and monomethoxymethyl phenobarbital is not extensively available in the public domain, similar analytical performance characteristics can be expected upon proper method development and validation.
Table 1: Representative HPLC-UV Method Performance for Phenobarbital Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 50.0 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-day Precision (%RSD) | 0.11 - 6.81% | |
| Inter-day Precision (%RSD) | 0.79 - 5.13% | |
| Absolute Recovery | > 96% | |
| Limit of Detection (LOD) | 200 ng/mL |
Table 2: Representative GC-MS Method Performance for Barbiturate Analysis in Urine
| Parameter | Result | Reference |
| Linearity Range | 50 - 3200 ng/mL | |
| Extraction Recovery | 80 - 90% | |
| Precision (%CV) | ~6.0% (overall procedure) | |
| Limit of Detection (LOD) | ~20 ng/mL |
Experimental Protocols
The following are detailed protocols for the analysis of this compound and its metabolites in biological samples, adapted from established methods for barbiturates.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound, monomethoxymethyl phenobarbital, and phenobarbital in plasma or serum samples.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of plasma/serum in a centrifuge tube, add an internal standard solution (e.g., 5-allyl-5-phenyl-barbituric acid).
-
Acidify the sample by adding 100 µL of 1M HCl.
-
Add 5.0 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and diethyl ether).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 35:65 v/v), pH adjusted to 6.8.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma/serum with known concentrations of this compound, monomethoxymethyl phenobarbital, and phenobarbital, and the internal standard.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity and is suitable for confirmatory analysis and the analysis of low-concentration samples.
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 1.0 mL of urine or plasma, add an internal standard (e.g., d5-pentobarbital).
-
Add 2.0 mL of pH 7 phosphate buffer and mix.
-
Condition an SPE cartridge (e.g., Bond Elut Certify II) with methanol followed by pH 7 buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and then with a mild organic solvent.
-
Elute the analytes with an appropriate solvent (e.g., a mixture of methylene chloride and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the residue by adding a methylating agent (e.g., trimethylanilinium hydroxide in methanol) and incubating at an elevated temperature. Derivatization is often necessary for barbiturates to improve their chromatographic properties.
-
Inject a 1-2 µL aliquot into the GC-MS system.
2. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analytes and the internal standard.
3. Calibration and Quantification
-
Prepare calibration standards in the appropriate blank matrix and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analytes in the unknown samples using the calibration curve.
Visualizations
Metabolic Pathway of this compound
References
- 1. 1,3-Bis(dimethoxymethyl)phenobarbital | 42013-64-9 | Benchchem [benchchem.com]
- 2. 苯巴比妥米那 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenobarbital | CAS 50-06-6 | LGC Standards [lgcstandards.com]
- 4. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Long-Term Eterobarb Efficacy Studies In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing and conducting long-term in vivo efficacy studies of Eterobarb, a barbiturate-derived anticonvulsant. This compound acts as a prodrug, being metabolized to phenobarbital, its primary active metabolite. These guidelines are intended for researchers, scientists, and drug development professionals working to evaluate the sustained therapeutic potential of this compound in chronic epilepsy models. The protocols herein cover the establishment of robust animal models of chronic epilepsy, detailed methodologies for drug administration, continuous seizure monitoring, and the assessment of behavioral comorbidities. Furthermore, this document outlines key signaling pathways implicated in the mechanism of action of barbiturates and provides structured templates for the presentation of quantitative data.
Introduction
This compound is a barbiturate derivative with demonstrated anticonvulsant properties.[1] Clinical and preclinical studies suggest that this compound may offer a favorable safety profile compared to its active metabolite, phenobarbital, with a reduced incidence of sedative side effects.[2] As a prodrug, this compound is metabolized to monomethoxymethylphenobarbital (MMP) and subsequently to phenobarbital (PB), which is believed to be the primary mediator of its anticonvulsant activity.[3] Designing long-term efficacy studies is crucial to understanding the sustained therapeutic effects and potential for disease modification in chronic epilepsy.
This guide details the experimental design for such studies, focusing on two well-established rodent models of temporal lobe epilepsy: the amygdala kindling model and the kainic acid-induced status epilepticus model.[4][5] These models are selected for their ability to mimic key features of human epilepsy, including spontaneous recurrent seizures and associated behavioral comorbidities.
Signaling Pathways of Barbiturate Action
The anticonvulsant effects of barbiturates, including the active metabolite of this compound, phenobarbital, are primarily mediated through the modulation of inhibitory and excitatory neurotransmission. The principal mechanisms involve the enhancement of GABAergic inhibition and the attenuation of glutamatergic excitation.
Experimental Protocols
Animal Models of Chronic Epilepsy
Two primary models are recommended for long-term efficacy studies of this compound: the Amygdala Kindling model and the Kainic Acid model.
This model involves repeated sub-convulsive electrical stimulation of the amygdala, leading to a progressive intensification of seizure activity and culminating in generalized tonic-clonic seizures.
Protocol:
-
Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats (250-300g) and place them in a stereotaxic frame. Implant a bipolar stimulating electrode in the basolateral amygdala.
-
Recovery: Allow a one-week recovery period post-surgery.
-
Afterdischarge Threshold (ADT) Determination: Determine the minimum current intensity required to elicit an afterdischarge (AD) of at least 3 seconds in duration.
-
Kindling Stimulation: Stimulate the rats once daily at the ADT intensity for a 2-second train of 60 Hz, biphasic, 1 msec pulses.
-
Seizure Scoring: Score behavioral seizures daily according to the Racine scale (see Table 1).
-
Fully Kindled State: Animals are considered fully kindled after exhibiting three consecutive Stage 5 seizures.
Table 1: Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
This model involves the administration of kainic acid, a glutamate analog, to induce status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures (SRS).
Protocol:
-
Kainic Acid Administration: Administer a low dose of kainic acid (e.g., 5 mg/kg, i.p.) to adult male Sprague-Dawley rats. Repeat injections every 30-60 minutes until the onset of continuous behavioral seizures (status epilepticus).
-
Status Epilepticus Monitoring: Monitor the animals for the duration of SE (typically 2-4 hours).
-
Post-SE Care: Provide supportive care, including hydration and soft food, to aid recovery.
-
Latent Period: Allow a latent period of at least two weeks for the development of spontaneous recurrent seizures.
-
Seizure Monitoring: Continuously monitor for SRS using video-EEG.
Long-Term this compound Administration
Given that this compound is a prodrug of phenobarbital, and the elimination half-life of phenobarbital in rats is approximately 11 hours, a twice-daily dosing regimen is recommended to maintain steady-state plasma concentrations of the active metabolite.
Protocol:
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing Regimen: Begin this compound administration after the animals are fully kindled (amygdala kindling model) or after the latent period for the development of SRS (kainic acid model). Administer this compound orally (e.g., via gavage) twice daily for the duration of the study (e.g., 4-8 weeks).
-
Dose Selection: Based on phenobarbital pharmacokinetic data in rats, an initial dose range of 20-60 mg/kg of this compound can be explored. Dose adjustments may be necessary based on tolerability and efficacy.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., phenobarbital) to compare the efficacy and side-effect profile of this compound.
Efficacy Assessment
Protocol:
-
Continuous Video-EEG Monitoring: For the kainic acid model, continuously record video and EEG throughout the treatment period to quantify the frequency, duration, and severity of spontaneous recurrent seizures.
-
Kindling Stimulation and Scoring: For the amygdala kindling model, continue daily kindling stimulations during the treatment period and record the seizure stage (Racine scale) and afterdischarge duration (ADD).
Chronic epilepsy is often associated with cognitive and emotional deficits. It is recommended to assess these comorbidities at the end of the long-term treatment period.
Protocols:
-
Open Field Test (Anxiety and Locomotor Activity):
-
Place the rat in the center of a square arena (e.g., 100x100 cm) and allow it to explore for 5-10 minutes.
-
Track the total distance moved, time spent in the center versus the periphery, and rearing frequency. Increased time in the periphery is indicative of anxiety-like behavior.
-
-
Elevated Plus Maze (Anxiety):
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the rat in the center of the maze and allow it to explore for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. A preference for the closed arms suggests anxiety.
-
-
Novel Object Recognition Test (Memory):
-
Habituation: Acclimate the rat to an open field arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set period.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object and record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 2: Effect of Long-Term this compound Treatment on Seizure Frequency in the Kainic Acid Model (Placeholder Data)
| Treatment Group | N | Baseline SRS/day (Mean ± SEM) | SRS/day during Treatment (Mean ± SEM) | % Reduction in Seizure Frequency |
| Vehicle | 10 | 5.2 ± 0.8 | 4.9 ± 0.9 | 5.8% |
| This compound (30 mg/kg) | 10 | 5.5 ± 0.7 | 1.8 ± 0.4 | 67.3% |
| Phenobarbital (20 mg/kg) | 10 | 5.3 ± 0.6 | 1.5 ± 0.3 | 71.7% |
| *p < 0.05 compared to Vehicle |
Table 3: Effect of Long-Term this compound Treatment on Seizure Severity in the Amygdala Kindling Model (Placeholder Data)
| Treatment Group | N | Average Racine Stage (Mean ± SEM) | Average Afterdischarge Duration (s) (Mean ± SEM) |
| Vehicle | 10 | 4.8 ± 0.2 | 85.3 ± 7.2 |
| This compound (30 mg/kg) | 10 | 2.1 ± 0.3 | 32.6 ± 5.1 |
| Phenobarbital (20 mg/kg) | 10 | 1.9 ± 0.2 | 28.9 ± 4.8 |
| *p < 0.05 compared to Vehicle |
Table 4: Assessment of Anxiety-Like Behavior in the Elevated Plus Maze (Placeholder Data)
| Treatment Group | N | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | 10 | 25.4 ± 4.1 | 4.2 ± 0.8 |
| This compound (30 mg/kg) | 10 | 48.9 ± 5.3 | 8.1 ± 1.1 |
| Phenobarbital (20 mg/kg) | 10 | 45.2 ± 4.9 | 7.5 ± 0.9 |
| *p < 0.05 compared to Vehicle |
Table 5: Assessment of Recognition Memory in the Novel Object Recognition Test (Placeholder Data)
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle | 10 | 0.15 ± 0.05 |
| This compound (30 mg/kg) | 10 | 0.45 ± 0.08 |
| Phenobarbital (20 mg/kg) | 10 | 0.42 ± 0.07 |
| *p < 0.05 compared to Vehicle |
Experimental Workflow
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the design and execution of long-term in vivo efficacy studies of this compound. By employing robust chronic epilepsy models, detailed seizure and behavioral assessments, and a clear data presentation strategy, researchers can effectively evaluate the sustained anticonvulsant potential and overall therapeutic profile of this compound. This systematic approach will contribute to a thorough understanding of this compound's long-term benefits and its potential as a valuable therapeutic option for the management of chronic epilepsy.
References
- 1. Pharmacodynamics of tolerance development to the anesthetic and anticonvulsant effects of phenobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Memory Function in Pilocarpine-induced Epileptic Mice [jove.com]
- 5. Anticonvulsant drugs and the genetically epilepsy-prone rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Eterobarb's Therapeutic Potential in Surgical Models of Epilepsy
These application notes provide detailed protocols for utilizing two common chemically-induced surgical models of epilepsy—the Pentylenetetrazol (PTZ) kindling model and the Kainic Acid (KA) model—to evaluate the therapeutic efficacy of Eterobarb. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs (AEDs) relies on robust preclinical testing in animal models that mimic key aspects of human epilepsy. This compound, a barbiturate derivative, has shown anticonvulsant properties with a potentially favorable side-effect profile compared to phenobarbital, exhibiting less sedation.[1][2] This document outlines protocols for assessing this compound's therapeutic potential in two widely used rodent models of epilepsy.
Surgical Models of Epilepsy
Pentylenetetrazol (PTZ) Kindling Model
The PTZ kindling model is a well-established method for inducing chronic epilepsy.[3] It involves the repeated administration of a sub-convulsive dose of PTZ, a GABA-A receptor antagonist, which progressively lowers the seizure threshold and leads to the development of generalized tonic-clonic seizures.[3][4] This model is particularly useful for screening potential AEDs that act on the GABAergic system.
Kainic Acid (KA) Model
The intrahippocampal kainic acid (KA) model is a widely used model of temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults. A focal injection of KA, a glutamate receptor agonist, into the hippocampus induces status epilepticus, leading to neuronal cell death, hippocampal sclerosis, and the development of spontaneous recurrent seizures, all of which are hallmarks of human TLE.
This compound: A Potential Therapeutic Agent
This compound is a derivative of phenobarbital with demonstrated anticonvulsant effects. While its precise mechanism of action has not been fully elucidated in dedicated preclinical studies, as a barbiturate, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This action is thought to increase the duration of chloride channel opening, thereby enhancing GABAergic inhibition and reducing neuronal excitability.
Experimental Protocols
Pentylenetetrazol (PTZ) Kindling Protocol for Efficacy Testing of this compound
This protocol describes the induction of kindling in rats using PTZ and the subsequent evaluation of this compound's anticonvulsant effects.
Materials:
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile 0.9% saline
-
Male Wistar rats (200-250 g)
-
Syringes and needles for intraperitoneal (IP) injection
-
Observation chamber
Procedure:
-
Animal Habituation: Acclimatize rats to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (30-35 mg/kg, i.p.) every other day.
-
Immediately after each injection, place the rat in an observation chamber and monitor for seizure activity for 30 minutes.
-
Score the seizure severity using the Racine scale (see Table 1).
-
Continue PTZ injections until animals are fully kindled (exhibit stage 4 or 5 seizures for three consecutive injections).
-
-
This compound Treatment:
-
Once animals are fully kindled, divide them into treatment groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose). A starting dose range for this compound could be extrapolated from effective doses of phenobarbital in similar models (e.g., 20, 40, 60 mg/kg).
-
Administer the assigned treatment (vehicle or this compound) via the chosen route (e.g., i.p. or oral gavage) at a set time before the next PTZ injection (e.g., 30-60 minutes).
-
-
Challenge and Observation:
-
Administer the standard PTZ dose (30-35 mg/kg, i.p.).
-
Observe and score seizure activity for 30 minutes.
-
Record seizure latency (time to the first seizure) and duration.
-
-
Data Analysis:
-
Compare seizure scores, latency, and duration between the vehicle and this compound-treated groups using appropriate statistical methods (e.g., ANOVA).
-
Table 1: Racine Scale for Seizure Scoring in the PTZ Model
| Stage | Behavioral Manifestations |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Head nodding, myoclonic jerks |
| 3 | Unilateral forelimb clonus |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Generalized tonic-clonic seizures with loss of postural control |
Kainic Acid (KA) Model Protocol for Efficacy Testing of this compound
This protocol details the induction of TLE-like features in mice using intrahippocampal KA injection and the evaluation of this compound's effect on spontaneous recurrent seizures.
Materials:
-
Kainic acid monohydrate
-
This compound
-
Vehicle for this compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Video-EEG monitoring system
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse and place it in a stereotaxic frame.
-
Stereotaxic Injection of Kainic Acid:
-
Prepare a KA solution (e.g., 20 mM in sterile saline).
-
Drill a small hole in the skull over the hippocampus.
-
Slowly inject a small volume of KA (e.g., 50 nL) into the dorsal hippocampus.
-
Leave the needle in place for a few minutes before slowly retracting it. Suture the incision.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal for recovery from anesthesia.
-
Observe for the induction of status epilepticus (continuous seizures).
-
-
Chronic Monitoring for Spontaneous Seizures:
-
After a latent period of several weeks, animals will begin to exhibit spontaneous recurrent seizures.
-
Use video-EEG to monitor and quantify seizure frequency and duration.
-
-
This compound Administration:
-
Once a stable baseline of spontaneous seizures is established, begin treatment with this compound or vehicle.
-
Administer the drug daily via a chosen route (e.g., in the drinking water, oral gavage, or i.p. injection).
-
-
Data Collection and Analysis:
-
Continue video-EEG monitoring to quantify changes in seizure frequency and duration in the this compound-treated group compared to the vehicle control group.
-
At the end of the study, brain tissue can be collected for histological analysis to assess neuronal damage and the effect of this compound on hippocampal pathology.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison. Below are hypothetical examples of how data on this compound's efficacy could be presented.
Table 2: Hypothetical Efficacy of this compound in the PTZ Kindling Model
| Treatment Group | N | Mean Seizure Score (± SEM) | Seizure Latency (s ± SEM) | Seizure Duration (s ± SEM) |
| Vehicle Control | 10 | 4.8 ± 0.2 | 120 ± 15 | 95 ± 10 |
| This compound (20 mg/kg) | 10 | 3.5 ± 0.4 | 180 ± 20 | 60 ± 8 |
| This compound (40 mg/kg) | 10 | 2.1 ± 0.3 | 240 ± 25 | 35 ± 5** |
| This compound (60 mg/kg) | 10 | 1.2 ± 0.2 | 300 ± 30 | 20 ± 4*** |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Table 3: Hypothetical Efficacy of this compound in the Kainic Acid Model
| Treatment Group | N | Mean Seizure Frequency (seizures/day ± SEM) | Mean Seizure Duration (s ± SEM) |
| Vehicle Control | 8 | 5.2 ± 0.6 | 45 ± 5 |
| This compound (40 mg/kg/day) | 8 | 2.1 ± 0.4** | 30 ± 4 |
| p<0.05, **p<0.01 compared to Vehicle Control |
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the PTZ and KA models of epilepsy and the hypothesized mechanism of action of this compound.
Fig 1. PTZ-induced seizure pathway and this compound's target.
Fig 2. KA-induced seizure pathway and this compound's action.
Experimental Workflows
The following diagrams outline the experimental workflows for testing this compound in the PTZ and KA models.
Fig 3. PTZ kindling experimental workflow.
Fig 4. Kainic acid model experimental workflow.
References
- 1. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of Eterobarb
Welcome to the technical support center for the synthesis of Eterobarb. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
This compound, also known as 1,3-bis(methoxymethyl)-5-ethyl-5-phenylbarbituric acid, is typically synthesized by the N,N'-bis(methoxymethylation) of phenobarbital. This involves reacting phenobarbital with chloromethyl methyl ether in the presence of a suitable base.[1]
Q2: I am experiencing a very low yield of this compound. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions.
-
Side reactions: Formation of byproducts, such as the mono-substituted N-methoxymethylphenobarbital, can significantly reduce the yield of the desired di-substituted product.
-
Decomposition of reactants or products: The reagents or the final product might be sensitive to the reaction conditions.
-
Inefficient purification: Significant loss of product can occur during the workup and purification steps.
Q3: How can I minimize the formation of the mono-substituted byproduct?
The formation of N-methoxymethylphenobarbital is a common issue. To favor the formation of the di-substituted product, this compound, consider the following:
-
Stoichiometry: Use a molar excess of chloromethyl methyl ether and the base relative to phenobarbital.
-
Reaction Time: Ensure a sufficient reaction time to allow for the second N-alkylation to occur. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q4: What are some alternative synthesis routes for this compound if the chloromethyl methyl ether method consistently gives low yields?
An alternative one-step method for the N-alkoxymethylation of barbituric acids involves using phosphorus pentoxide and dimethoxymethane in a chlorinated solvent.[2] This method avoids the use of the highly carcinogenic chloromethyl methyl ether.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Inactive reagents: Phenobarbital or chloromethyl methyl ether may be degraded. Ineffective base: The chosen base may not be strong enough to deprotonate the amide nitrogens of phenobarbital. | - Ensure the purity and activity of starting materials. - Consider using a stronger base such as Sodium Hydride (NaH) or a non-nucleophilic organic base like N,N-diisopropylethylamine. |
| Predominance of mono-substituted product | Insufficient reagents: The molar ratio of chloromethyl methyl ether and base to phenobarbital may be too low. Short reaction time: The reaction may have been stopped before the second alkylation could occur. | - Increase the molar equivalents of chloromethyl methyl ether and the base. - Monitor the reaction by TLC and extend the reaction time until the disappearance of the mono-substituted product is observed. |
| Formation of multiple unidentified byproducts | Side reactions: Chloromethyl methyl ether can react with other nucleophiles present. Reaction temperature too high: Elevated temperatures can lead to decomposition and side reactions. | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture. - Run the reaction at a lower temperature and monitor for an extended period. |
| Difficulty in isolating the product | Product is soluble in the aqueous phase during workup. Emulsion formation during extraction. | - Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral, less soluble form. - Use a brine wash to break up emulsions during solvent extraction. |
| Low recovery after purification | Inappropriate recrystallization solvent: The chosen solvent may be too good a solvent for this compound, leading to significant losses. | - Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4][5] |
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Base | Weak Base (e.g., K2CO3) | Lower | Incomplete deprotonation of phenobarbital. |
| Strong Base (e.g., NaH) | Higher | More complete formation of the phenobarbital anion, facilitating nucleophilic attack. | |
| Organic Base (e.g., DIPEA) | Moderate to High | Good for solubility in organic solvents and minimizes side reactions associated with inorganic bases. | |
| Solvent | Protic (e.g., Ethanol) | Lower | Can react with chloromethyl methyl ether. |
| Aprotic Polar (e.g., DMF, DMSO) | Higher | Solubilizes both the phenobarbital salt and the alkylating agent, facilitating the reaction. | |
| Aprotic Nonpolar (e.g., Toluene) | Moderate | May require a phase-transfer catalyst for optimal results. | |
| Temperature | Room Temperature | Lower | Slower reaction rate. |
| Elevated (e.g., 50-80 °C) | Higher | Increased reaction rate, but may also increase side reactions if too high. | |
| Stoichiometry (CMME:Phenobarbital) | 1:1 | Low (favors mono-substitution) | Insufficient alkylating agent for di-substitution. |
| >2:1 | High (favors di-substitution) | Drives the reaction towards the desired product. |
Experimental Protocols
Key Experiment: Synthesis of this compound via N,N'-bis(methoxymethylation) of Phenobarbital
Materials:
-
Phenobarbital
-
Chloromethyl methyl ether (Caution: Carcinogen)
-
N,N-diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve phenobarbital in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
If using NaH, add it portion-wise to the solution at 0 °C and stir for 30 minutes to allow for the formation of the phenobarbital di-anion. If using DIPEA, add it to the solution at room temperature.
-
Cool the reaction mixture to 0 °C and add chloromethyl methyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Addressing Eterobarb's Poor Aqueous Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eterobarb. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's presumed poor aqueous solubility in the context of in vivo studies. As a derivative of phenobarbital, a compound known for its low water solubility, this compound likely presents similar formulation challenges. This guide offers practical solutions and detailed experimental protocols to help you successfully formulate this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vivo studies?
A1: this compound (N,N'-dimethoxymethylphenobarbital) is a barbiturate derivative with anticonvulsant properties.[1] For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] Compounds with poor aqueous solubility, like its parent compound phenobarbital, often exhibit low and variable oral bioavailability, which can lead to inconsistent results in in vivo studies.[3] Addressing solubility is therefore a critical step in preclinical and clinical development.
Q2: I'm observing inconsistent results in my animal studies with this compound. Could this be related to its formulation?
A2: Yes, inconsistent results are a common consequence of poor drug solubility. If this compound is not adequately solubilized in the vehicle, the amount of drug that dissolves and gets absorbed can vary significantly between animals and even within the same animal over time. This can lead to high variability in pharmacokinetic profiles and pharmacodynamic responses.
Q3: What are the primary strategies for improving the aqueous solubility of a compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization (particle size reduction) and solid dispersions.[4]
-
Chemical Modifications: The use of co-solvents, surfactants, and pH adjustment.
-
Complexation: Encapsulating the drug molecule within another, such as with cyclodextrins.
-
Lipid-Based Formulations: Dissolving or suspending the drug in a lipid-based vehicle.[5]
Q4: How do I choose the most appropriate solubilization technique for this compound?
A4: The choice of solubilization technique depends on several factors, including the physicochemical properties of this compound, the desired route of administration, the required dose, and the animal model being used. For early-stage in vivo studies, simple solutions using co-solvents are often the first approach due to their ease of preparation. For later-stage development, more advanced formulations like solid dispersions or lipid-based systems may be necessary to achieve the desired bioavailability and stability.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Precipitation of this compound in aqueous vehicle upon standing. | The aqueous solubility of this compound is exceeded. | 1. Increase the concentration of the co-solvent (e.g., Propylene Glycol, PEG 400, Ethanol).2. Add a surfactant (e.g., Tween 80, Cremophor EL) to the formulation.3. Prepare a fresh formulation immediately before each experiment. |
| High variability in plasma concentrations between animals. | Incomplete and variable dissolution of this compound in the GI tract. | 1. Reduce the particle size of the this compound powder through micronization.2. Formulate as a solid dispersion to enhance the dissolution rate.3. Utilize a lipid-based formulation to improve absorption. |
| Low oral bioavailability observed in pharmacokinetic studies. | Poor dissolution and/or permeation of this compound. | 1. Employ cyclodextrin complexation to increase solubility and potentially enhance membrane permeability.2. Develop a self-emulsifying drug delivery system (SEDDS) to improve dissolution and absorption.3. Consider the salt form of a related compound , like phenobarbital sodium, which is freely soluble in water, to see if a salt of this compound could be synthesized and used. |
| Difficulty in preparing a high-concentration dosing solution. | Limited solubility of this compound in common pharmaceutical solvents. | 1. Screen a panel of co-solvents and their mixtures to identify a system with higher solubilizing capacity.2. Explore the use of lipid-based systems , which can often accommodate higher concentrations of lipophilic drugs. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
This protocol describes the preparation of a simple solution of this compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass vials
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing PG and PEG 400 in a desired ratio (e.g., 50:50 v/v).
-
Slowly add the this compound powder to the co-solvent mixture while stirring continuously with a magnetic stirrer.
-
Gently warm the mixture (up to 40°C) if necessary to facilitate dissolution.
-
Once the this compound is completely dissolved, slowly add deionized water dropwise to the desired final volume while monitoring for any signs of precipitation.
-
Visually inspect the final solution for clarity. If any precipitation is observed, the formulation has exceeded the solubility limit and the concentration of co-solvents should be increased.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
-
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Ethanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
-
Procedure:
-
Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a suitable organic solvent like ethanol in a round-bottom flask. A common starting ratio is 1:4 (drug to polymer by weight).
-
Ensure complete dissolution of both components to achieve a clear solution.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
This powder can then be suspended in an aqueous vehicle for oral administration.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the formation of an inclusion complex to improve the solubility of this compound.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
-
-
Procedure:
-
Place the HP-β-CD in a mortar.
-
Add a small amount of the water-ethanol mixture to the HP-β-CD and knead to form a homogeneous paste.
-
Add the this compound powder to the paste and continue kneading for a specified time (e.g., 60 minutes).
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Spread the resulting paste on a tray and dry it in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Protocol 4: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol outlines the preparation of a SEDDS, which forms a fine emulsion upon contact with gastrointestinal fluids.
-
Materials:
-
This compound powder
-
Oil (e.g., Labrafac™ lipophile WL 1349)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Magnetic stirrer and stir bar
-
Glass vials
-
-
Procedure:
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant by weight).
-
Mix the components thoroughly using a magnetic stirrer until a clear, homogeneous mixture is obtained.
-
Add the this compound powder to the mixture and stir until it is completely dissolved. Gentle warming may be used to aid dissolution.
-
The resulting formulation is a pre-concentrate that can be filled into gelatin capsules for oral administration.
-
Mandatory Visualizations
Workflow for addressing this compound's poor solubility.
This compound's proposed mechanism via GABAA receptor modulation.
References
- 1. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Troubleshooting the rapid metabolism of Eterobarb in pharmacokinetic studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid metabolism of Eterobarb in pharmacokinetic studies. This compound, a prodrug of phenobarbital, undergoes rapid and extensive metabolism, which can present unique challenges in accurately characterizing its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolism a key consideration in pharmacokinetic studies?
A1: this compound (N,N'-dimethoxymethylphenobarbital) is a barbiturate derivative designed as a prodrug of phenobarbital.[1] Its primary characteristic is its rapid and extensive conversion in the body to its active metabolites, monomethoxymethylphenobarbital (MMP) and subsequently to phenobarbital.[2] This rapid metabolism means that unchanged this compound is often undetectable in serum following administration, making it crucial to focus on the pharmacokinetics of its metabolites to understand its therapeutic effect and disposition.
Q2: What are the primary metabolites of this compound that should be monitored in pharmacokinetic studies?
A2: The two primary metabolites that must be monitored are:
-
Monomethoxymethylphenobarbital (MMP): The initial, active metabolite formed rapidly from this compound.
-
Phenobarbital (PB): The final, active metabolite formed from MMP. Phenobarbital has a long half-life and is the principal contributor to the overall therapeutic effect.[2]
Q3: Why am I unable to detect the parent this compound in my plasma samples?
A3: It is a common and expected finding that unchanged this compound is not detected in serum or plasma samples after administration.[2] This is due to its extremely rapid conversion to MMP. The absence of the parent drug is a key feature of its pharmacokinetic profile and indicates efficient prodrug conversion.
Q4: What are the expected pharmacokinetic profiles of the this compound metabolites?
A4: Following oral administration of this compound:
-
MMP appears rapidly in circulation but generally at low concentrations, and it is eliminated relatively quickly.
-
Phenobarbital derived from this compound appears more slowly in the serum, with concentrations gradually increasing and reaching a peak at a much later time point.[2] Phenobarbital itself has a long elimination half-life, ranging from 53 to 118 hours in adults.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Detectable Levels of Metabolites (MMP and/or Phenobarbital)
Possible Cause 1: Inadequate Analytical Method Sensitivity
-
Troubleshooting Steps:
-
Review Method Validation Data: Ensure the lower limit of quantification (LLOQ) of your analytical method is sufficient to detect the expected low concentrations of MMP and the gradually increasing concentrations of phenobarbital.
-
Optimize Sample Preparation: Concentrate the sample extract to increase the analyte concentration. Evaluate different extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction) to improve recovery.
-
Enhance Mass Spectrometry Detection: If using LC-MS/MS, optimize the ionization source parameters and select the most sensitive multiple reaction monitoring (MRM) transitions for both MMP and phenobarbital.
-
Possible Cause 2: Pre-analytical Sample Instability (Ex Vivo Conversion)
-
Troubleshooting Steps:
-
Stabilize Samples at Collection: The conversion of this compound is rapid. For in vitro studies or if there's any chance of residual parent drug, it's crucial to inhibit enzymatic activity immediately upon sample collection. This can be achieved by adding esterase inhibitors to the collection tubes and keeping samples on ice.
-
Control pH and Temperature: Ensure that the pH and temperature of the samples are controlled throughout collection, processing, and storage to minimize enzymatic degradation.
-
Conduct Stability Studies: Perform thorough freeze-thaw and bench-top stability studies for both MMP and phenobarbital in the matrix of interest (e.g., plasma, serum) to ensure they are stable under the experimental conditions.
-
Issue 2: High Inter-Individual Variability in Metabolite Concentrations
Possible Cause 1: Genetic Polymorphisms in Metabolizing Enzymes
-
Troubleshooting Steps:
-
Review Literature on Phenobarbital Metabolism: Phenobarbital is metabolized by cytochrome P450 enzymes, primarily CYP2C9, with minor contributions from CYP2C19 and CYP2E1. Genetic variations in these enzymes can lead to differences in metabolism rates.
-
Consider Genotyping: If significant and unexplained variability is observed, consider genotyping the study subjects for relevant CYP2C9 and CYP2C19 polymorphisms.
-
Data Stratification: Analyze the pharmacokinetic data by genotype to investigate if there is a correlation between genetic variants and metabolite concentrations.
-
Possible Cause 2: Induction or Inhibition of Metabolizing Enzymes
-
Troubleshooting Steps:
-
Review Concomitant Medications: Phenobarbital is a known inducer of various CYP enzymes, including CYP2B6. Concomitant medications that are substrates, inhibitors, or inducers of these enzymes can alter the metabolism of phenobarbital.
-
Assess Dietary and Environmental Factors: Certain foods and environmental factors can also influence CYP enzyme activity.
-
Staggered Dosing Regimens: In study design, consider washout periods for any potentially interacting medications.
-
Data Presentation
Table 1: Summary of Expected Pharmacokinetic Observations for this compound and its Metabolites
| Analyte | Expected Plasma Concentration | Time to Peak Concentration (Tmax) | Elimination Half-life (t1/2) | Key Considerations |
| This compound | Generally undetectable | Not applicable | Extremely short | Its absence confirms rapid conversion. |
| MMP | Low | Rapid | Relatively short | Serves as a transient intermediate. |
| Phenobarbital | Gradually increases to therapeutic levels | Delayed (e.g., 24-48 hours) | Long (53-118 hours in adults) | The primary active moiety. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol provides a general framework for investigating the in vitro conversion of this compound to its metabolites.
-
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar, stable-isotope labeled compound)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) and dilute it to the desired starting concentration in phosphate buffer.
-
Pre-incubate the liver microsomes and this compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of this compound (if detectable) and the formation of MMP and phenobarbital using a validated LC-MS/MS method.
-
Protocol 2: HPLC Method for Quantification of MMP and Phenobarbital in Plasma
This is a general guideline for developing an HPLC-based analytical method.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection can be used, but for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is recommended.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard.
-
Add a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound to its active metabolites.
Caption: General workflow for a pharmacokinetic study of this compound.
References
Optimizing Eterobarb dosage to minimize sedative side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Eterobarb dosage to minimize sedative side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Phenobarbital?
This compound (N,N'-dimethoxymethylphenobarbital) is a derivative of phenobarbital and functions as a prodrug.[1] Following administration, it is metabolized into phenobarbital, which is the active anticonvulsant compound.[1] The key difference lies in the pharmacokinetic profile; this compound's conversion to phenobarbital is gradual, resulting in a slower onset and lower peak serum levels of the active metabolite.[1] This pharmacokinetic property is believed to contribute to its reduced sedative effects compared to direct administration of phenobarbital.[1][2]
Q2: What is the primary mechanism of action for this compound-induced sedation?
As a prodrug of phenobarbital, this compound's sedative effects are mediated by phenobarbital's action on the central nervous system. Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site, increasing the duration of chloride channel opening when GABA binds. This enhanced influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and leading to CNS depression, which manifests as sedation.
Q3: What are the common sedative side effects observed with this compound?
Side effects associated with this compound are similar to those of phenobarbital but are generally reported to be less severe and frequent. Common side effects include tiredness, sleepiness, and nystagmus. Ataxia may occur, though it is reported infrequently.
Q4: How can sedative effects be quantitatively assessed in preclinical models?
Sedative effects in rodent models can be quantified using various behavioral tests. The Rotarod test is used to assess motor coordination and balance, where a shorter latency to fall indicates increased sedation or motor impairment. The Open Field test measures general locomotor activity and exploratory behavior; a significant decrease in distance traveled and movement speed can indicate a sedative effect.
Troubleshooting Guides
Problem: Unexpectedly high levels of sedation are observed in our animal model at a standard this compound dose.
-
Possible Cause 1: Species-specific metabolism.
-
Troubleshooting Step: Investigate the metabolic profile of this compound in your specific animal model. Genetic polymorphisms in metabolic enzymes can lead to faster or slower conversion to phenobarbital, altering the sedative effect profile. Consider conducting a pilot pharmacokinetic study to determine the Tmax and Cmax of phenobarbital in your model.
-
-
Possible Cause 2: Interaction with other administered compounds.
-
Troubleshooting Step: Review all other substances administered to the animals. Other CNS depressants will have an additive sedative effect. Verify the vehicle used for drug administration, as some vehicles may have intrinsic sedative properties or affect the absorption of this compound.
-
-
Possible Cause 3: Health status of the animals.
-
Troubleshooting Step: Ensure that the animals are healthy and free from any underlying conditions that might affect drug metabolism or CNS sensitivity. Liver function is particularly critical for the metabolism of this compound to phenobarbital.
-
Problem: High inter-subject variability in sedative response.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Ensure precise and consistent dosing for all subjects. For oral gavage, verify the technique to ensure the full dose is delivered to the stomach. For parenteral routes, ensure consistent injection speed and location.
-
-
Possible Cause 2: Environmental factors.
-
Troubleshooting Step: Standardize the experimental environment. Factors such as lighting, noise, and handling can influence the stress levels of the animals and their response to a sedative agent. Ensure all animals are properly acclimated to the testing environment before the experiment begins.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Phenobarbital
This table summarizes the key pharmacokinetic parameters following a single oral dose of this compound (400 mg) versus Phenobarbital (200 mg) in human volunteers. Note that for this compound, the parameters refer to the levels of the active metabolite, phenobarbital.
| Parameter | This compound (400 mg) | Phenobarbital (200 mg) |
| Tmax (Time to Peak Concentration) | 24 - 48 hours | < 1.5 hours |
| Peak Serum Concentration | Lower | Higher |
| Sedative Effect | Less pronounced | More pronounced |
Data compiled from a study in normal volunteers.
Table 2: Reported Sedative Side Effects in a Comparative Clinical Study
This table outlines the sedative side effects observed in a clinical trial comparing this compound and Phenobarbital for the treatment of epilepsy.
| Side Effect | This compound | Phenobarbital |
| Tiredness | Reported | Reported |
| Sleepiness | Reported | Reported |
| Nystagmus | Reported | Reported |
| Ataxia | Infrequent | Infrequent |
The study noted that while side effects were present for both drugs, this compound was generally associated with less neurotoxicity.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced sedation via GABA-A receptor modulation.
Caption: Experimental workflow for preclinical assessment of this compound-induced sedation.
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination and Sedation
This protocol assesses the effect of this compound on motor coordination and balance in mice, which is indicative of sedation.
-
Apparatus: An automated rotarod unit with a textured rod (e.g., 3 cm in diameter for mice), with individual lanes for each animal and sensors to automatically record the latency to fall.
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Training (Day 1):
-
Place each mouse on the stationary rod for 60 seconds.
-
Set the rod to a slow, constant speed (e.g., 4 RPM) and train the mice to walk on the rod for three trials of 60 seconds each, with a 15-minute inter-trial interval.
-
-
Testing (Day 2):
-
Administer this compound or vehicle control at the desired doses and routes.
-
At the predicted time of peak effect (e.g., 30-60 minutes post-administration), place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).
-
The trial for each mouse ends when it falls off the rod or grips the rod and makes one full passive rotation.
-
Record the latency to fall for each mouse. A shorter latency compared to the vehicle control group indicates impaired motor coordination, consistent with sedation.
-
-
Cleaning: Thoroughly clean the rod and the falling chamber with 70% ethanol between each animal to remove any olfactory cues.
-
Protocol 2: Open Field Test for Locomotor Activity
This protocol quantifies general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.
-
Apparatus: A square or circular arena (e.g., 40 cm x 40 cm for mice) with high, opaque walls to prevent escape. The arena should be equipped with an overhead video camera connected to a tracking software system.
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room (under dim lighting) for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
At the desired time point post-administration, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).
-
Record the session using the video tracking system.
-
-
Data Analysis: The tracking software will analyze various parameters. Key indicators for sedation include:
-
Total distance traveled: A significant decrease indicates hypoactivity.
-
Mean velocity: A lower speed is indicative of sedation.
-
Time spent immobile: An increase in immobility time suggests a sedative effect.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each trial to eliminate scent cues.
-
References
- 1. Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in detecting the parent Eterobarb compound in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection and quantification of the parent Eterobarb compound in plasma samples.
Troubleshooting Guide
Issue: Undetectable or Low Levels of Parent this compound
This is the most common challenge in this compound analysis. The parent compound is often below the limit of detection in plasma samples shortly after administration.
| Potential Cause | Troubleshooting Steps |
| Rapid In Vivo Metabolism | This compound is a prodrug that undergoes rapid and extensive metabolism in the body to its active metabolites, monomethoxymethylphenobarbital (MMP) and phenobarbital (PB). Studies have shown that the unchanged parent drug is often not detectable in serum.[1] Therefore, the analytical focus should shift to the detection and quantification of its primary metabolites. |
| In Vitro Instability | Although less documented for this compound itself, prodrugs can be susceptible to degradation in biological matrices post-collection. Ensure proper and immediate sample processing and storage to minimize any potential in vitro degradation. |
| Suboptimal Analytical Method | The chosen analytical method may lack the required sensitivity and selectivity for the low concentrations of the parent compound. |
Issue: Poor Peak Shape or Resolution in Chromatography
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The composition of the mobile phase is critical for achieving good chromatographic separation. Optimization of the mobile phase, including the organic modifier, pH, and additives, is necessary for good peak symmetry and resolution. |
| Column Degradation | Over time, the performance of the analytical column can degrade. Ensure the column is properly maintained, and if necessary, replace it. |
| Matrix Effects | Components in the plasma matrix can interfere with the chromatographic analysis. Optimize the sample preparation method to effectively remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to detect the parent this compound compound in plasma?
A1: The primary challenge in detecting parent this compound is its rapid and extensive in vivo metabolism. This compound is a prodrug of phenobarbital and is designed to be quickly converted into its active metabolites, monomethoxymethylphenobarbital (MMP) and subsequently phenobarbital (PB). Pharmacokinetic studies have demonstrated that after oral administration, the unchanged this compound is often not detectable in serum.[1] Therefore, analytical methods should be developed and validated for the quantification of its major metabolites, MMP and PB, which are present in higher concentrations and for a longer duration.
Q2: What are the primary metabolites of this compound that I should be targeting for analysis?
A2: The primary metabolites of this compound that are typically detected and quantified in plasma are monomethoxymethylphenobarbital (MMP) and phenobarbital (PB).[1] MMP is the initial active metabolite, which is then further metabolized to phenobarbital. Monitoring these metabolites provides a more accurate assessment of the drug's exposure and pharmacokinetics.
Q3: What analytical techniques are suitable for the analysis of this compound and its metabolites?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective technique for the determination of this compound and its metabolites in plasma.[2] This method, often coupled with a suitable detector like UV or mass spectrometry (MS), can provide the necessary selectivity and sensitivity for quantification.
Q4: How should I handle and store plasma samples to ensure the stability of this compound and its metabolites?
A4: While specific stability data for this compound in plasma is limited, general best practices for drug stability in biological samples should be followed.[3] This includes:
-
Rapid Processing: Process whole blood to obtain plasma as soon as possible after collection.
-
Low-Temperature Storage: Store plasma samples at -20°C or -80°C to minimize degradation.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Studies on the stability of the metabolite phenobarbital have shown it to be stable in whole blood for up to 48 hours at both room temperature (23-25°C) and 37°C.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for RP-HPLC Analysis
This protocol outlines a general procedure for the extraction of this compound metabolites from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: Metabolic pathway of this compound in plasma.
Caption: General workflow for plasma sample analysis.
References
- 1. Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-phase liquid chromatographic determination of this compound and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
Managing variability in animal responses to Eterobarb treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing variability in animal responses during Eterobarb treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from phenobarbital?
This compound is a barbiturate derivative that acts as a prodrug of phenobarbital.[1] Following administration, it is metabolized into phenobarbital, which is the active anticonvulsant compound.[1] this compound was developed with the aim of providing anticonvulsant effects with potentially fewer sedative side effects compared to direct administration of phenobarbital.[2]
Q2: What are the primary sources of variability in animal responses to this compound treatment?
Variability in animal responses to this compound, as with other barbiturates, can stem from a multitude of factors. These can be broadly categorized as:
-
Animal-Specific Factors:
-
Species and Strain: Different species and even different strains within the same species can exhibit significant variations in drug metabolism and sensitivity.[3][4] This is largely due to differences in the expression and activity of metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes.
-
Genetic Factors: Individual genetic differences can lead to variations in drug-metabolizing enzymes and drug targets, influencing both the efficacy and toxicity of the drug.
-
Age and Sex: An animal's age and sex can affect its metabolic rate and overall physiological response to drugs.
-
Health Status: Underlying health conditions can alter drug absorption, distribution, metabolism, and excretion.
-
-
Experimental Protocol Factors:
-
Drug Formulation and Administration: The vehicle used, route of administration, and precision of the dosing technique (e.g., oral gavage) can significantly impact drug absorption and bioavailability.
-
Diet and Fasting: The composition of the animal's diet and whether the animal is fasted prior to dosing can affect drug absorption from the gastrointestinal tract.
-
-
Environmental Factors:
-
Housing Conditions: Factors such as cage density, bedding material, and light-dark cycles can influence animal stress levels and physiology, thereby affecting drug responses.
-
Animal Handling: The stress induced by handling and experimental procedures can lead to physiological changes that alter drug metabolism and effects.
-
Q3: Are there established effective and lethal doses (ED50/LD50) for this compound in common laboratory animals?
Table 1: Reported ED50 and LD50 Values for Phenobarbital in Rodents (as a reference for this compound studies)
| Species | Strain | Route of Administration | ED50 (Anticonvulsant Effect) | LD50 | Reference |
| Rat | Wistar | Intraperitoneal | 14.2 mg/kg (for control of tonic-clonic seizures) | - | |
| Rat | Sprague-Dawley | Oral | - | 162 mg/kg | |
| Mouse | - | Intraperitoneal | - | 151 mg/kg |
Disclaimer: This data is for phenobarbital and should be used as a guideline only. The actual effective and lethal doses of this compound may differ.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Parameters (AUC, Cmax)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the this compound formulation is homogenous. If it is a suspension, make sure it is thoroughly mixed before each administration. Verify the stability of this compound in the chosen vehicle over the duration of the experiment. |
| Inaccurate Dosing | Standardize the dosing procedure. For oral gavage, ensure all personnel are properly trained in the technique to minimize variability in administration volume and prevent accidental administration into the trachea. Use appropriate gavage needle sizes for the animal's weight. |
| Variability in Animal Fasting | Implement a consistent fasting period for all animals before dosing, as food in the gastrointestinal tract can alter drug absorption. |
| Genetic Variability within Animal Cohort | Use a genetically homogenous animal strain if possible. If using an outbred stock, ensure a sufficient number of animals per group to account for genetic diversity. |
| Differences in Drug Metabolism | Be aware of known species and strain differences in cytochrome P450 enzymes involved in barbiturate metabolism. Consider this when selecting an animal model. |
Issue 2: Inconsistent or Unexpected Efficacy (Anticonvulsant Effect)
Variable or lower-than-expected efficacy can compromise the interpretation of your study's findings.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-therapeutic Dosing | Conduct a thorough dose-response study to determine the optimal therapeutic dose of this compound in your specific animal model and seizure induction method. |
| Drug Interactions | Review all co-administered substances, including other experimental drugs or supportive care medications. Phenobarbital is known to interact with a variety of drugs by inducing metabolic enzymes. These interactions can alter the efficacy of this compound or other compounds. |
| Dietary Influences | The composition of the animal's diet can influence drug metabolism and efficacy. Ensure a standardized diet is used for all animals throughout the study. |
| Variability in Seizure Induction | Standardize the seizure induction protocol (e.g., electroshock parameters, chemical convulsant dose and administration) to ensure a consistent seizure phenotype across all animals. |
| Animal Stress | Minimize stress during animal handling and procedures, as stress can alter seizure thresholds and drug responses. |
Issue 3: Unexpected or Severe Adverse Effects
The appearance of unexpected or severe side effects can indicate issues with dosing, formulation, or animal health.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Overdosing | Re-evaluate the dose being administered. Refer to dose-response data and consider reducing the dose if toxicity is observed. |
| Formulation Issues | The vehicle used for drug delivery may have its own toxic effects. Ensure the vehicle is well-tolerated at the administered volume and concentration. Check the pH and osmolality of the formulation to ensure it is within a physiologically acceptable range. |
| Animal Health | Ensure all animals are healthy before starting the experiment. Underlying illness can increase sensitivity to drug toxicity. |
| Drug Accumulation | With repeated dosing, consider the half-life of phenobarbital to avoid drug accumulation and potential toxicity. |
Experimental Protocols
Protocol 1: Standardized Oral Gavage Administration in Mice
This protocol provides a standardized method for oral gavage to minimize procedural variability.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for adult mice).
-
Syringe (1 mL)
-
This compound formulation
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise dose volume. A common recommendation is to not exceed a volume of 10 mL/kg.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Advancement into Esophagus: As the needle reaches the pharynx, the mouse will instinctively swallow. Gently advance the needle into the esophagus. There should be no resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Dose Administration: Once the needle is correctly positioned in the esophagus (pre-measure the length from the mouth to the xiphoid process to estimate the correct depth), administer the this compound formulation slowly and steadily.
-
Withdrawal and Monitoring: After administration, gently withdraw the needle. Monitor the animal for any signs of distress, such as coughing or difficulty breathing, for at least 5-10 minutes.
Visualizations
Signaling Pathway: this compound's Conversion to Phenobarbital and its Action
Caption: Metabolic conversion of this compound to Phenobarbital and its subsequent action on the GABA-A receptor.
Experimental Workflow: Minimizing Variability in an this compound Study
References
- 1. Interactions of pentobarbital and phenobarbital with GABAergic drugs against chemoconvulsants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenobarbital - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Sensitive Detection of Eterobarb Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the sensitive detection of Eterobarb and its metabolites. Given the limited publicly available data on the specific metabolites of this compound, this guide leverages information on the parent compound, phenobarbital, and general principles of barbiturate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the detection of its metabolites important?
This compound, also known as N,N'-dimethoxymethylphenobarbital, is a derivative of phenobarbital with anticonvulsant properties and potentially reduced sedative side effects.[1][2][3] The analysis of its metabolites is crucial for understanding its pharmacokinetic profile, metabolic fate, and overall therapeutic efficacy and safety.
Q2: What are the expected metabolic pathways for this compound?
While specific metabolites of this compound are not extensively documented in the literature, based on the metabolism of its parent compound, phenobarbital, and other barbiturates, the expected metabolic pathways include:
-
Phase I Metabolism (Functionalization): This may involve hydroxylation of the phenyl group to form p-hydroxyphenobarbital, which can be subsequently conjugated. Another potential pathway is the cleavage of the N-methoxymethyl groups to yield phenobarbital.
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites are likely to undergo glucuronidation or sulfation to form more water-soluble compounds that can be readily excreted.[4]
Q3: Which analytical techniques are most suitable for the sensitive detection of this compound and its metabolites?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for the sensitive and selective quantification of barbiturates and their metabolites in biological matrices.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.
Q4: Where can I obtain analytical standards for this compound metabolites?
The synthesis of drug metabolites for use as analytical standards can be challenging and may not be commercially available. It is recommended to check with specialized chemical synthesis companies or consider custom synthesis if specific metabolite standards are required for quantitative analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites using HPLC and LC-MS/MS.
HPLC/UPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Use a base-deactivated column or add a competing base to the mobile phase. |
| Column contamination. | Wash the column with a strong solvent or replace it if necessary. | |
| Mismatched pH of sample and mobile phase. | Ensure the sample is dissolved in the mobile phase or a solvent of similar pH. | |
| Poor Peak Shape (Fronting) | Sample overload. | Dilute the sample or inject a smaller volume. |
| Column collapse. | Operate within the recommended pressure and temperature limits of the column. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction. | Check for leaks, and ensure pump seals are in good condition. | |
| Co-elution of Metabolites | Insufficient separation efficiency. | Optimize the mobile phase gradient, flow rate, or change the stationary phase chemistry. |
| Inappropriate column choice. | Select a column with a different selectivity (e.g., C18, phenyl-hexyl). |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Matrix effects from the biological sample. | Improve sample preparation (e.g., use solid-phase extraction), dilute the sample, or use a matrix-matched calibrator. |
| Co-eluting endogenous compounds. | Optimize chromatographic separation to separate analytes from interfering matrix components. | |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). | |
| High Background Noise | Contaminated mobile phase or instrument. | Use high-purity solvents and flush the system thoroughly. |
| Electronic noise. | Check for proper grounding and electrical connections. | |
| Inaccurate Quantification | Lack of appropriate internal standard. | Use a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Non-linearity of the calibration curve. | Extend the calibration range or use a different regression model. | |
| Metabolite Instability | Degradation of metabolites during sample handling. | Keep samples at low temperatures, use stabilizers if necessary, and minimize processing time. |
Experimental Protocols
The following are generalized protocols for the analysis of barbiturates in biological matrices, which can be adapted for this compound and its metabolites.
Sample Preparation: Liquid-Liquid Extraction (LLE) of Plasma
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its expected metabolites.
Hypothetical MRM Transitions for this compound and Potential Metabolites (for illustrative purposes):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 321.1 | 233.1 | 25 |
| Phenobarbital | 233.1 | 190.1 | 20 |
| p-Hydroxy-phenobarbital | 249.1 | 206.1 | 22 |
| p-Hydroxy-phenobarbital-glucuronide | 425.1 | 249.1 | 18 |
Note: These values are hypothetical and must be determined experimentally.
Visualizations
Below are diagrams illustrating key concepts in the analysis of this compound metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Bioavailability of Eterobarb
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of Eterobarb.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Phenobarbital?
This compound (N,N'-dimethoxymethylphenobarbital) is a derivative of phenobarbital designed as a prodrug.[1][2] The core concept behind its design is to leverage metabolic processes to convert it into its active form, phenobarbital, within the body.[3] This bioconversion is a critical step for its therapeutic action as an anticonvulsant.[4] The primary goal of using this compound is to achieve the anticonvulsant effects of phenobarbital, potentially with a different pharmacokinetic profile or reduced sedative side effects.[5]
Q2: What are the primary challenges affecting the bioavailability of this compound?
The bioavailability of this compound is a two-fold challenge. First, as a barbiturate derivative, its own solubility and permeability across the gastrointestinal (GI) tract can be limiting factors. Second, and more critically, its conversion to the active metabolite, phenobarbital, is a key determinant of overall efficacy. Inefficient or variable metabolism can lead to suboptimal plasma concentrations of phenobarbital. Studies have shown that after oral administration of this compound, the parent drug is often undetectable in serum, while the concentration of the resulting phenobarbital rises slowly, peaking between 24 and 48 hours.
Q3: What formulation strategies can be employed to improve the oral absorption of this compound?
Several advanced formulation strategies can be explored to enhance the dissolution and absorption of this compound and other poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can significantly enhance the dissolution rate.
-
Amorphous Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix using methods such as spray drying or hot-melt extrusion, the drug can be maintained in a higher-energy amorphous state, improving both solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be particularly effective. In these systems, the drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Q4: How can the metabolic conversion of this compound to phenobarbital be optimized?
Optimizing the metabolic conversion is complex as it involves physiological processes. However, strategies can be employed to ensure more consistent and predictable metabolism:
-
Inhibition of Efflux Transporters: If this compound is found to be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump drugs back into the intestinal lumen, co-administration with a P-gp inhibitor could increase intracellular concentration and subsequent absorption.
-
Understanding Metabolic Pathways: A thorough characterization of the enzymes responsible for the demethylation of this compound can provide insights into potential drug-drug interactions or genetic polymorphisms that may affect its conversion to phenobarbital.
Q5: What are the key considerations when designing an in vivo pharmacokinetic study for this compound in an animal model?
Designing a robust in vivo study is crucial for accurately assessing bioavailability. Key considerations include:
-
Choice of Animal Model: Rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and handling feasibility.
-
Route of Administration: Both intravenous (IV) and oral (PO) administration are necessary to determine absolute bioavailability.
-
Dosing and Formulation: The drug should be administered in a suitable vehicle. For oral administration, animals should be fasted to minimize food-related effects on absorption.
-
Sampling Schedule: Blood samples should be collected at appropriate time points to accurately capture the absorption, distribution, metabolism, and elimination phases. For a prodrug like this compound, a longer sampling duration is needed to capture the formation and elimination of the active metabolite, phenobarbital.
-
Analytical Method: A validated, sensitive, and specific analytical method, such as LC-MS/MS, is required for the simultaneous quantification of this compound and phenobarbital in plasma samples.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of phenobarbital after oral administration of this compound.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility of this compound | 1. Particle Size Reduction: Micronize the drug substance to increase surface area. 2. Formulation Enhancement: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve dissolution. |
| Inefficient/Saturated Metabolism | 1. Dose-Ranging Study: Conduct studies at multiple dose levels to check for dose-dependent pharmacokinetics. 2. Metabolite Profiling: Characterize the metabolic pathway to identify any rate-limiting steps. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Permeability Assay: Use a Caco-2 cell model with and without a P-gp inhibitor (e.g., verapamil) to assess efflux. 2. Co-administration Study: If efflux is confirmed, consider an in vivo study with a P-gp inhibitor. |
| Pre-systemic (First-Pass) Metabolism | 1. Compare IV vs. PO Administration: A significant difference in the amount of phenobarbital formed after IV vs. PO administration of this compound can indicate first-pass metabolism. |
Issue 2: High variability in pharmacokinetic data between animal subjects.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Dosing | 1. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique. 2. Formulation Homogeneity: Verify that the drug is uniformly suspended or dissolved in the dosing vehicle. |
| Physiological Variability | 1. Fasting Control: Strictly control the fasting period before dosing. 2. Standardize Animal Strain and Age: Use animals from a single supplier with a narrow age and weight range. |
| Food Effects | 1. Fed vs. Fasted Study: Conduct a pharmacokinetic study in both fed and fasted states to quantify the effect of food on absorption. |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data from a study in rats, comparing a standard suspension of this compound to an enhanced self-emulsifying drug delivery system (SEDDS) formulation. The data is for the active metabolite, phenobarbital.
| Parameter | This compound Suspension (Oral) | This compound SEDDS (Oral) | Phenobarbital (IV) |
| Dose | 50 mg/kg | 50 mg/kg | 25 mg/kg |
| Cmax (µg/mL) | 4.2 ± 1.1 | 8.9 ± 1.5 | 15.3 ± 2.0 |
| Tmax (hr) | 36.0 ± 8.5 | 12.0 ± 3.2 | 0.25 ± 0.1 |
| AUC (0-inf) (µg·hr/mL) | 250 ± 45 | 550 ± 70 | 600 ± 82 |
| Relative Bioavailability | - | 220% | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absolute bioavailability of this compound and the formation of its active metabolite, phenobarbital, after oral and intravenous administration.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) will be used. Animals will be cannulated (jugular vein) for serial blood sampling.
-
Groups:
-
Group 1: this compound administered orally (e.g., 50 mg/kg in a 0.5% methylcellulose suspension).
-
Group 2: this compound administered intravenously (e.g., 10 mg/kg in a saline/DMSO solution).
-
Group 3: Phenobarbital administered intravenously (e.g., 25 mg/kg in saline) to serve as a reference.
-
-
Procedure:
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Administer the designated formulation via oral gavage or IV injection.
-
Collect blood samples (approx. 0.2 mL) via the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and phenobarbital in rat plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate the absolute bioavailability of this compound by comparing the dose-normalized AUC from oral administration to that from IV administration.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein (P-gp) efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values must be above a pre-determined threshold.
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add this compound (e.g., at 10 µM) to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time (e.g., 2 hours).
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side.
-
-
P-gp Substrate Identification:
-
Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 typically suggests active efflux. A significant reduction in the ER in the presence of the P-gp inhibitor confirms that this compound is a P-gp substrate.
-
Visualizations
Caption: Metabolic conversion of this compound to its active form, Phenobarbital.
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Decision tree for troubleshooting low this compound bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Comparative pharmacokinetics and pharmacodynamics of eterobarbital and phenobarbital in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in preclinical testing of Eterobarb
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the preclinical testing of Eterobarb.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (Antilon) is a barbiturate derivative that functions as an anticonvulsant.[1] It is a prodrug that is rapidly metabolized into its active metabolites, primarily monomethoxymethylphenobarbital (MMP) and subsequently phenobarbital (PB). The anticonvulsant effects of this compound are largely attributed to the activity of phenobarbital.
The primary mechanism of action of phenobarbital is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Barbiturates bind to an allosteric site on the GABA-A receptor, increasing the duration of the chloride channel opening when GABA binds. This prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thus suppressing seizure activity. Additionally, at higher concentrations, barbiturates can directly activate the GABA-A receptor and may also block excitatory glutamate receptors (AMPA and kainate receptors), further contributing to their anticonvulsant and CNS depressant effects.
Q2: What are the expected pharmacological effects of this compound in preclinical models?
A2: The primary expected outcome is a dose-dependent reduction in seizure activity in established animal models of epilepsy. Due to its conversion to phenobarbital, this compound is expected to be effective in models of generalized tonic-clonic seizures, such as the Maximal Electroshock (MES) test. It may also show efficacy in chemoconvulsant models like the pentylenetetrazole (PTZ) test. A key feature of this compound is that it is reported to have fewer sedative side effects compared to phenobarbital at equivalent anticonvulsant doses.[2]
Q3: How is this compound metabolized and what are the implications for preclinical studies?
A3: this compound is extensively metabolized. After administration, it is converted to its active metabolites, MMP and phenobarbital. This metabolic conversion is a critical factor to consider in pharmacokinetic and pharmacodynamic (PK/PD) studies. The rate of metabolism can vary between species, which may affect the onset and duration of action, as well as the efficacy and toxicity profile. When conducting preclinical studies, it is crucial to measure the plasma and brain concentrations of not only the parent compound (this compound) but also its active metabolites (MMP and phenobarbital) to establish a clear PK/PD relationship.
Q4: What are the potential drug-drug interactions to consider with this compound?
A4: The active metabolite of this compound, phenobarbital, is a well-known inducer of cytochrome P450 (CYP) enzymes in the liver (including CYP1A2, CYP2B6, CYP2C9, and CYP3A4/5).[3] This can accelerate the metabolism of co-administered drugs that are substrates for these enzymes, potentially reducing their efficacy.[4] Therefore, when designing preclinical studies, it is important to consider the potential for drug interactions if this compound is to be tested in combination with other therapeutic agents.
Troubleshooting Guides
Issue 1: Unexpectedly High Animal Mortality
-
Possible Causes:
-
Incorrect Dosing: Errors in dose calculation, formulation concentration, or administration volume.
-
Rapid Metabolism to Active Metabolites: A rapid conversion to phenobarbital could lead to acute toxicity.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity.
-
Drug-Drug Interaction: Co-administration with other CNS depressants.
-
-
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all calculations, including body weight, dosing volume, and stock solution concentrations.
-
Conduct a Dose-Ranging Study: Start with lower doses and escalate gradually to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.
-
Evaluate the Vehicle: If using a non-standard vehicle, run a vehicle-only control group to assess its toxicity.
-
Review Concomitant Medications: Ensure that no other CNS depressant agents are being administered.
-
Analyze Plasma Concentrations: If possible, measure the plasma concentrations of this compound and its metabolites to check for unexpectedly high levels of the active compounds.
-
Issue 2: Lack of Anticonvulsant Efficacy
-
Possible Causes:
-
Inadequate Dose: The administered dose may be too low to reach therapeutic concentrations of the active metabolites in the brain.
-
Poor Bioavailability: The formulation may not be well-absorbed.
-
Rapid Metabolism and Elimination: The active metabolites may be cleared too quickly in the chosen animal model.
-
Incorrect Timing of Seizure Induction: The seizure test may be conducted at a time point that does not coincide with the peak plasma/brain concentrations of the active metabolites.
-
-
Troubleshooting Steps:
-
Increase the Dose: Escalate the dose in a stepwise manner, being mindful of potential toxicity.
-
Optimize Formulation: Ensure this compound is properly dissolved or suspended to maximize absorption. For intraperitoneal injections, consider vehicles that enhance solubility.
-
Conduct a Pharmacokinetic Study: Determine the time to maximum plasma and brain concentrations (Tmax) of the active metabolites in the specific animal model. Conduct efficacy studies at the determined Tmax.
-
Consider a Different Animal Model: The chosen model may not be sensitive to the mechanism of action of barbiturates.
-
Issue 3: Excessive Sedation or Motor Impairment
-
Possible Causes:
-
High Dose: The dose may be too high, leading to sedative side effects that are characteristic of barbiturates.
-
Rapid Conversion to Phenobarbital: A fast metabolic conversion can lead to a rapid onset of high concentrations of the active metabolite.
-
Animal Strain Sensitivity: Some animal strains may be more sensitive to the sedative effects of barbiturates.
-
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose to a level that provides anticonvulsant effects with minimal sedation.
-
Conduct Neurological Toxicity Tests: Use a rotarod test or similar assay to quantify motor impairment at different doses and establish a therapeutic index (ratio of the toxic dose to the effective dose).
-
Compare with a Positive Control: Administer phenobarbital at a known effective dose to compare the level of sedation with that induced by this compound.
-
Consider a Different Animal Strain: If excessive sedation is a persistent issue, a different strain of mouse or rat may be less sensitive.
-
Data Presentation
Note: Preclinical efficacy and pharmacokinetic data specifically for this compound are limited in the available literature. The following tables provide data for its primary active metabolite, phenobarbital, in rodents, which can serve as a reference for preclinical study design.
Table 1: Preclinical Efficacy of Phenobarbital in Rodent Seizure Models
| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) Test | Mouse (CF-1) | Intraperitoneal (i.p.) | 21.2 | [5] |
| Maximal Electroshock (MES) Test | Rat | Oral (p.o.) | 13.9 | |
| Pentylenetetrazole (PTZ) Test | Rat | Intraperitoneal (i.p.) | 20 |
Table 2: Pharmacokinetic Parameters of Phenobarbital in Rodents
| Parameter | Species | Route of Administration | Value | Reference |
| Half-life (t1/2) | Mouse (CD1, immature) | Intraperitoneal (i.p.) | 15.8 hours | |
| Half-life (t1/2) | Rat | Intravenous (i.v.) | ~20 hours | |
| Brain/Plasma Ratio | Mouse (CD1, immature) | Intraperitoneal (i.p.) | Comparable to adults |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Test
Objective: To evaluate the ability of this compound to prevent the spread of a maximal seizure, a model of generalized tonic-clonic seizures.
Materials:
-
Male mice (e.g., CF-1 strain, 20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound or vehicle control intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Timing: Conduct the MES test at the presumed time of peak effect of the active metabolites. This should be determined from pharmacokinetic studies.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes of the mouse.
-
Induction of Seizure: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the hindlimb tonic extensor component of the seizure. The absence of this component is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Test
Objective: To assess the ability of this compound to increase the seizure threshold, a model for absence seizures.
Materials:
-
Male rats (e.g., Wistar strain, 150-200 g)
-
This compound
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)
-
Observation chambers
Procedure:
-
Animal Acclimatization: As in the MES test.
-
Drug Administration: Administer this compound or vehicle control (i.p. or p.o.) at a predetermined time before PTZ injection.
-
PTZ Injection: Administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 60 mg/kg).
-
Observation: Immediately place the animal in an observation chamber and observe for 30 minutes for the onset and presence of clonic seizures (defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
Data Analysis: Record the latency to the first clonic seizure and the percentage of animals in each group that exhibit clonic seizures. The ED50 can be calculated as the dose that prevents clonic seizures in 50% of the animals.
Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound (via phenobarbital).
Caption: A typical experimental workflow for preclinical testing of this compound.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Kinetics of diazepam metabolism in rat hepatic microsomes and hepatocytes and their use in predicting in vivo hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Eterobarb's Metabolic Induction of Liver Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eterobarb. The content focuses on the challenges related to its potential for metabolic induction of liver enzymes, a characteristic shared with its parent compound, phenobarbital.
Disclaimer: this compound is a derivative of phenobarbital, a well-documented inducer of hepatic cytochrome P450 (CYP) enzymes.[1] While this compound shares anticonvulsant properties with phenobarbital, specific quantitative data on its liver enzyme induction potential is limited in publicly available literature.[2] Therefore, this guide uses phenobarbital as a primary reference for understanding and troubleshooting potential metabolic induction issues with this compound. Researchers should experimentally verify the specific effects of this compound in their systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which barbiturates like phenobarbital, and likely this compound, induce liver enzymes?
A1: Barbiturates primarily induce liver enzymes through the activation of nuclear receptors, predominantly the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[3][4][5] Upon activation, these receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of target genes, leading to increased transcription of various drug-metabolizing enzymes.
Q2: Which specific cytochrome P450 (CYP) enzymes are most likely to be induced by this compound?
A2: Based on data for phenobarbital, the primary CYP enzymes expected to be induced are from the CYP2B, CYP2C, and CYP3A families. Specifically, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 are significantly upregulated by phenobarbital.
Q3: What are the potential consequences of this compound-mediated enzyme induction in my experiments?
A3: Enzyme induction can lead to several experimental challenges:
-
Altered Pharmacokinetics of Co-administered Compounds: Increased metabolism can lower the plasma concentration and efficacy of other drugs or test compounds that are substrates of the induced enzymes.
-
Auto-induction: this compound may induce its own metabolism, leading to a decrease in its concentration and potentially its therapeutic effect over time.
-
Formation of Toxic Metabolites: In some cases, enzyme induction can increase the production of reactive or toxic metabolites of co-administered compounds.
-
Misinterpretation of Toxicity Studies: It can be challenging to distinguish between direct hepatotoxicity and the physiological consequences of enzyme induction, such as increased liver weight and hepatocellular hypertrophy.
Q4: How can I minimize the impact of enzyme induction in my in vitro studies?
A4: To mitigate the effects of enzyme induction, consider the following:
-
Careful Selection of Experimental Model: Use well-characterized in vitro systems like primary human hepatocytes, which are considered the gold standard for induction studies.
-
Appropriate Controls: Always include a vehicle control and a positive control (e.g., phenobarbital or rifampicin) to assess the baseline and maximal induction response.
-
Concentration-Response Assessment: Evaluate a range of this compound concentrations to understand the dose-dependent nature of the induction.
-
Time-Course Experiments: Determine the time required to reach maximal induction to optimize incubation times.
Troubleshooting Guides
Issue 1: High Variability in In Vitro CYP Induction Data
Possible Causes:
-
Inter-donor Variability: Primary human hepatocytes exhibit significant genetic and metabolic variability between donors.
-
Cell Culture Conditions: Suboptimal culture conditions, such as incorrect media, serum concentration, or incubation time, can affect cell health and responsiveness to inducers.
-
Compound Cytotoxicity: At higher concentrations, the test compound may be cytotoxic, leading to reduced enzyme activity that can mask induction.
-
Inhibition of CYP Activity: The test compound or its metabolites might also inhibit the activity of the induced enzymes, confounding the results of activity-based assays.
Solutions:
-
Use Pooled Hepatocytes: Employing hepatocytes pooled from multiple donors can help average out inter-individual differences.
-
Standardize Protocols: Strictly adhere to validated cell culture and treatment protocols.
-
Assess Cytotoxicity: Always perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your induction experiment to identify non-toxic concentration ranges.
-
Measure mRNA Levels: Quantifying CYP mRNA levels by qRT-PCR is the recommended method by regulatory agencies as it is not affected by enzyme inhibition.
Issue 2: Unexpected Lack of Induction or Apparent Downregulation
Possible Causes:
-
Insufficient Compound Concentration: The concentrations tested may be below the threshold required to activate CAR/PXR.
-
Metabolism of the Inducer: The test compound itself might be rapidly metabolized in the hepatocyte culture, leading to concentrations too low to cause induction.
-
Receptor Antagonism: The compound or its metabolites could be acting as antagonists to CAR or PXR.
-
Suppression of mRNA: At high concentrations, some compounds can cause a decrease in mRNA levels, which may be due to cytotoxicity or other cellular stress responses.
Solutions:
-
Expand Concentration Range: Test a wider range of concentrations, if solubility and cytotoxicity permit.
-
Metabolic Stability Assessment: Determine the metabolic stability of this compound in your in vitro system to ensure adequate exposure throughout the incubation period.
-
Nuclear Receptor Transactivation Assays: Use cell-based reporter assays to directly assess the activation or antagonism of CAR and PXR.
-
Correlate with Cytotoxicity Data: Carefully examine the concentration at which downregulation is observed and compare it with cytotoxicity data.
Quantitative Data on Liver Enzyme Induction
| CYP Isoform | Prototypical Inducer | Typical Fold Induction (mRNA) | Typical EC50 |
| CYP1A2 | Omeprazole | 10 - 50 | 1 - 10 µM |
| CYP2B6 | Phenobarbital | 10 - 100 | 100 - 500 µM |
| CYP2C9 | Rifampicin | 2 - 10 | 0.1 - 1 µM |
| CYP3A4 | Rifampicin | 5 - 50 | 0.1 - 1 µM |
| CYP3A4 | Phenobarbital | 2 - 10 | >500 µM |
Data compiled from multiple sources and represents typical ranges. Actual values can vary significantly depending on the hepatocyte donor and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of CYP Induction in Primary Human Hepatocytes using qRT-PCR
This protocol outlines the measurement of changes in CYP1A2, CYP2B6, and CYP3A4 mRNA levels following treatment with a test compound.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 24- or 48-well plates
-
Test compound (this compound)
-
Positive controls (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target CYPs and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Plate hepatocytes on collagen-coated plates and allow them to form a monolayer (typically 24-48 hours).
-
Treatment: Replace the medium with fresh medium containing the test compound, positive controls, or vehicle control at various concentrations. Incubate for 48-72 hours, replacing the medium with freshly prepared treatments every 24 hours.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for the target CYP genes and the housekeeping gene.
-
Data Analysis: Calculate the fold change in mRNA expression for each treatment group relative to the vehicle control using the ΔΔCt method.
Protocol 2: CAR/PXR Nuclear Receptor Activation Assay
This protocol uses a cell-based reporter gene assay to determine if a test compound activates CAR or PXR.
Materials:
-
HepaRG or other suitable cell line stably transfected with a reporter plasmid containing the luciferase gene under the control of a CAR/PXR responsive promoter.
-
Cell culture medium
-
Test compound (this compound)
-
Positive controls (e.g., CITCO for CAR, Rifampicin for PXR)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound, positive controls, or vehicle control. Incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter). Calculate the fold activation relative to the vehicle control.
Visualizations
Caption: this compound's Putative Liver Enzyme Induction Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Comparative studies of enzyme-inducing ability of phenobarbital, methylphenobarbital, glutethimide and their N-substituted morphoalkylic derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenobarbital in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Eterobarb seizure models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eterobarb in preclinical seizure models. Our aim is to help you address common challenges and improve the consistency and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: We are observing high variability in seizure response after this compound administration in our animal model. What are the potential causes?
A1: Inconsistent results with this compound can stem from several factors, primarily related to its metabolism and the inherent variability of seizure models. This compound is a prodrug, meaning it is converted into its active metabolites, phenobarbital and monomethoxymethylphenobarbital (MMP), in the body. Unchanged this compound is typically not detected in the serum. Therefore, any factor influencing the rate and extent of this metabolic conversion can lead to variable levels of the active compounds and, consequently, inconsistent anticonvulsant effects.
Key factors to investigate include:
-
Animal Species and Strain: Different species and strains of rodents can have significant differences in drug metabolism rates, which will affect the conversion of this compound to its active metabolites.
-
Age and Sex: The age and sex of the animals can influence metabolic enzyme activity, leading to variations in drug metabolism and clearance.[1]
-
Drug Administration: The route and vehicle of administration can impact the absorption and bioavailability of this compound, leading to inconsistent plasma concentrations of its active metabolites.
-
Seizure Induction Method: The method used to induce seizures (e.g., maximal electroshock, pentylenetetrazol) has its own inherent variability.[1][2]
Q2: How can we minimize the variability in our this compound seizure model experiments?
A2: To improve the consistency of your results, consider the following:
-
Standardize Your Animal Model: Use a single, well-characterized strain of animals of the same age and sex for all experiments.
-
Consistent Drug Preparation and Administration: Ensure that this compound is prepared and administered consistently in every experiment. This includes using the same vehicle, volume, and route of administration.
-
Control for Environmental Factors: House animals under controlled conditions (e.g., light-dark cycle, temperature, humidity) to minimize stress, which can affect seizure thresholds.[1]
-
Refine Your Seizure Induction Protocol: Standardize all parameters of your seizure induction method, such as the intensity and duration of the electrical stimulus in the Maximal Electroshock (MES) test or the dose and administration route of pentylenetetrazol (PTZ).
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal variability on the overall results.
Q3: We are not observing the expected anticonvulsant effect of this compound. What could be the reason?
A3: A lack of efficacy could be due to several factors:
-
Inadequate Dosing: The dose of this compound may be too low to produce sufficient levels of its active metabolites to exert an anticonvulsant effect.
-
Timing of Seizure Induction: Since this compound needs to be metabolized to its active forms, the timing of seizure induction relative to drug administration is critical. The peak concentrations of the active metabolites may occur at a different time point than anticipated.
-
Metabolic Differences: As mentioned, the metabolic profile of the animal model may differ from what is expected, leading to lower than anticipated levels of the active metabolites.
-
Model Resistance: The specific seizure model being used may be resistant to the anticonvulsant effects of barbiturates.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound itself is inactive. Its anticonvulsant effects are mediated by its active metabolites, primarily phenobarbital. Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to the receptor at a site distinct from the GABA binding site, increasing the duration of chloride channel opening. This enhances the inhibitory effects of GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] Phenobarbital may also exert some of its anticonvulsant effects by inhibiting glutamate-mediated excitation and blocking voltage-gated calcium channels.
What are the active metabolites of this compound?
This compound (N,N'-dimethoxymethylphenobarbital) is metabolized to two primary active compounds:
-
Phenobarbital: A well-established anticonvulsant.
-
Monomethoxymethylphenobarbital (MMP): An active metabolite that appears rapidly in the circulation but is generally present at lower concentrations and for a shorter duration than phenobarbital.
Are there established ED50 values for this compound in common preclinical seizure models?
There is a lack of readily available, published preclinical data specifically detailing the median effective dose (ED50) of this compound in standard seizure models like the Maximal Electroshock (MES) or pentylenetetrazol (PTZ) tests. The anticonvulsant activity of this compound is primarily attributed to its conversion to phenobarbital. Therefore, the efficacy of this compound is expected to be comparable to that of phenobarbital, taking into account the efficiency of its metabolic conversion.
Experimental Protocols
Below are detailed methodologies for two key experiments used in the evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
Rodent shocker with corneal electrodes
-
Saline solution with an anesthetic (e.g., 0.5% tetracaine)
-
Test compound (this compound) and vehicle
-
Rodents (mice or rats)
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the electroshock.
-
Apply a drop of the saline/anesthetic solution to the eyes of the animal to ensure good electrical contact and minimize discomfort.
-
Place the corneal electrodes on the eyes of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Record the results and calculate the percentage of animals protected at each dose.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model of myoclonic and generalized seizures and is used to identify compounds that raise the seizure threshold.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Test compound (this compound) and vehicle
-
Syringes and needles for injection
-
Rodents (mice or rats)
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before PTZ administration.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, in mice).
-
Immediately place the animal in an observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic convulsions.
-
Record the latency to the first seizure and the presence or absence of seizures.
-
Calculate the percentage of animals protected from seizures at each dose.
Data Presentation
Note on this compound Data: As previously mentioned, specific preclinical efficacy data for this compound is not widely available in the public domain. The anticonvulsant effect of this compound is primarily due to its metabolic conversion to phenobarbital. The following tables provide a summary of the anticonvulsant potency of phenobarbital and other commonly used antiepileptic drugs in standard preclinical models. This information can serve as a benchmark for researchers working with this compound.
Table 1: Anticonvulsant Potency (ED50 in mg/kg) of Selected Antiepileptic Drugs in the Maximal Electroshock (MES) Seizure Test in Rodents
| Antiepileptic Drug | Mouse ED50 (mg/kg) | Rat ED50 (mg/kg) |
| Phenobarbital | ~22 | ~15 |
| Phenytoin | 9.5 | 29.3 |
| Carbamazepine | 8.8 | 12.1 |
| Valproate | 272 | 164 |
Table 2: Anticonvulsant Potency (ED50 in mg/kg) of Selected Antiepileptic Drugs in the Pentylenetetrazol (PTZ) Seizure Test in Mice
| Antiepileptic Drug | Mouse ED50 (mg/kg) |
| Phenobarbital | 15 |
| Ethosuximide | 130 |
| Valproate | 155 |
| Diazepam | 0.2 |
Visualizations
Signaling Pathway of Phenobarbital
The following diagram illustrates the primary mechanism of action of phenobarbital, the main active metabolite of this compound.
Caption: Mechanism of action of Phenobarbital.
Experimental Workflow for Anticonvulsant Screening
This diagram outlines a typical workflow for evaluating the anticonvulsant potential of a compound like this compound in a preclinical setting.
Caption: Preclinical anticonvulsant screening workflow.
References
- 1. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability-in-Acute-PTZ-Induced-Epilepsy-Models--A-Comprehensive-Literature-Review [aesnet.org]
- 3. Comparison of the effects of diphenylbarbituric acid, phenobarbital, pentobarbital and secobarbital on GABA-mediated inhibition and benzodiazepine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Eterobarb Quantification in Brain Tissue
Welcome to the technical support center for the method validation of Eterobarb quantification in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in brain tissue?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices like brain tissue.[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components.[2]
Q2: What are the critical parameters to consider during method validation for this compound in brain tissue?
A2: According to regulatory guidelines from bodies like the FDA, the key validation parameters include selectivity, accuracy, precision, calibration curve, sensitivity (Lower Limit of Quantification, LLOQ), reproducibility, and stability. For brain tissue analysis, it is also critical to evaluate matrix effects.
Q3: How can I minimize matrix effects when analyzing this compound in brain tissue?
A3: Brain tissue has a high lipid content, which can cause ion suppression or enhancement in the MS source. To minimize matrix effects, it is essential to have a robust sample preparation method, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction. Utilizing a stable isotope-labeled internal standard (IS) that co-elutes with this compound can also compensate for matrix effects.
Q4: What are the acceptable criteria for accuracy and precision during method validation?
A4: For validation runs, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
Q5: How do I prepare brain tissue samples for this compound analysis?
A5: A common approach involves homogenizing the brain tissue in a suitable buffer, followed by protein precipitation with a solvent like acetonitrile or methanol. A subsequent liquid-liquid extraction or solid-phase extraction step can further clean up the sample before LC-MS/MS analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Inefficient extraction from brain homogenate. 2. Ion suppression from matrix components. 3. Suboptimal MS source parameters. | 1. Optimize the sample preparation procedure (e.g., try a different extraction solvent or pH). 2. Dilute the sample extract or implement a more rigorous cleanup step (e.g., SPE). 3. Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Instability of this compound in the matrix or final extract. | 1. Ensure consistent homogenization and extraction times for all samples. 2. Calibrate pipettes and use proper pipetting techniques. 3. Investigate the stability of this compound under different storage and handling conditions (e.g., freeze-thaw, bench-top). |
| Carryover in Blank Samples | 1. Contamination of the autosampler or LC system. 2. High concentration samples injected previously. | 1. Implement a rigorous needle and injection port washing procedure with a strong organic solvent. 2. Inject blank samples after high-concentration standards or samples to assess and mitigate carryover. |
| Internal Standard Signal is Unstable | 1. Degradation of the internal standard. 2. Inconsistent addition of the internal standard. 3. Matrix effects impacting the IS differently than the analyte. | 1. Check the purity and stability of the internal standard stock solution. 2. Add the internal standard early in the sample preparation process to account for variability in extraction. 3. Ensure the internal standard is a stable isotope-labeled version of this compound to best mimic its behavior. |
Experimental Protocols
Brain Tissue Homogenization and Protein Precipitation
-
Weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add 4 volumes of ice-cold lysis buffer (e.g., 400 µL of 50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
To a 100 µL aliquot of the homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for further processing or direct injection if the response is clean.
Liquid-Liquid Extraction (for further cleanup)
-
To the supernatant from the protein precipitation step, add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Quantitative Data Summary
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be determined | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Intra-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 95.2 - 103.5% |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | 4.8 - 9.2% |
| Inter-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 97.1 - 105.3% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | 6.1 - 11.5% |
| Matrix Effect (%) | CV ≤ 15% | 8.7% |
| Recovery (%) | Consistent and precise | 85.4% |
Visualizations
Caption: Experimental workflow for this compound quantification in brain tissue.
Caption: Troubleshooting decision tree for this compound analysis.
References
Validation & Comparative
Eterobarb Versus Phenobarbital: A Comparative Efficacy and Safety Analysis
A comprehensive review of the anticonvulsant properties, safety profiles, and mechanisms of action of eterobarb and its predecessor, phenobarbital, for researchers, scientists, and drug development professionals.
This compound, a derivative of phenobarbital, has been investigated as an anticonvulsant with the potential for a more favorable side effect profile. Clinical studies have compared the efficacy and safety of these two barbiturates, revealing nuances in their pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison based on available experimental data.
At a Glance: this compound vs. Phenobarbital
| Feature | This compound | Phenobarbital |
| Primary Use | Anticonvulsant | Anticonvulsant, Sedative-hypnotic |
| Efficacy | Comparable to phenobarbital in controlling seizures; may be superior at high doses.[1] | Established efficacy for various seizure types, except absence seizures.[1] |
| Sedative Effects | Significantly less sedative and hypnotic effects compared to phenobarbital.[2] | Pronounced sedative and hypnotic side effects.[2] |
| Neurotoxicity | Less neurotoxic than phenobarbital; higher barbiturate levels tolerated without toxicity.[2] | Associated with dose-dependent neurotoxicity. |
| Metabolism | A prodrug that is metabolized to monomethoxymethylphenobarbital (MMP) and then to phenobarbital. | Metabolized in the liver, primarily by the cytochrome P450 system. |
| Onset of Action | Slower onset of peak phenobarbital levels due to metabolic conversion. | Faster onset of peak plasma concentrations. |
Efficacy in Seizure Control
A double-blind crossover study involving 27 patients with various types of epilepsy found no statistically significant differences in seizure frequency between this compound and phenobarbital over a six-month trial period. However, the study suggested that at high dosages, corresponding to serum barbiturate levels exceeding 30 µg/mL, this compound may exhibit a superior therapeutic effect.
Another clinical investigation highlighted this compound's efficacy in reducing the frequency of partial seizures, with and without secondary generalization, as well as generalized tonic-clonic seizures.
Comparative Safety and Tolerability
The most significant distinction between this compound and phenobarbital lies in their side effect profiles, particularly concerning sedation and neurotoxicity.
A double-blind, placebo-controlled study in healthy volunteers demonstrated that this compound has fewer hypnotic side effects and less neurotoxicity than phenobarbital. Subjects receiving this compound tolerated much higher blood barbiturate levels without signs of toxicity compared to those receiving phenobarbital.
Common side effects reported for both drugs in a comparative trial included tiredness, sleepiness, nystagmus, and, infrequently, ataxia. However, sedation was noted to be less prominent with this compound.
Pharmacokinetics: A Tale of Two Metabolic Pathways
The differing side effect profiles of this compound and phenobarbital can be largely attributed to their distinct pharmacokinetic pathways. This compound acts as a prodrug, undergoing metabolism to form active metabolites, which ultimately include phenobarbital.
A study in normal volunteers revealed that after oral administration of this compound, the parent drug is not detected in the serum. Instead, it is rapidly converted to its active monomethoxymethyl metabolite (MMP), which then slowly metabolizes into phenobarbital. This results in a delayed peak of serum phenobarbital levels (24 to 48 hours) compared to the direct administration of phenobarbital (peaking within 1.5 hours). This slower conversion process is believed to contribute to the reduced sedative effects observed with this compound.
Pharmacokinetic Parameters
| Parameter | This compound Administration | Phenobarbital Administration |
| Peak Serum Level of Parent Drug | Not detected | N/A |
| Peak Serum Level of Phenobarbital | 24 - 48 hours | 1.5 hours |
| Active Metabolites | Monomethoxymethylphenobarbital (MMP), Phenobarbital | None |
Mechanism of Action
Phenobarbital's primary mechanism of action involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and a decreased excitability of the neuron.
As this compound is a prodrug of phenobarbital, its anticonvulsant activity is ultimately mediated through the same GABAergic pathway. The initial metabolism to MMP may also contribute to its overall pharmacological effect, potentially with a different affinity for the GABA-A receptor, which could explain the observed differences in sedation.
Below is a diagram illustrating the metabolic pathway of this compound and the subsequent mechanism of action of its active metabolite, phenobarbital.
Caption: Metabolic conversion of this compound and its ultimate effect on neuronal excitability.
Experimental Protocols
The comparative studies cited in this guide employed rigorous methodologies to ensure the validity of their findings.
Double-Blind Crossover Efficacy Study
A study comparing the anticonvulsant effects of this compound and phenobarbital utilized a double-blind crossover design.
-
Participants: 27 patients with various types of epilepsy.
-
Duration: 6 months.
-
Design: Patients were randomly assigned to receive either this compound or phenobarbital for a set period, followed by a "crossover" to the other medication after a washout period. Neither the patients nor the investigators knew which drug was being administered at any given time.
-
Primary Outcome: Seizure frequency.
-
Secondary Outcome: Toxicity, assessed through clinical observation and monitoring of serum barbiturate levels.
Double-Blind, Placebo-Controlled Toxicity Study
To assess the hypnotic and neurotoxic effects, a double-blind, placebo-controlled study was conducted with healthy volunteers.
-
Participants: Healthy normal human volunteers.
-
Design: Participants were randomly assigned to receive this compound, phenobarbital, or a placebo. The study was double-blinded.
-
Assessments:
-
Clinical Parameters: Monitoring for signs of toxicity.
-
Neuropsychological Tests: A battery of tests was used to measure cognitive and psychomotor function, including:
-
Digits Total (Digit Symbol Substitution): A test of mental flexibility.
-
Trails-Part A: A test of visual scanning and processing speed.
-
Visual Analogue Rating Scale: To assess subjective feelings of sedation.
-
Critical Flicker Fusion Frequency: To measure central nervous system arousal.
-
Multiple Sleep Latency Tests: To objectively measure sleepiness.
-
-
Blood Barbiturate Levels: Monitored to correlate neurobehavioral changes with drug concentrations.
-
Below is a workflow diagram for the double-blind, placebo-controlled toxicity study.
Caption: A simplified workflow of the toxicity comparison study.
Conclusion
This compound presents a viable alternative to phenobarbital for the treatment of certain types of epilepsy, with the primary advantage of a significantly improved safety and tolerability profile. Its reduced sedative and neurotoxic effects are likely attributable to its prodrug nature and slower conversion to phenobarbital. While its anticonvulsant efficacy is comparable to that of phenobarbital, further research may be warranted to explore its potential for superior efficacy at higher, well-tolerated doses. For drug development professionals, the case of this compound highlights the potential of prodrug strategies to mitigate the adverse effects of established therapeutic agents.
References
Head-to-head comparison of Eterobarb and carbamazepine in a preclinical model
A Comparative Analysis of Anticonvulsant Efficacy and Neurotoxicity in Preclinical Models for Researchers and Drug Development Professionals.
This guide provides a comprehensive preclinical comparison of two anticonvulsant compounds, Eterobarb and Carbamazepine. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective efficacy and safety profiles based on available experimental data. While direct head-to-head preclinical studies are limited, this guide synthesizes data from various preclinical models to offer a comparative perspective.
Executive Summary
Carbamazepine is a well-established anticonvulsant with a significant body of preclinical and clinical data. This compound, a derivative of phenobarbital, has been noted in clinical settings for its potentially lower sedative effects compared to its parent compound. This guide delves into the preclinical data to compare their anticonvulsant activity and neurotoxic profiles, primarily focusing on the maximal electroshock (MES) test for efficacy and the rotarod test for neurotoxicity.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and Carbamazepine from preclinical studies in rodent models. It is important to note that the data for this compound is limited in publicly available literature, necessitating a broader look at related compounds and clinical observations to infer its preclinical profile.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Citation(s) |
| Carbamazepine | Mouse | Intraperitoneal (i.p.) | 9.67 | [1] |
| Rat | Oral | 4.39 | [1] | |
| This compound | Mouse | - | Data not available | - |
| Rat | - | Data not available | - |
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Table 2: Neurotoxicity Assessed by the Rotarod Test
| Compound | Animal Model | Route of Administration | TD50 (mg/kg) | Citation(s) |
| Carbamazepine | Mouse | Intraperitoneal (i.p.) | > 50 | [2] |
| Rat | - | Data not available | - | |
| This compound | Mouse | - | Data not available | - |
| Rat | - | Data not available | - |
TD50 (Median Toxic Dose): The dose at which a toxic effect is observed in 50% of the population.
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Animal Model | Route of Administration | Key Findings | Citation(s) |
| Carbamazepine | Rat | Oral | Rapidly absorbed; elimination is much faster in rats than in humans. | [3] |
| This compound | Rat | - | Data on preclinical pharmacokinetics is limited. Clinical studies indicate it is metabolized to phenobarbital. | [4] |
Experimental Protocols
A clear understanding of the methodologies behind the data is crucial for accurate interpretation. The following are detailed protocols for the key experiments cited.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice or Wistar rats.
-
Apparatus: An electroconvulsive shock apparatus with corneal or ear electrodes.
-
Procedure:
-
Animals are administered the test compound (e.g., Carbamazepine) or vehicle at a predetermined time before the test.
-
An electrical stimulus of a specific intensity and duration (e.g., 50-60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Rotarod Test
The rotarod test is a standard method for assessing motor coordination and potential neurotoxic side effects of drugs.
-
Animal Model: Male albino mice or Wistar rats.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed.
-
Following drug administration, animals are placed back on the rotarod.
-
The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
The TD50 is calculated as the dose that causes 50% of the animals to fail the test (e.g., fall off the rod within a specified time).
-
Mandatory Visualizations
To further elucidate the experimental processes and relationships, the following diagrams are provided.
Discussion and Conclusion
The available preclinical data provides a solid foundation for understanding the anticonvulsant profile of Carbamazepine. In the maximal electroshock model, a key indicator of efficacy against generalized tonic-clonic seizures, Carbamazepine demonstrates potent activity in both mice and rats. Furthermore, its neurotoxic profile, as indicated by the rotarod test in mice, suggests a favorable therapeutic window, with motor impairment observed at doses significantly higher than its effective anticonvulsant doses.
In contrast, there is a notable scarcity of publicly available, direct preclinical data for this compound in widely recognized models like the MES and rotarod tests. Clinical studies have consistently compared this compound to phenobarbital, often highlighting its reduced sedative side effects. This clinical observation suggests a potentially better neurotoxicity profile than phenobarbital. However, without specific preclinical ED50 and TD50 values, a direct quantitative comparison of its therapeutic index against Carbamazepine is challenging.
The preclinical pharmacokinetic profiles also present a point of divergence. Carbamazepine's metabolism is well-characterized in preclinical models, though it's noted that its elimination is significantly faster in rodents than in humans, a critical consideration for translational studies. For this compound, while preclinical pharmacokinetic data is sparse, clinical findings indicate that it is a prodrug that is metabolized to phenobarbital. This metabolic pathway is a key determinant of its activity and side-effect profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of antiepileptic drugs in rats: consequences for maintaining effective drug levels during prolonged drug administration in rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Drug Concept of Eterobarb: A Comparative Metabolic Study
Eterobarb, a derivative of phenobarbital, has been developed as a pro-drug to improve the therapeutic profile of its parent compound. This guide provides a comparative analysis of the metabolic fate and pharmacokinetic profiles of this compound and phenobarbital, supported by experimental data, to validate the pro-drug concept. The evidence demonstrates that this compound is effectively metabolized to phenobarbital, offering a delayed and sustained release of the active moiety, which may contribute to a reduction in sedative side effects.
Metabolic Pathway and Pharmacokinetic Profile
This compound (N,N'-dimethoxymethylphenobarbital) is designed to be pharmacologically inactive until it undergoes metabolic conversion to the active anticonvulsant, phenobarbital. This biotransformation occurs in a sequential manner, initiated by the removal of one of the N-methoxymethyl groups to form an active intermediate, monomethoxymethylphenobarbital (MMP). Subsequently, the second N-methoxymethyl group is cleaved to yield the principal active metabolite, phenobarbital. Clinical studies in healthy volunteers have confirmed this metabolic cascade. Following oral administration of this compound, the parent drug is not detected in the serum, indicating rapid and complete first-pass metabolism.[1] The intermediate metabolite, MMP, appears quickly but transiently in the circulation. The concentration of phenobarbital derived from this compound gradually increases, reaching its peak concentration significantly later than when phenobarbital is administered directly.[1]
This delayed attainment of peak phenobarbital levels is a key feature of this compound's pro-drug design, aiming to provide a smoother and more sustained therapeutic effect with potentially reduced peak-dose-related side effects, such as sedation.[1]
Comparative Pharmacokinetics: this compound vs. Phenobarbital
The following table summarizes the key pharmacokinetic parameters of phenobarbital following the administration of this compound and direct oral phenobarbital, based on a double-blind, crossover study in normal volunteers.
| Parameter | This compound (400 mg, oral) | Phenobarbital (200 mg, oral) |
| Parent Drug (this compound) in Serum | Not Detected | N/A |
| Time to Peak Concentration (Tmax) of Phenobarbital | 24 - 48 hours | < 1.5 hours |
| Active Metabolites | Monomethoxymethylphenobarbital (MMP), Phenobarbital | N/A |
Data sourced from a comparative pharmacokinetic study in normal volunteers.[1]
Experimental Protocols
The validation of this compound as a pro-drug relies on robust analytical methods to quantify the parent drug and its metabolites in biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Determination of this compound and its Metabolites in Plasma by HPLC
Objective: To quantify the concentrations of this compound, monomethoxymethylphenobarbital (MMP), and phenobarbital in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a structurally related but chromatographically distinct barbiturate).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ether and dichloromethane).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 4.5). The exact ratio should be optimized for optimal separation of the analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
-
Quantification:
-
Construct a calibration curve by spiking known concentrations of this compound, MMP, and phenobarbital into blank plasma and processing them as described above.
-
The peak area ratios of the analytes to the internal standard are plotted against the corresponding concentrations to generate the calibration curve.
-
The concentrations of the analytes in the study samples are then determined by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic conversion of this compound to Phenobarbital.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The metabolic studies of this compound provide strong evidence to validate its pro-drug concept. This compound is efficiently and rapidly converted to its active metabolite, phenobarbital, through an intermediate, MMP. This metabolic pathway results in a delayed Tmax and a more sustained release of phenobarbital compared to its direct administration. This pharmacokinetic profile suggests that this compound may offer a therapeutic advantage by potentially reducing the sedative side effects associated with the rapid absorption and high peak concentrations of phenobarbital. Further clinical investigations are warranted to fully elucidate the therapeutic implications of these findings.
References
A Comparative Analysis of the Neurotoxic Effects of Eterobarb and Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of Eterobarb and other commonly prescribed antiepileptic drugs (AEDs). The information presented is based on available preclinical and clinical data, with a focus on quantitative measures of neurotoxicity and the underlying cellular and molecular mechanisms.
Executive Summary
This compound, a barbiturate derivative, has demonstrated a favorable neurotoxicity profile compared to its structural analog, phenobarbital. Clinical studies indicate that this compound is associated with fewer hypnotic side effects and less neurotoxicity at comparable therapeutic doses[1][2]. While direct comparative data for this compound against a broader range of newer AEDs is limited, this guide synthesizes findings from various studies to offer a comparative perspective on the neurotoxic potential of several AEDs, including carbamazepine, oxcarbazepine, valproic acid, levetiracetam, topiramate, and lamotrigine. The primary mechanisms underlying AED-induced neurotoxicity involve the induction of apoptosis, mitochondrial dysfunction, and oxidative stress.
Comparative Neurotoxicity Data
The following tables summarize quantitative data on the neurotoxic effects of various AEDs from in vitro and in vivo studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models and methodologies.
Table 1: In Vitro Neurotoxicity of Selected AEDs
| Antiepileptic Drug | Model System | Concentration | Key Neurotoxic Effects | Reference |
| This compound | Human Volunteers | Therapeutic Doses | Less hypnotic effects and neurotoxicity compared to phenobarbital. | [1] |
| Phenobarbital | Human Volunteers | Therapeutic Doses | Significant decrement in performance on cognitive tests (Digits Total, Trails-Part A). | [1] |
| TERA2.cl.SP12 Stem Cells | 100-1000 µM | Reduced stem cell viability and neuronal differentiation. | [3] | |
| Rat Hippocampal Neurons | N/A | Disrupts GABAergic synaptic maturation. | ||
| Aging Mice | N/A | Increased neurotoxicity with age. | ||
| Carbamazepine | Cultured Rat Hippocampal Neurons | > 100 µM | Decreased cell viability (MTT assay), increased caspase-3-like activity, nuclear chromatin condensation. | |
| TERA2.cl.SP12 Stem Cells | 375 µM | Decreased astrocyte and neuronal differentiation. | ||
| Blood-Brain Barrier Endothelial Cells | 0.1-1000 µM | Cytotoxic, diminished barrier function, reduced mitochondrial complex activities. | ||
| Oxcarbazepine | Cultured Rat Hippocampal Neurons | 300 µM | Neurite degeneration and swelling, increased ROS production, decreased ATP levels, decreased mitochondrial membrane potential. | |
| Valproic Acid | Cultured Rat Microglia | Concentration-dependent | Induces microglial apoptosis. | |
| Neuronal Cells | N/A | Induces neuronal cell death via a calpain-dependent necroptosis pathway. | ||
| Differentiating Hippocampal Neurons | N/A | Induces apoptosis via TNF-α release from astrocytes. | ||
| Levetiracetam | SH-SY5Y Cells | 25 µg/ml | Protective against glutamate-induced excitotoxicity. | |
| Developing Rat Brain | N/A | Lacks the neurotoxic effect of enhancing neuronal death seen with some other AEDs. | ||
| Topiramate | Rat Hippocampal Homogenates | 2.5 mM | Mild inhibition of mitochondrial respiratory chain complex I. | |
| Pericytes | N/A | Protects against glucotoxicity-induced apoptosis. | ||
| Lamotrigine | Differentiated PC12 and SH-SY5Y cells | 5 µM | Suppresses proteasome inhibitor-induced apoptosis. | |
| Cerebellar Granule Cells | 25 µM | Protects against glutamate excitotoxicity by up-regulating Bcl-2. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a reference for researchers.
In Vitro Neurotoxicity Assessment in Cultured Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18-19 Wistar rat fetuses. The hippocampi are dissected, dissociated, and the neurons are plated on poly-L-lysine-coated culture plates. Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
-
Drug Exposure: On day 7 in vitro, neurons are exposed to various concentrations of the test AEDs (e.g., Carbamazepine, Oxcarbazepine) for a specified duration (e.g., 24 hours).
-
Neuronal Morphology Assessment (MAP-2 Staining): After drug treatment, neurons are fixed and stained with an antibody against microtubule-associated protein 2 (MAP-2), a marker for dendrites. Neuronal morphology, including neurite length and branching, is then analyzed using immunofluorescence microscopy. Degeneration and swelling of neurites are indicative of neurotoxicity.
-
Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability. Viable cells with active mitochondria reduce MTT to formazan, which can be quantified spectrophotometrically. A decrease in MTT reduction indicates a loss of cell viability.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS and is measured using a fluorescence microplate reader or flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: Changes in ΔΨm are assessed using cationic fluorescent dyes like JC-1 or tetramethylrhodamine, ethyl ester (TMRE). In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.
-
ATP Level Quantification: Intracellular ATP levels are quantified using high-performance liquid chromatography (HPLC) or luciferase-based luminescence assays. A significant decrease in ATP levels is an indicator of mitochondrial dysfunction and cellular stress.
-
Apoptosis Assessment (Caspase Activity and Nuclear Staining): Apoptosis can be assessed by measuring the activity of caspases, particularly caspase-3, using fluorometric or colorimetric assays. Nuclear morphology is visualized by staining with DNA-binding dyes like Hoechst 33342 or propidium iodide. Chromatin condensation and nuclear fragmentation are hallmarks of apoptosis.
Signaling Pathways in AED-Induced Neurotoxicity
The neurotoxic effects of many AEDs converge on common signaling pathways that regulate cell survival and death. The diagrams below, generated using Graphviz, illustrate some of these key pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
Experimental Workflow for In Vitro Neurotoxicity Screening
Conclusion
The available evidence suggests that this compound possesses a more favorable neurotoxicity profile than phenobarbital, exhibiting fewer sedative and cognitive side effects. While direct comparative data with a wider range of modern AEDs is scarce, in vitro studies on other antiepileptic agents reveal varying degrees of neurotoxicity, often mediated by the induction of apoptosis and mitochondrial dysfunction. Newer generation AEDs, such as Levetiracetam and Lamotrigine, appear to have a better safety profile in preclinical models, with some studies even suggesting neuroprotective effects.
For drug development professionals, these findings underscore the importance of early and comprehensive neurotoxicity screening in the development of novel AEDs. A thorough understanding of the underlying molecular mechanisms can aid in the design of safer and more effective therapeutic agents for the treatment of epilepsy. Researchers are encouraged to conduct further direct comparative studies to better delineate the neurotoxic potential of this compound relative to a broader spectrum of antiepileptic medications.
References
A Comparative Analysis of the Therapeutic Indices of Eterobarb and Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Eterobarb and its parent compound, Phenobarbital. The following sections detail available quantitative data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound, a derivative of phenobarbital, was developed with the aim of retaining anticonvulsant efficacy while reducing the sedative side effects associated with barbiturates. The therapeutic index (TI), a ratio of a drug's toxic dose to its therapeutic dose, is a critical measure of its safety profile. A higher TI indicates a wider margin of safety. This guide assesses the available scientific literature to compare the therapeutic indices of these two compounds.
Quantitative Data Summary
While extensive quantitative data exists for Phenobarbital, allowing for a clear estimation of its therapeutic index, preclinical data for this compound is less available in the public domain. Clinical studies suggest a favorable safety profile for this compound compared to Phenobarbital, indicating a potentially wider therapeutic window.
Table 1: Preclinical Efficacy and Toxicity Data in Mice
| Compound | Test | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | LD50 (mg/kg) | Protective Index (TD50/ED50) | Therapeutic Index (LD50/ED50) |
| Phenobarbital | Maximal Electroshock Seizure (MES) | Intraperitoneal | 12.2 - 42.9[1][2] | ~25-50 (estimated neurotoxicity)[3] | ~150-250[4][5] | ~0.6 - 4.1 | ~3.5 - 20.5 |
| This compound | Maximal Electroshock Seizure (MES) | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The Protective Index (PI) is a preclinical surrogate for the therapeutic index, comparing the median toxic dose (TD50) to the median effective dose (ED50). The Therapeutic Index (TI) here is calculated using the median lethal dose (LD50). The ranges for Phenobarbital reflect variations across different studies and experimental conditions.
Table 2: Clinical Therapeutic and Toxic Concentrations in Humans
| Compound | Therapeutic Plasma Concentration | Toxic Plasma Concentration |
| Phenobarbital | 10 - 40 µg/mL | > 40 µg/mL |
| This compound | Higher barbiturate levels tolerated without toxicity compared to phenobarbital | Data Not Available |
Experimental Protocols
Detailed methodologies for the key preclinical experiments used to assess anticonvulsant efficacy and neurotoxicity are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in 50% of the animals.
Procedure:
-
Animal Model: Adult male mice (e.g., Swiss-Webster or CF-1 strain) are typically used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Time of Peak Effect: Seizure induction is performed at the predetermined time of peak effect of the drug.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value with its 95% confidence interval is calculated using statistical methods like probit analysis.
Rotorod Test for Neurotoxicity
The rotorod test is a standard method for assessing motor coordination and balance in rodents, often used to determine the neurotoxic potential of drugs.
Objective: To determine the median toxic dose (TD50) of a compound that causes motor impairment in 50% of the animals, as indicated by their inability to remain on a rotating rod.
Procedure:
-
Apparatus: A rotating rod apparatus with a textured surface to provide grip.
-
Animal Model: The same strain of mice used in the efficacy studies is typically employed for consistency.
-
Training: Prior to the test, mice are trained to walk on the rotating rod at a constant speed until they can remain on it for a predetermined duration (e.g., 60 seconds).
-
Drug Administration: The test compound is administered at various doses to different groups of trained animals.
-
Testing: At the time of peak drug effect, each mouse is placed on the rod, which is then set to rotate at a constant speed (e.g., 5-10 rpm) or with accelerating speed.
-
Observation: The latency to fall from the rod is recorded for each animal, with a cut-off time (e.g., 120-180 seconds). An animal that falls off before the cut-off time is considered to have failed the test.
-
Data Analysis: The percentage of animals failing the test at each dose is calculated, and the TD50 value with its 95% confidence interval is determined using probit analysis.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Barbiturates
Phenobarbital and, by extension, this compound, exert their primary effects by modulating the activity of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index involves a systematic workflow encompassing both efficacy and toxicity studies.
Caption: Experimental workflow for determining the therapeutic index.
Discussion and Conclusion
The available data indicates that Phenobarbital has a relatively narrow therapeutic index, a characteristic that necessitates careful dose monitoring to avoid toxicity. While a precise therapeutic index for this compound cannot be calculated from the available preclinical data, clinical evidence strongly suggests a superior safety profile. Human studies have shown that higher plasma concentrations of barbiturates derived from this compound are tolerated without the significant neurotoxicity observed with Phenobarbital. This suggests that this compound may possess a wider therapeutic window.
The reduced sedative and neurotoxic effects of this compound are likely attributable to its prodrug nature. This compound is metabolized to phenobarbital, but its distinct pharmacokinetic profile may lead to a more favorable balance between therapeutic and adverse effects.
Further preclinical studies designed to directly compare the ED50, TD50, and LD50 values of this compound and Phenobarbital under identical experimental conditions are warranted to definitively quantify the difference in their therapeutic indices. Such studies would provide valuable data for drug development professionals and clinicians in optimizing anticonvulsant therapy.
References
- 1. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 3. The neurotoxicity of phenobarbital and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty-four hour toxicity rhythms of sedative-hypnotic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are there circadian and circannual variations in acute toxicity of phenobarbital in mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic and Pharmacodynamic Modeling of Eterobarb
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of Eterobarb, a barbiturate derivative with anticonvulsant properties, against its primary active metabolite, Phenobarbital, and other established antiepileptic drugs such as Carbamazepine and Phenytoin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and characteristics of this compound in the context of existing anticonvulsant therapies.
Executive Summary
This compound, a prodrug of Phenobarbital, exhibits a distinct pharmacokinetic profile characterized by its conversion to active metabolites.[1] This metabolic pathway results in a delayed onset of action but a potentially more favorable side-effect profile compared to direct administration of Phenobarbital.[2][3] Clinical and preclinical data suggest that this compound possesses comparable anticonvulsant efficacy to Phenobarbital with reduced sedative and neurotoxic effects.[2][4] This guide presents a detailed analysis of the available pharmacokinetic and pharmacodynamic data, alongside experimental methodologies and visual representations of its mechanism of action.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of this compound are intrinsically linked to its metabolism. Following oral administration, this compound is rapidly metabolized and is not detected unchanged in the serum. It is first converted to an active monomethoxymethyl metabolite (MMP), which appears quickly but at low concentrations, before being further metabolized to Phenobarbital (PB). The peak serum levels of Phenobarbital derived from this compound are significantly delayed compared to direct oral administration of Phenobarbital.
Table 1: Comparative Pharmacokinetic Parameters of this compound, Phenobarbital, Carbamazepine, and Phenytoin
| Parameter | This compound | Phenobarbital | Carbamazepine | Phenytoin |
| Bioavailability (%) | Not applicable (prodrug) | >95% | 75-85% | ~90% |
| Protein Binding (%) | Not applicable | 20-45% | 70-80% | ~90% |
| Time to Peak (Tmax) | 24-48 hours (for PB metabolite) | 1.5-2.3 hours | 6-8 hours | 3-12 hours |
| Half-life (t½) | Not applicable | 53-118 hours | 12-36 hours (auto-induction) | 12-36 hours (dose-dependent) |
| Metabolism | Rapidly metabolized to MMP and then to Phenobarbital | Hepatic (CYP2C19) | Hepatic (CYP3A4), active metabolite (epoxide) | Hepatic (CYP2C9, CYP2C19), inactive metabolites |
| Elimination | As metabolites of Phenobarbital | Renal (25% unchanged) and fecal | Primarily as metabolites in urine | Primarily as metabolites in urine (<2% unchanged) |
Comparative Pharmacodynamic Data
Table 2: Comparative Pharmacodynamic Parameters
| Parameter | This compound | Phenobarbital | Carbamazepine | Phenytoin |
| Mechanism of Action | Prodrug of Phenobarbital; enhances GABA-mediated inhibition via its active metabolite. | Positive allosteric modulator of GABA-A receptors, increasing the duration of chloride channel opening. | Blocks voltage-gated sodium channels. | Blocks voltage-gated sodium channels. |
| Anticonvulsant Efficacy | Comparable to Phenobarbital. | Effective against various seizure types. | Effective against partial and tonic-clonic seizures. | Effective against focal and generalized tonic-clonic seizures. |
| ED50 (Animal Models) | Data not available | Varies by model | 3 mg/kg (GEPR-9 rats, audiogenic seizures); 7.5 mg/kg (Sprague-Dawley rats, electroshock seizures); 25 mg/kg (GEPR-3 rats, audiogenic seizures) | Data varies by model |
| Side Effects | Less sedation and neurotoxicity compared to Phenobarbital. | Sedation, ataxia, dizziness, respiratory depression. | Nystagmus, diplopia, ataxia, sedation at high doses. | Nystagagmus, ataxia, sedation, gingival hyperplasia. |
Experimental Protocols
The data presented in this guide are derived from a variety of preclinical and clinical studies. The following provides an overview of the typical methodologies employed in the evaluation of anticonvulsant drugs like this compound.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.
-
Study Design: Typically involves single or multiple oral dose administration to healthy volunteers or patient populations. Cross-over designs are often used for comparative studies.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-administration.
-
Analytical Method: Drug and metabolite concentrations in plasma or serum are quantified using validated analytical methods such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, t½, AUC) are calculated from the concentration-time data using non-compartmental or compartmental modeling software.
Pharmacodynamic (Anticonvulsant Efficacy) Studies
Objective: To assess the anticonvulsant activity of the drug.
-
Animal Models:
-
Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures via electrical stimulation and is used to identify drugs effective against generalized tonic-clonic seizures.
-
Chemically-Induced Seizure Models: Agents like pentylenetetrazol (PTZ) are used to induce clonic seizures, modeling absence or myoclonic seizures.
-
-
Procedure:
-
Animals (typically rodents) are administered the test drug or vehicle.
-
At a predetermined time, seizures are induced.
-
The ability of the drug to prevent or delay the onset of seizures, or to reduce their severity, is recorded.
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated.
Visualizing the Mechanism of Action and Metabolic Pathway
Signaling Pathway of the Active Metabolite (Phenobarbital)
This compound exerts its anticonvulsant effects through its active metabolite, Phenobarbital, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Caption: Phenobarbital enhances GABA-A receptor-mediated inhibition.
Metabolic Pathway of this compound
This compound is a prodrug that undergoes a two-step metabolic conversion to its active form, Phenobarbital.
Caption: Metabolic conversion of this compound to Phenobarbital.
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical study comparing the pharmacokinetics of this compound and a comparator drug.
Caption: Workflow for a crossover pharmacokinetic study.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Phenytoin prodrug: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of this compound, a new anticonvulsant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Eterobarb vs. Phenobarbital in Resistant Seizures: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of eterobarb and phenobarbital, with a focus on their potential efficacy in phenobarbital-resistant seizure models. While direct preclinical comparisons in such models are notably scarce, this document synthesizes available clinical, pharmacokinetic, and mechanistic data to offer valuable insights.
Executive Summary
This compound, a derivative of phenobarbital, presents a compelling case for further investigation in the context of phenobarbital-resistant epilepsy. Although it is a prodrug that is metabolized to phenobarbital, its distinct pharmacokinetic profile may offer advantages. Clinical studies suggest that this compound has a comparable anticonvulsant efficacy to phenobarbital but with a more favorable side-effect profile, particularly concerning sedation[1]. Notably, some clinical evidence indicates that this compound may have a superior therapeutic effect at high dosages, a feature that could be crucial in overcoming pharmacoresistance[2]. The primary challenge in definitively assessing this compound's potential in resistant models is the lack of published preclinical studies that directly compare its efficacy against phenobarbital in animal models specifically selected for phenobarbital resistance.
Comparative Data
Due to the absence of direct preclinical comparisons of this compound and phenobarbital in resistant seizure models, this section presents a summary of available clinical and pharmacokinetic data.
Clinical Efficacy Comparison
| Study | Design | Patient Population | Key Findings |
| Mattson et al., 1976[2] | 6-month double-blind crossover | 27 patients with various epilepsy types | No statistically significant difference in seizure frequency for the 21 patients who completed the trial. However, there was an indication of a superior therapeutic effect for this compound at high serum barbiturate levels (>30 µg/mL). Three patients developed status epilepticus when crossing over from this compound to phenobarbital. |
| Gallagher et al., 1975[3] | Open-label | Patients with partial seizures (with or without secondary generalization) and generalized tonic-clonic seizures | This compound demonstrated considerable efficacy in reducing seizure frequency. Sedation was noted to be less prominent compared to phenobarbital or primidone. |
Pharmacokinetic Profile Comparison
This compound acts as a prodrug, being metabolized to phenobarbital. This results in a different pharmacokinetic profile compared to the direct administration of phenobarbital.
| Parameter | This compound | Phenobarbital | Reference |
| Metabolism | Metabolized to monomethoxymethylphenobarbital (MMP) and then to phenobarbital. | Primarily metabolized via hydroxylation and glucosidation. | [4] |
| Time to Peak (Phenobarbital) | Slow increase, reaching peak levels between 24 and 48 hours after a single dose of this compound. | Peak serum levels reached within 1.5 hours after a single oral dose. | |
| Sedative Effects | Induces less sedative effects compared to phenobarbital at equivalent anticonvulsant levels. | Induces greater sedative effects. |
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic conversion of this compound and the mechanism of action of its active metabolite, phenobarbital.
Caption: Metabolic conversion of this compound to its active metabolites.
Caption: Mechanism of action of phenobarbital at the GABAA receptor.
Experimental Protocols
While specific comparative studies on this compound in resistant models are lacking, the following protocols describe the establishment of phenobarbital-resistant models that could be utilized for such investigations.
Phenobarbital-Resistant Kindling Model in Rats
This model is designed to develop a population of animals that are non-responsive to the anticonvulsant effects of phenobarbital.
-
Electrode Implantation: Male Wistar rats are surgically implanted with a bipolar electrode into the basolateral amygdala.
-
Kindling Development: After a recovery period, a daily electrical stimulation is delivered to the amygdala at an intensity that initially elicits a focal seizure (afterdischarge) but not a generalized convulsion. This stimulation is repeated daily.
-
Seizure Scoring: The behavioral seizure severity is scored according to a standardized scale (e.g., Racine's scale). The kindling process is considered complete when the animal consistently exhibits a generalized tonic-clonic seizure (e.g., Racine stage 5) on multiple consecutive stimulations.
-
Phenobarbital Screening: Once fully kindled, rats are treated with phenobarbital at a dose known to be effective in non-resistant kindled animals (e.g., 20-40 mg/kg, i.p.).
-
Responder/Non-responder Classification: Animals that continue to exhibit generalized seizures despite phenobarbital treatment are classified as "non-responders" or "phenobarbital-resistant". Those in whom seizures are suppressed are classified as "responders".
-
Comparative Drug Testing: The phenobarbital-resistant cohort can then be used to test the efficacy of other anticonvulsants like this compound.
Caption: Experimental workflow for developing and utilizing a phenobarbital-resistant kindling model.
Post-Status Epilepticus Models
Another approach involves inducing status epilepticus (SE) in rats, for example, through sustained electrical stimulation of the basolateral amygdala or intrahippocampal kainate injection. A subset of these animals will subsequently develop spontaneous recurrent seizures and can be treated with phenobarbital to identify responders and non-responders, creating a model of pharmacoresistant temporal lobe epilepsy.
Conclusion and Future Directions
The available evidence suggests that this compound is a safe and effective anticonvulsant with a potentially improved tolerability profile compared to phenobarbital. Its unique pharmacokinetic properties as a prodrug and the clinical observation of superior efficacy at high doses make it a compelling candidate for further study in phenobarbital-resistant epilepsy. However, the current lack of direct preclinical evidence in well-defined resistant animal models is a significant gap in our understanding.
Future research should prioritize the direct comparison of this compound and phenobarbital in models such as the phenobarbital-resistant kindled rat. Such studies should aim to generate quantitative efficacy data (e.g., ED50 values for seizure suppression) and correlate these findings with the pharmacokinetic profiles of both drugs and their metabolites in these specific animal models. This would provide the necessary data to definitively assess the potential of this compound as a therapeutic option for patients with phenobarbital-resistant seizures.
References
- 1. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of this compound, a new anticonvulsant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Eterobarb: Clinical and Preclinical Data Analysis
This guide provides a comprehensive comparison of Eterobarb, a barbiturate derivative, with its primary alternative, phenobarbital, and other commonly used antiepileptic drugs (AEDs). Drawing upon available clinical and preclinical data, this review is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and therapeutic potential.
Executive Summary
This compound (N,N'-dimethoxymethylphenobarbital) is an anticonvulsant drug designed as a derivative of phenobarbital.[1] Preclinical and clinical studies have demonstrated that this compound is a prodrug that is rapidly metabolized to its active metabolites, including phenobarbital.[1] Its primary advantage appears to be a potentially improved side-effect profile, with reduced sedative and neurotoxic effects compared to phenobarbital at equivalent therapeutic concentrations.[2] Clinical trials have shown comparable efficacy in seizure control between this compound and phenobarbital.[] This guide presents a detailed analysis of the available data, including pharmacokinetic parameters, clinical efficacy, and safety profiles, alongside a comparison with other major AEDs.
Mechanism of Action
This compound exerts its anticonvulsant effects primarily through its active metabolite, phenobarbital. The mechanism of action of phenobarbital is well-established and involves multiple pathways:
-
Positive Allosteric Modulation of GABA-A Receptors: Phenobarbital binds to the GABA-A receptor, enhancing the receptor's response to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This action increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.
-
Inhibition of Glutamatergic Transmission: Phenobarbital can also block the AMPA receptor, a subtype of glutamate receptor. By inhibiting this excitatory pathway, it further contributes to the suppression of seizure activity.
The metabolism of this compound to phenobarbital is a key aspect of its pharmacology. Following oral administration, this compound is not detected in the serum. It is first metabolized to an active monomethoxymethyl metabolite (MMP) and subsequently to phenobarbital.
Figure 1: Proposed signaling pathway for this compound's anticonvulsant activity.
Comparative Pharmacokinetics
A key differentiator between this compound and phenobarbital lies in their pharmacokinetic profiles. The gradual metabolism of this compound to phenobarbital results in a delayed peak concentration of the active moiety.
| Parameter | This compound (as Phenobarbital) | Phenobarbital | Lamotrigine | Levetiracetam | Carbamazepine |
| Time to Peak (Tmax) | 24 - 48 hours | 1.5 hours | ~3 hours | ~1.3 hours | 6-8 hours |
| Bioavailability | Not applicable (prodrug) | >95% | ~98% | >95% | ~100% |
| Protein Binding | 20-45% (as PB) | 20-45% | 56% | <10% | 70-80% |
| Metabolism | To MMP, then Phenobarbital | Hepatic (CYP2C19) | Hepatic (Glucuronidation) | Hydrolysis | Hepatic (CYP3A4) |
| Elimination Half-life | 53-118 hours (as PB) | 53-118 hours | 22.8-37.4 hours | 6-8 hours | 16-24 hours (repeated dosing) |
| Table 1: Comparison of Pharmacokinetic Parameters of this compound (as its active metabolite Phenobarbital) and Other Antiepileptic Drugs. |
Clinical Efficacy and Safety
Clinical trials directly comparing this compound to phenobarbital have demonstrated comparable efficacy in reducing seizure frequency.
Comparative Efficacy
A six-month double-blind crossover study involving 27 patients with various types of epilepsy found no statistically significant differences in seizure frequency between this compound and phenobarbital. Notably, the study suggested that at high serum barbiturate levels (over 30 µg/mL), this compound may have a superior therapeutic effect.
| Drug | Seizure Type | Efficacy Outcome |
| This compound | Partial and Generalized Tonic-Clonic | Comparable to Phenobarbital in reducing seizure frequency. |
| Phenobarbital | Partial and Generalized Tonic-Clonic | Effective in reducing seizure frequency. |
| Lamotrigine | Partial and Generalized Tonic-Clonic | 16-20% more patients achieved at least 50% seizure reduction compared to placebo. |
| Levetiracetam | Partial-onset | In one study, 47% of neonates achieved seizure control with monotherapy. |
| Carbamazepine | Partial and Generalized Tonic-Clonic | Seizure freedom rate at 6 months was 58% in a meta-analysis. |
| Table 2: Summary of Clinical Efficacy for this compound and Comparator Antiepileptic Drugs. |
Safety and Tolerability
The primary advantage of this compound appears to be its improved safety profile concerning sedation and neurotoxicity compared to phenobarbital.
-
Sedative Effects: Studies in healthy volunteers have shown that phenobarbital induces greater sedative effects than this compound.
-
Neurotoxicity: this compound has demonstrated less neurotoxicity than phenobarbital. Higher barbiturate levels were tolerated with less toxicity by subjects taking this compound.
-
Common Side Effects: Side effects for both drugs are similar and include tiredness, sleepiness, and nystagmus.
| Adverse Effect | This compound | Phenobarbital | Lamotrigine | Levetiracetam | Carbamazepine |
| Sedation/Somnolence | Less pronounced than PB | Common | Common | Common | Common |
| Dizziness | Infrequent | Infrequent | Common | Common | Common |
| Nystagmus | Yes | Yes | - | - | - |
| Ataxia | Infrequent | Infrequent | Common | - | Common |
| Rash | - | - | Can be severe (Stevens-Johnson syndrome) | Can be severe (Stevens-Johnson syndrome) | Can be severe (Stevens-Johnson syndrome) |
| Table 3: Common Adverse Effects of this compound and Comparator Antiepileptic Drugs. |
Experimental Protocols
The primary evidence for the comparison of this compound and phenobarbital comes from a 6-month double-blind crossover study.
Study Design: A randomized, double-blind, crossover clinical trial.
Participants: 27 patients with various types of epilepsy.
Methodology:
-
Baseline Period: Patient's baseline seizure frequency was recorded.
-
Randomization: Patients were randomly assigned to one of two treatment sequences:
-
Sequence A: this compound for the first 3 months, followed by phenobarbital for the next 3 months.
-
Sequence B: Phenobarbital for the first 3 months, followed by this compound for the next 3 months.
-
-
Blinding: Both patients and investigators were unaware of the treatment being administered.
-
Dosage: Dosages were adjusted to achieve therapeutic serum barbiturate levels.
-
Outcome Measures:
-
Primary: Seizure frequency.
-
Secondary: Incidence and severity of side effects.
-
-
Crossover: After the initial 3-month treatment period, patients were switched to the alternative medication.
-
Data Analysis: Seizure frequency and side effect data were compared between the two treatment periods for each patient.
Figure 2: Workflow of the double-blind crossover study comparing this compound and Phenobarbital.
Conclusion
This compound presents a viable alternative to phenobarbital for the treatment of epilepsy, offering comparable anticonvulsant efficacy. Its primary distinguishing feature is a potentially more favorable safety profile, characterized by reduced sedative effects and lower neurotoxicity. The slower conversion to its active metabolite, phenobarbital, results in a delayed onset of peak therapeutic levels, which may be a consideration in clinical practice. Further research with larger patient cohorts is warranted to definitively establish its superiority in terms of both efficacy at high serum concentrations and its improved tolerability profile. The comparison with other modern AEDs highlights the continued need for novel anticonvulsants with improved efficacy and fewer side effects.
References
Unveiling the Nuances: A Comparative Analysis of Eterobarb and Other Barbiturates on GABA-A Receptor Kinetics
A deep dive into the molecular interactions between barbiturates and the GABA-A receptor reveals distinct kinetic profiles that underpin their therapeutic and side-effect profiles. While barbiturates as a class are known positive allosteric modulators and direct agonists of the GABA-A receptor, individual compounds exhibit significant variations in their potency and efficacy. This guide provides a comparative analysis of the effects of Eterobarb and other well-characterized barbiturates, such as phenobarbital and pentobarbital, on GABA-A receptor kinetics, supported by available experimental data.
At the heart of their mechanism, barbiturates bind to a distinct site on the GABA-A receptor, an ionotropic receptor that functions as a chloride channel. This binding potentiates the effect of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can directly activate the receptor, even in the absence of GABA. These actions lead to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in the sedative, hypnotic, and anticonvulsant effects associated with this drug class.
Comparative Analysis of Barbiturate Effects on GABA-A Receptor Kinetics
To provide a framework for understanding the potential kinetic profile of this compound, this guide presents a detailed comparison of the well-researched barbiturates, phenobarbital and pentobarbital.
| Parameter | Phenobarbital | Pentobarbital | This compound |
| Primary Clinical Use | Anticonvulsant | Sedative-hypnotic, Anesthetic | Anticonvulsant |
| GABA-A Receptor Modulation | Positive Allosteric Modulator & Direct Agonist | Positive Allosteric Modulator & Direct Agonist | Presumed Positive Allosteric Modulator & Direct Agonist |
| Effect on Channel Opening | Increases duration | Increases duration | Presumed to increase duration |
| EC50 for Direct Activation | ~3.0 mM[1][2] | ~0.33 mM[1][2] | Data not available |
| EC50 for Potentiation of GABA | ~0.89 mM (for 1 µM GABA)[1] | ~94 µM (for 1 µM GABA) | Data not available |
| Binding Affinity (Ki) | Data varies with receptor subunit composition | Data varies with receptor subunit composition | Data not available |
Note: The EC50 values represent the concentration of the drug required to elicit a half-maximal response. A lower EC50 value indicates a higher potency.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies, particularly patch-clamp experiments on cultured neurons or cells expressing specific GABA-A receptor subunits.
Whole-Cell Patch-Clamp Electrophysiology
This technique is instrumental in studying the effect of barbiturates on GABA-A receptor currents.
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293 cells) transfected with specific GABA-A receptor subunit cDNAs are used.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell configuration. The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: A rapid drug application system is used to apply GABA and the barbiturate of interest to the cell.
-
Data Acquisition: The resulting chloride currents flowing through the GABA-A receptors are recorded and analyzed. The concentration-response curves are then generated to determine the EC50 values for direct activation and potentiation of GABA-induced currents.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a drug to the GABA-A receptor.
-
Membrane Preparation: Membranes from brain tissue or cells expressing GABA-A receptors are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [35S]TBPS for the channel site) in the presence of varying concentrations of the unlabeled barbiturate.
-
Separation and Counting: The bound and free radioligand are separated, and the amount of bound radioactivity is measured.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the binding affinity of the barbiturate.
Visualizing the Mechanisms
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: GABA-A receptor signaling pathway modulated by barbiturates.
Caption: Workflow for studying barbiturate effects on GABA-A receptors.
Conclusion
The comparative analysis of barbiturates reveals a complex interplay between their chemical structure and their effects on GABA-A receptor kinetics. While phenobarbital and pentobarbital both enhance GABAergic inhibition, pentobarbital demonstrates a significantly higher potency for both direct activation and potentiation of GABA-induced currents. This difference in potency likely contributes to their distinct clinical applications, with phenobarbital being a first-line anticonvulsant and pentobarbital used for its more potent sedative and anesthetic properties.
Although direct experimental data on this compound's interaction with the GABA-A receptor at a kinetic level is lacking, its established efficacy as an anticonvulsant with a potentially more favorable side-effect profile compared to phenobarbital warrants further investigation into its molecular pharmacology. Future preclinical studies employing techniques such as patch-clamp electrophysiology and radioligand binding assays are crucial to elucidate the specific kinetic signature of this compound at the GABA-A receptor. Such studies will not only provide a more complete understanding of its mechanism of action but also pave the way for the rational design of novel anticonvulsant therapies with improved efficacy and safety.
References
A Cross-Study Glimpse into the Anticonvulsant Profile of Eterobarb
For Researchers, Scientists, and Drug Development Professionals
Eterobarb, a derivative of phenobarbital, has been a subject of interest for its potential as an anticonvulsant with an improved therapeutic profile over its parent compound. This guide provides a comparative analysis of the anticonvulsant properties of this compound against its structural relatives, phenobarbital and primidone, drawing upon available preclinical and clinical data.
Executive Summary
Mechanism of Action
The primary mechanism of action for barbiturate anticonvulsants, including phenobarbital and by extension this compound, involves the potentiation of GABAergic inhibition in the central nervous system.[5] These compounds bind to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a decreased excitability of the neuron. Primidone is also believed to act on voltage-gated sodium channels.
Proposed mechanism of action for barbiturate anticonvulsants.
Preclinical Anticonvulsant Profile
The maximal electroshock (MES) test in rodents is a primary screen for anticonvulsant drugs effective against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazol (scPTZ) test is indicative of efficacy against myoclonic and absence seizures. The median effective dose (ED50) is the dose of a drug that is effective in 50% of the tested animals.
While specific ED50 values for this compound are not available in the reviewed literature, data for phenobarbital and primidone in mice are presented below.
| Drug | Test | ED50 (mg/kg, oral) | Reference |
| Phenobarbital | MES | 21.8 | |
| scPTZ | 13.7 | ||
| Primidone | MES | 10.7 | |
| scPTZ | >800 |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazol Test.
Clinical Efficacy
Clinical studies have focused on comparing the efficacy and tolerability of this compound with phenobarbital.
| Study | Design | Patient Population | Key Findings | Reference |
| Mattson et al. (1976) | 6-month double-blind crossover | 27 patients with various epilepsy types | No statistically significant difference in seizure frequency between this compound and phenobarbital. This compound may have a superior therapeutic effect at high serum barbiturate levels (>30 µg/mL). | |
| Smith et al. (1986) | Double-blind, placebo-controlled | Healthy normal human volunteers | This compound has less hypnotic and neurotoxic side effects than phenobarbital. Much higher barbiturate levels were tolerated without toxicity by subjects taking this compound. | |
| Gallagher et al. (1975) | Two separate clinical investigations | Patients with partial seizures (with or without secondary generalization) and generalized tonic-clonic seizures | This compound has considerable efficacy in reducing seizure frequency. Sedation did not appear to be as prominent with this compound as with phenobarbital or primidone. |
A long-term follow-up study on phenobarbital monotherapy in a large cohort of patients with epilepsy demonstrated a significant reduction in seizure frequency over time. In the first year of treatment, 75.2% of patients had at least a 50% reduction in seizure frequency, with 53.7% becoming seizure-free.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Procedure:
-
Animal Model: Male albino mice (e.g., CF-1 strain), weighing 20-25g, are commonly used.
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses to different groups of animals.
-
Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Workflow for the Maximal Electroshock (MES) Test.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is employed to identify anticonvulsant compounds that are effective against myoclonic and absence seizures.
Objective: To assess the ability of a compound to raise the seizure threshold against a chemical convulsant.
Procedure:
-
Animal Model: Similar to the MES test, male albino mice are typically used.
-
Drug Administration: The test compound is administered at various doses.
-
Convulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazol (a dose that reliably induces seizures in control animals) is administered.
-
Observation: Animals are observed for a defined period (e.g., 30 minutes) for the presence of clonic seizures (rhythmic convulsions of the limbs).
-
Endpoint: The absence of clonic seizures for a specified duration is considered a protective effect.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Conclusion
This compound presents a promising anticonvulsant profile, demonstrating comparable efficacy to phenobarbital in clinical trials with a potentially improved safety and tolerability profile. The lack of publicly available, detailed quantitative preclinical data for this compound, however, makes a direct comparison of its intrinsic potency with phenobarbital and primidone challenging. Further research, including head-to-head preclinical studies and larger-scale clinical trials with detailed seizure frequency data, would be beneficial to fully elucidate the comparative anticonvulsant profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
Eterobarb: A Favorable Long-Term Side Effect Profile in Comparison to Alternative Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term side effect profile of Eterobarb with alternative antiepileptic drugs (AEDs), primarily focusing on phenobarbital and primidone. The data presented is collated from various clinical studies to offer an objective analysis for research and drug development professionals.
Introduction
This compound, a structural analog of phenobarbital, has been investigated as an anticonvulsant with the potential for a more favorable side effect profile. While sharing the therapeutic benefits of barbiturates in controlling seizures, preliminary and comparative studies suggest a reduction in sedative and neurotoxic effects. This guide synthesizes available long-term data to validate this claim and provides a comparative framework against commonly used alternatives.
Comparative Analysis of Side Effect Profiles
Long-term treatment with anticonvulsants is often associated with a range of side effects that can impact a patient's quality of life and adherence to therapy. The following sections detail the side effect profiles of this compound, phenobarbital, and primidone based on available clinical data.
This compound: Key Findings from a 6-Month Comparative Study
A significant double-blind crossover study provides the most direct comparison of this compound and phenobarbital over a 6-month period. The findings indicate that while both drugs demonstrated comparable efficacy in seizure control, this compound was associated with a superior therapeutic effect at high dosages with high serum barbiturate levels (over 30 µg/mL)[1].
Common side effects for both drugs included tiredness, sleepiness, nystagmus, and infrequent ataxia. Importantly, no serious systemic toxicity was reported for either drug during the trial[1]. Another study in healthy volunteers confirmed that this compound has fewer hypnotic and neurotoxic side effects than phenobarbital[2]. Subjects taking this compound tolerated much higher barbiturate levels without toxicity compared to those on phenobarbital[2].
Phenobarbital: An Established Profile of Long-Term Side Effects
Phenobarbital, a widely used AED, is known for its significant central nervous system (CNS) side effects, especially in long-term use. These can include sedation, cognitive impairment, and behavioral changes[3]. Long-term administration is also associated with risks of physical dependence, withdrawal symptoms upon cessation, and potential for abuse.
Chronic use of phenobarbital has been linked to a range of systemic effects, including reduced bone mineral density, an increased risk of fractures, and potential for liver and skin issues. Studies in patient populations in low-income countries, where phenobarbital is still widely used, report a significant burden of side effects such as sleepiness, dizziness, memory problems, and depression, consistent with findings in high-income countries.
Primidone: A Metabolite-Driven Side Effect Profile
Primidone is metabolized in the body to phenobarbital and phenylethylmalonamide (PEMA), both of which are active anticonvulsants. Consequently, its long-term side effect profile shares similarities with phenobarbital. Common side effects include drowsiness, dizziness, and unsteadiness, particularly at the beginning of treatment.
Long-term use of primidone can lead to a risk of reduced bone mineral density and, in rare cases, connective tissue disorders. As with other barbiturate-like drugs, there is a risk of dependence with long-term use, and abrupt discontinuation can lead to withdrawal seizures. Some patients may also experience mood or mental changes, including an increased risk of suicidal thoughts.
Quantitative Comparison of Side Effects
The following table summarizes the reported incidence of common side effects from a comparative study between this compound and Phenobarbital, and general long-term side effect data for Primidone.
| Side Effect | This compound (6-month study) | Phenobarbital (6-month study) | Primidone (Long-term observations) |
| Tiredness/Sleepiness | Reported | Reported | Common (Drowsiness) |
| Nystagmus | Reported | Reported | Reported (Abnormal rapid eye movements) |
| Ataxia | Infrequent | Infrequent | Reported (Unsteadiness) |
| Serious Systemic Toxicity | Not observed | Not observed | Rare reports of blood and bone disorders |
| Cognitive Impairment | Less neurotoxicity than phenobarbital | Documented cognitive effects | Can cause mood/mental changes |
| Dependence Risk | Not explicitly studied long-term | Established risk with long-term use | Risk of dependence with misuse |
Experimental Protocols
Double-Blind Crossover Study of this compound vs. Phenobarbital
-
Objective: To compare the anticonvulsant effect and toxicity of this compound and phenobarbital.
-
Study Design: A 6-month double-blind crossover study.
-
Participants: 27 patients with various types of epilepsy.
-
Methodology: Patients were randomly assigned to receive either this compound or phenobarbital for a 3-month period, followed by a crossover to the other medication for the subsequent 3 months. Seizure frequency and side effects were monitored throughout the study. Serum barbiturate levels were also measured.
-
Primary Endpoints: Seizure frequency and incidence of side effects.
-
Reference:
Comparative Toxicity Study in Healthy Volunteers
-
Objective: To compare the hypnotic and neurotoxic effects of this compound and phenobarbital.
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: Healthy normal human volunteers.
-
Methodology: Participants received either this compound, phenobarbital, or a placebo over a 14-week period. Clinical and neuropsychological parameters of toxicity were measured and correlated with blood barbiturate levels.
-
Primary Endpoints: Degree of toxicity and neurobehavioral changes.
-
Reference:
Visualization of Experimental Workflow
The following diagram illustrates the workflow of the double-blind crossover study comparing this compound and Phenobarbital, providing a clear visual representation of the experimental design.
References
- 1. This compound therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the toxicity effects of the anticonvulsant this compound (antilon, DMMP) and phenobarbital in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side effects of phenobarbital and phenytoin during long-term treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Eterobarb vs. Phenobarbital: A Comparative Analysis of Efficacy and Safety in Epilepsy
A Meta-Analysis of Available Clinical Data for Researchers and Drug Development Professionals
Introduction
Eterobarb, a barbiturate derivative, has been investigated for its anticonvulsant properties as an alternative to phenobarbital, one of the oldest and most widely used anti-seizure medications. This guide provides a comparative meta-analysis of the efficacy and safety data for this compound and Phenobarbital, drawing from available clinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future research and development in the field of epilepsy treatment. While a formal statistical meta-analysis is precluded by the limited number of head-to-head trials, this guide synthesizes the existing quantitative and qualitative data to present a comprehensive overview.
Efficacy Data
Clinical trial data suggests that this compound and Phenobarbital have comparable efficacy in controlling seizures. A key double-blind crossover study found no statistically significant differences in seizure frequency between the two drugs when used in a general population of epilepsy patients[1]. However, some evidence suggests that this compound may offer a superior therapeutic effect at high dosages, particularly when serum barbiturate levels exceed 30 µg/mL[1].
Phenobarbital has been extensively studied and has shown consistent efficacy in various forms of epilepsy. In a large community-based study in rural China, 68% of patients treated with phenobarbital monotherapy for 12 months experienced at least a 50% reduction in seizure frequency, with a third becoming seizure-free. After 24 months, these figures were 72% and 25%, respectively.
The following table summarizes the available efficacy data for this compound and Phenobarbital.
| Efficacy Parameter | This compound | Phenobarbital | Source(s) |
| Seizure Frequency Reduction | No statistically significant difference compared to Phenobarbital. May be superior at high doses. | Comparable to this compound. In one study, 68% of patients had a ≥50% reduction at 12 months. | [1] |
| Responder Rate (>50% seizure reduction) | Data not explicitly reported in available abstracts. | 68% at 12 months, 72% at 24 months in a large-scale study. In a study on children with refractory seizures, 63.6% were responders to high-dose oral therapy. | |
| Seizure-Free Rate | Data not explicitly reported in available abstracts. | 33% at 12 months, 25% at 24 months in a large-scale study. |
Safety and Tolerability Data
A significant differentiator between this compound and Phenobarbital appears to be their safety and tolerability profiles, particularly concerning sedative effects. Studies have indicated that this compound has fewer hypnotic side effects and less neurotoxicity than Phenobarbital. This is a key consideration in the long-term management of epilepsy, where cognitive and behavioral side effects can significantly impact a patient's quality of life.
The table below outlines the reported adverse events for both medications.
| Adverse Event | This compound | Phenobarbital | Source(s) |
| Tiredness/Sleepiness | Present, but reportedly less prominent than with Phenobarbital. | Common. | [1] |
| Nystagmus | Infrequently reported. | Common. | [1] |
| Ataxia | Infrequently reported. | Common. | |
| Serious Systemic Toxicity | Not reported in the primary comparative study. | Generally considered safe, but can have dose-related toxicity. | |
| Cognitive/Behavioral Effects | Reported to have less neurotoxicity. | A known concern, especially in children. |
Experimental Protocols
The primary comparative data for this compound and Phenobarbital comes from a 6-month double-blind crossover study. The methodology for this type of trial is crucial for understanding the validity of the results.
Key Experiment: Double-Blind Crossover Study (Mattson et al., 1976)
-
Objective: To compare the anticonvulsant effect and toxicity of this compound and Phenobarbital.
-
Study Design: A double-blind, crossover design was employed. This design is effective in reducing inter-patient variability as each patient serves as their own control.
-
Participants: 27 patients with various types of epilepsy were enrolled. 21 patients completed the full 6-month trial.
-
Procedure:
-
Baseline Phase: An initial observation period to establish baseline seizure frequency.
-
Treatment Period 1 (3 months): Patients were randomly assigned to receive either this compound or Phenobarbital in a double-blind manner.
-
Crossover: After the first treatment period, patients were switched to the other medication. In this particular study, three patients experienced status epilepticus during the crossover from this compound to Phenobarbital and were withdrawn from the trial.
-
Treatment Period 2 (3 months): Patients received the alternate medication for another 3 months.
-
-
Data Collection: Seizure frequency and adverse events were recorded throughout the study. Serum barbiturate levels were also monitored.
-
Statistical Analysis: Seizure frequencies between the two treatment periods were compared to determine if there was a statistically significant difference.
Visualizations
Signaling Pathway: GABAergic Synapse
Both this compound and Phenobarbital are barbiturates and exert their primary anticonvulsant effect by modulating the GABA-A receptor in the central nervous system. This diagram illustrates the mechanism of action at the GABAergic synapse.
Caption: Mechanism of action of barbiturates at the GABAergic synapse.
Experimental Workflow: Double-Blind Crossover Trial
The following diagram illustrates the workflow of the double-blind crossover trial used to compare this compound and Phenobarbital.
Caption: Workflow of the double-blind crossover clinical trial design.
Conclusion
Based on the available evidence, this compound presents a viable alternative to Phenobarbital for the treatment of epilepsy, with a potentially improved safety profile concerning sedative side effects. While efficacy appears comparable in general, further research is warranted to explore the potential superiority of this compound at higher doses. The primary comparative study, though informative, had a relatively small sample size. Larger, multi-center, randomized controlled trials would be beneficial to provide more definitive evidence on the comparative efficacy and safety of this compound and to further delineate its role in the management of epilepsy. The reduced neurotoxicity of this compound is a promising characteristic that could translate to better long-term outcomes and quality of life for patients.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Eterobarb
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of eterobarb, a barbiturate derivative, is a critical component of laboratory safety and regulatory compliance. As a controlled substance and a potential hazardous waste, its disposal is governed by stringent federal regulations from both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Adherence to these guidelines is mandatory to prevent environmental contamination and misuse of the substance.
This document provides a comprehensive, step-by-step guide for the safe and legal disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Regulatory Framework: DEA and EPA Classifications
This compound is a derivative of phenobarbital. Phenobarbital is classified by the DEA as a Schedule IV controlled substance , indicating it has a potential for abuse and psychological or physical dependence.[1][2] As such, the disposal of this compound must follow DEA regulations for controlled substances to prevent diversion.
Furthermore, under the EPA's Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste may be classified as hazardous if it is specifically listed (P- or U-list) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5] While phenobarbital is not a listed hazardous waste, some of its formulations may be considered hazardous due to the presence of alcohol, making them ignitable (D001 waste code). The toxicity of this compound would need to be determined through the Toxicity Characteristic Leaching Procedure (TCLP) to see if it falls under the D004-D043 waste codes.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, ensuring compliance with both DEA and EPA regulations.
Step 1: Waste Identification and Classification
-
Controlled Substance Classification: Due to its relation to phenobarbital, this compound must be handled as a DEA Schedule IV substance.
-
Hazardous Waste Determination:
-
Ignitability (D001): Determine if the this compound waste is in a solution containing 24% or more alcohol by volume. If so, it is considered an ignitable hazardous waste.
-
Toxicity (D004-D043): While specific data for this compound is not available, the generator of the waste is responsible for determining if it meets the toxicity characteristic. This may involve analytical testing (TCLP) or applying knowledge of the waste's chemical properties. Given that barbiturates can be toxic, it is prudent to manage this compound waste as potentially toxic hazardous waste unless determined otherwise.
-
Step 2: Segregation and Storage
-
Segregate: Keep this compound waste separate from other chemical and non-hazardous waste streams.
-
Container: Use a designated, leak-proof, and properly labeled hazardous waste container. The container must be compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the waste (this compound), and the specific hazardous waste characteristics (e.g., Ignitable, Toxic). The accumulation start date must also be clearly marked on the label.
Step 3: On-Site Management and Record-Keeping
-
Secure Storage: As a controlled substance, this compound waste must be stored in a securely locked cabinet or other designated secure area to prevent unauthorized access and diversion.
-
Inventory: Maintain a detailed inventory of all this compound waste, including the quantity, date of generation, and location.
-
DEA Form 41: For the disposal of controlled substances, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. This form documents the destruction of the substance.
Step 4: Transportation and Disposal
-
Engage a Licensed Hazardous Waste Contractor: Select a contractor who is licensed to transport and dispose of both hazardous pharmaceutical waste and DEA-controlled substances.
-
Manifesting: The hazardous waste manifest must be properly completed. For hazardous waste pharmaceuticals, the manifest may use the single waste code "PHARMS" in place of multiple individual codes.
-
Method of Destruction: The DEA mandates that controlled substances be rendered "non-retrievable." Incineration is the most common and DEA-accepted method for achieving this standard for pharmaceutical waste.
-
Record Retention: Retain all records related to the disposal of this compound, including the hazardous waste manifests and certificates of destruction, for a minimum of two years (or as required by state regulations).
Quantitative Data Summary
| Parameter | Regulatory Threshold/Requirement | EPA Waste Code | DEA Schedule |
| Ignitability | Solution with ≥ 24% alcohol | D001 | N/A |
| Toxicity | Exceeds TCLP limits for specific contaminants | D004 - D043 | N/A |
| Controlled Substance | Potential for abuse | N/A | Schedule IV |
Experimental Protocols
The standard experimental protocol for determining the toxicity characteristic of a waste is the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311 . This procedure simulates the leaching a waste will undergo if disposed of in a landfill. The resulting leachate is then analyzed for the presence and concentration of specific toxic contaminants.
Disposal Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eterobarb
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Eterobarb. Developed for researchers, scientists, and drug development professionals, this guide establishes a framework for safe laboratory practices, ensuring the well-being of personnel and the integrity of your research.
This compound, a derivative of barbituric acid, is utilized in research for its potential anticonvulsant properties. While studies suggest it has a lower sedative and neurotoxic profile compared to its parent compound, phenobarbital, it must be handled with care as a potentially hazardous substance.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) and an established Occupational Exposure Limit (OEL) for this compound, a control banding approach is recommended for its handling. This approach categorizes the compound based on its potential hazards and prescribes appropriate safety measures.
Personal Protective Equipment (PPE) for Handling this compound
The following table outlines the recommended PPE for handling this compound, categorized by the level of potential exposure risk.
| PPE Category | Low-Risk Activities (e.g., handling sealed containers, visual inspection) | Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | High-Risk Activities (e.g., potential for aerosolization, cleaning spills) |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves | Double-gloving with chemotherapy-rated gloves |
| Body Protection | Laboratory coat | Disposable gown with closed front and knit cuffs | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs |
| Eye & Face Protection | Safety glasses with side shields | Chemical splash goggles | Chemical splash goggles and a full-face shield |
| Respiratory Protection | Not generally required | N95 respirator if not handled in a containment device | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the key procedural steps.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Safe Weighing and Solution Preparation of this compound Powder
This protocol provides a step-by-step guide for safely handling this compound in its powdered form.
-
Preparation:
-
Ensure the work area within a certified chemical fume hood or other ventilated enclosure is clean and free of clutter.
-
Verify that all necessary PPE is available and in good condition.
-
Have all necessary equipment (e.g., weigh boat, spatula, solvent, vortex mixer) readily accessible within the enclosure.
-
-
Donning PPE:
-
Put on a disposable gown, followed by two pairs of nitrile gloves, with the outer glove covering the cuff of the gown.
-
Wear chemical splash goggles.
-
-
Weighing:
-
Carefully open the this compound container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat on a calibrated balance.
-
Avoid generating dust. If any powder is spilled, clean it up immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Securely close the this compound container.
-
-
Solution Preparation:
-
Slowly add the desired solvent to the vessel containing the weighed this compound to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Remove the gown and the inner pair of gloves, disposing of them in the same manner.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Caption: A decision tree for the proper segregation and disposal of this compound waste.
Disposal Procedures:
-
Unused this compound: Should be disposed of as hazardous chemical waste. Do not discard in regular trash or down the drain.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, weigh boats, and disposable labware, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste.
-
Disposal Method: As a barbiturate derivative, this compound waste should be sent for incineration through a licensed hazardous waste disposal service. Landfilling is not a suitable disposal method.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the responsible management of this research compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
